Maxima isoflavone A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59092-90-9 |
|---|---|
Molecular Formula |
C17H10O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2 |
InChI Key |
HDEHMKSXXSBSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Maxima isoflavone A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, presents a promising scaffold for drug discovery and development. This technical guide provides a detailed overview of its chemical structure, alongside a summary of the known biological activities and the experimental methodologies used to elucidate them. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this isoflavone.
Chemical Structure and Properties
This compound is a polycyclic aromatic compound belonging to the isoflavonoid class of secondary metabolites.[1] Its chemical identity is well-established and characterized by the following identifiers:
| Property | Value | Source |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[1][2]dioxolo[4,5-h]chromen-6-one | [3] |
| Chemical Formula | C₁₇H₁₀O₆ | [3] |
| Molecular Weight | 310.26 g/mol | [3] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 | [3] |
| InChI Key | HDEHMKSXXSBSHM-UHFFFAOYSA-N | [3] |
| CAS Number | 59092-90-9 | [3] |
Biological Activities and Therapeutic Potential
While specific quantitative data for the biological activities of this compound are not extensively available in publicly accessible literature, the broader class of isoflavones, including those isolated from Tephrosia species, has been the subject of numerous studies.[4][5] These compounds are recognized for a variety of pharmacological effects, providing a strong basis for inferring the potential activities of this compound.
Estrogenic and Anti-Estrogenic Activity
Isoflavones are structurally similar to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.[1][6] This dual activity makes them potential candidates for hormone replacement therapy and for the prevention and treatment of hormone-dependent cancers.[2]
Anti-Inflammatory Properties
Isoflavones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[5][7] The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response. Extracts from Tephrosia species, containing a mixture of isoflavones, have shown promising membrane-stabilizing and anti-inflammatory activities.[4]
Cytotoxic and Anti-Cancer Potential
Many isoflavones exhibit cytotoxic effects against various cancer cell lines.[8][9] Their anti-cancer mechanisms are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.[10] While direct cytotoxic data for this compound is limited, extracts from Tephrosia maxima have shown potent cytotoxicity against MCF-7 breast cancer cells.[11]
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly employed in the study of isoflavones and can be adapted for the investigation of this compound.
Isolation of this compound from Tephrosia maxima
The isolation of isoflavones from plant material typically involves solvent extraction and chromatographic separation. The following is a general procedure based on methods used for isolating isoflavones from Tephrosia species:
-
Plant Material Preparation: The roots of Tephrosia maxima are collected, shade-dried, and coarsely powdered.
-
Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.
-
Chromatographic Separation: The crude extracts are concentrated and subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the different components.
-
Purification: Fractions containing this compound are collected, combined, and further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][12]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a short period.
-
Stimulation: Cells are then stimulated with LPS to induce NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Signaling Pathways
The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, isoflavones, in general, are known to influence the following key pathways:
-
Estrogen Receptor Signaling: As phytoestrogens, isoflavones can directly bind to and modulate the activity of estrogen receptors, influencing the transcription of estrogen-responsive genes.[1]
-
NF-κB Signaling: Isoflavones have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.
-
PI3K/Akt Signaling: This pathway is crucial for cell proliferation, growth, and survival. Some isoflavones can modulate the activity of key proteins in this pathway, contributing to their anti-cancer effects.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavones can influence the activity of different components of this pathway.
References
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology of ME-344, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogres.com [phcogres.com]
- 12. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Maxima Isoflavone A in Tephrosia maxima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Maxima isoflavone A, a characteristic isoflavonoid found in Tephrosia maxima. While the complete enzymatic cascade in T. maxima is yet to be fully elucidated, this document synthesizes the current understanding of general isoflavonoid biosynthesis and postulates the specific enzymatic steps leading to the formation of this compound. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and for professionals in drug development seeking to understand its production in planta. It details the likely enzymatic players, proposes a biosynthetic route, outlines relevant experimental protocols for pathway elucidation, and presents a framework for quantitative analysis.
Introduction to this compound and Tephrosia maxima
Tephrosia maxima, a member of the Fabaceae family, is a rich source of a diverse array of flavonoids, particularly isoflavones. Among these, this compound holds significant interest due to its unique chemical structure, featuring two methylenedioxy bridges. Isoflavonoids, in general, are recognized for their wide range of biological activities, including estrogenic, anti-inflammatory, and anticancer properties. The unique structural moieties of this compound suggest potentially novel pharmacological activities, making the elucidation of its biosynthetic pathway a critical step for future biotechnological production and therapeutic development.
The General Isoflavonoid Biosynthesis Pathway
The biosynthesis of isoflavonoids is a specialized branch of the well-characterized phenylpropanoid pathway. This core pathway provides the foundational C6-C3-C6 skeleton for all flavonoids. The synthesis of the basic isoflavone core, from which this compound is derived, proceeds through a series of enzymatic reactions catalyzed by several key enzymes.[1][2]
The initial steps involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. This is followed by the action of chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the cyclization of naringenin chalcone to produce the flavanone naringenin, a critical branch point in flavonoid metabolism.
The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[3][4] This reaction forms a 2-hydroxyisoflavanone intermediate, which is subsequently dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structures, such as daidzein and genistein.[3]
Proposed Biosynthetic Pathway of this compound
The chemical structure of this compound is 7-(1,3-benzodioxol-5-yl)-[3][5]dioxolo[4,5-h]chromen-6-one. Based on this structure and knowledge of isoflavonoid biosynthesis in other plants, a putative pathway for its formation in Tephrosia maxima can be proposed. The pathway likely begins with the formation of the isoflavone daidzein from naringenin. Subsequent hydroxylation and methylenedioxy bridge formation events on both the A and B rings would then lead to this compound.
The key transformations from daidzein to this compound are hypothesized to be:
-
Hydroxylation Events: Specific hydroxylations at the 3' and 4' positions of the B-ring and at the 7 and 8 positions of the A-ring of the daidzein backbone. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
-
Methylenedioxy Bridge Formation: The formation of the two methylenedioxy bridges from the vicinal dihydroxyl groups is also likely catalyzed by specific cytochrome P450 enzymes, often referred to as methylenedioxy bridge-forming enzymes.
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from Naringenin.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound in Tephrosia maxima. Future research should focus on quantifying the following parameters to build a comprehensive understanding of the pathway's efficiency and regulation.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme (Proposed) | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |
| Isoflavone Synthase | Naringenin | Data not available | Data not available |
| P450 Hydroxylase (B-ring) | Daidzein | Data not available | Data not available |
| P450 Hydroxylase (A-ring) | 3',4'-Dihydroxyisoflavone | Data not available | Data not available |
| Methylenedioxy Bridge Forming Enzyme 1 | 3',4'-Dihydroxyisoflavone | Data not available | Data not available |
| Methylenedioxy Bridge Forming Enzyme 2 | 7,8-Dihydroxy intermediate | Data not available | Data not available |
Table 2: Hypothetical Metabolite Concentrations in Tephrosia maxima
| Metabolite | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) |
| Naringenin | Data not available | Data not available |
| Daidzein | Data not available | Data not available |
| This compound | Data not available | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments.
Extraction and Quantification of Isoflavones from Tephrosia maxima
This protocol describes the extraction and quantification of this compound and its putative precursors.
Materials:
-
Tephrosia maxima plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Centrifuge
-
HPLC-MS/MS system
-
Analytical standards for daidzein and purified this compound
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: To 100 mg of powdered tissue, add 1 mL of 80% methanol. Vortex vigorously for 1 minute and incubate at 4°C for 24 hours in the dark.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis: Analyze the extracts using a reverse-phase C18 column. A gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) is recommended. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target isoflavones.
-
Quantification: Generate standard curves using analytical standards of daidzein and this compound to quantify their concentrations in the plant extracts.
Caption: Workflow for the extraction and analysis of isoflavones.
Enzyme Assays for Putative Biosynthetic Enzymes
This protocol outlines a general approach for assaying the activity of the proposed cytochrome P450 enzymes.
Materials:
-
Tephrosia maxima protein extract (microsomal fraction for P450s)
-
Putative substrates (e.g., daidzein, 3',4'-dihydroxyisoflavone)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC-MS/MS system
Procedure:
-
Microsome Isolation: Isolate microsomes from T. maxima tissues according to standard protocols to enrich for cytochrome P450 enzymes.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein extract, the substrate, and NADPH in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Extraction: Centrifuge to separate the phases and collect the ethyl acetate layer containing the products.
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC-MS/MS analysis to identify and quantify the enzymatic products.
Regulation of this compound Biosynthesis
The biosynthesis of isoflavonoids is known to be regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack or UV irradiation. It is plausible that the expression of the genes encoding the enzymes in the this compound pathway is similarly regulated. Future research employing transcriptomic analysis (RNA-seq) of T. maxima under different conditions could identify the specific transcription factors and signaling pathways that control the production of this unique isoflavone.
Caption: A logical diagram of the potential regulatory network for this compound biosynthesis.
Conclusion and Future Directions
This technical guide has outlined the proposed biosynthetic pathway of this compound in Tephrosia maxima, based on the current understanding of isoflavonoid metabolism. While the core pathway is likely conserved, the specific enzymes responsible for the unique hydroxylations and methylenedioxy bridge formations in T. maxima remain to be identified and characterized. The provided experimental protocols offer a roadmap for researchers to elucidate this pathway. Future work should focus on:
-
Gene Discovery: Identification and functional characterization of the specific cytochrome P450 enzymes involved in the later steps of this compound biosynthesis.
-
Quantitative Analysis: Detailed quantification of enzyme kinetics and metabolite fluxes to understand the efficiency and bottlenecks of the pathway.
-
Regulatory Studies: Investigation of the transcription factors and signaling pathways that regulate the biosynthesis of this compound in response to developmental and environmental cues.
A thorough understanding of the biosynthesis of this unique isoflavone will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and potential therapeutic applications.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
The Discovery and Isolation of Isoflavones from Tephrosia maxima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoflavones from the plant Tephrosia maxima. The document details the known isoflavones identified from this species, presents available quantitative data, outlines the experimental protocols for their extraction and isolation, and discusses their potential biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Tephrosia maxima and its Isoflavones
Tephrosia maxima, a member of the Fabaceae family, is a pantropical coastal shrub that has been a subject of phytochemical investigation due to its rich composition of flavonoids, particularly isoflavones.[1][2] These compounds are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][3] To date, a series of isoflavones, designated as Maxima isoflavones A through N, have been isolated and identified from the roots and aerial parts of this plant.
Isoflavones Identified in Tephrosia maxima
A number of isoflavones have been successfully isolated and structurally elucidated from Tephrosia maxima. The primary source for the majority of these compounds has been the roots of the plant. The identified isoflavones include:
-
Maxima Isoflavone A
-
Maxima Isoflavone B[2]
-
Maxima Isoflavone C
-
Maxima Isoflavone D
-
Maxima Isoflavone E
-
Maxima Isoflavone F
-
Maxima Isoflavone G
-
Maxima Isoflavone H[2]
-
Maxima Isoflavone J[4]
-
Maxima Isoflavone K[5]
-
Maxima Isoflavone L[5]
-
Maxima Isoflavone M
-
Maxima Isoflavone N
-
7,8-methylenedioxyisoflavone[2]
Quantitative Data on Isoflavone Isolation
Quantitative data regarding the yield of isoflavones from Tephrosia maxima is limited in the available scientific literature. However, one study has provided specific yields for two isoflavones isolated from the dried roots of the plant.
| Isoflavone | Starting Material | Yield (mg) | Yield (%) | Reference |
| Maxima Isoflavone K | 2 kg of dried roots | 20 | 0.001% | [5] |
| Maxima Isoflavone L | 2 kg of dried roots | 50 | 0.0025% | [5] |
Note: The percentage yield is calculated based on the dry weight of the starting plant material.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of isoflavones from Tephrosia maxima, based on published research.
Plant Material Collection and Preparation
Fresh plant material of Tephrosia maxima is collected, with the roots being the primary source for isoflavone isolation. The plant material is shade-dried and then pulverized into a fine powder using a mechanical grinder. This powdered material serves as the starting point for the extraction process.
Extraction of Isoflavones
A successive solvent extraction method is employed to separate compounds based on their polarity. The general workflow for this process is as follows:
Protocol:
-
The powdered root material (2 kg) is subjected to successive extraction with solvents of increasing polarity: n-hexane, chloroform (CHCl3), and methanol (MeOH).[5]
-
The powdered material is first macerated with n-hexane. The solvent is then filtered, and the plant residue is collected. The filtrate constitutes the n-hexane extract.
-
The plant residue from the previous step is then subjected to maceration with chloroform. The mixture is filtered to separate the chloroform extract from the plant residue.
-
Finally, the remaining plant residue is macerated with methanol, and the methanolic extract is collected after filtration.
-
Each of the solvent extracts is concentrated under reduced pressure to yield the crude extracts.
Note: Specific details such as solvent-to-solid ratio, duration of maceration, and temperature are not consistently reported in the literature.
Isolation of Isoflavones by Column Chromatography
The crude extracts, particularly the n-hexane and chloroform extracts, are subjected to column chromatography for the separation and purification of individual isoflavones.[5]
Protocol:
-
A glass column is packed with silica gel as the stationary phase.
-
The crude extract (e.g., 20 g of n-hexane extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.[5]
-
The column is eluted with a solvent system of increasing polarity, typically a step gradient of n-hexane and ethyl acetate (EtOAc).[5]
-
Fractions of the eluate are collected sequentially.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Fractions with similar TLC profiles are pooled together.
-
The pooled fractions are concentrated, and if necessary, subjected to further purification steps such as recrystallization to yield the pure isoflavones.
Note: Specifics such as the type and mesh size of silica gel, column dimensions, flow rate, and fraction volumes are not detailed in the available literature.
Characterization of Isolated Isoflavones
The structure and purity of the isolated isoflavones are determined using a combination of spectroscopic and spectrometric techniques.
Table of Characterization Data for Maxima Isoflavones K and L[5]
| Parameter | Maxima Isoflavone K | Maxima Isoflavone L |
| Molecular Formula | C21H18O6 | C19H16O7 |
| Appearance | Yellow needles | Colorless needles |
| Melting Point (°C) | 180-181 | 215-216 |
| UV λmax (MeOH) nm | 248, 252, 302 | 248, 256, 305 |
| IR (KBr) νmax cm-1 | Not specified | 1625, 1060, 920 |
| ¹H-NMR (DMSO-d6) | δ (ppm): 8.35 (1H, s, H-2), 7.80 (1H, d, J=9Hz, H-5), 7.25 (1H, d, J=9Hz, H-6), 6.0 (2H, s, -OCH2O-), 3.85 (3H, s, 7-OMe), 3.95 (3H, s, 8-OMe), 7.40 (1H, d, J=9Hz, H-6'), 6.90 (1H, d, J=9Hz, H-5'), 4.50 (2H, d, J=7Hz, H-1''), 5.30 (1H, t, J=7Hz, H-2''), 1.70 (3H, s, H-4''), 1.80 (3H, s, H-5'') | δ (ppm): 8.25 (1H, s, C-2), 7.81 (1H, d, J=9Hz, C-5), 7.27 (1H, d, J=9Hz, C-6), 6.02 (2H, s, -OCH2O-), 3.68 (3H, s, 2'-OMe), 3.90 (3H, s, 7-OMe), 3.96 (3H, s, 8-OMe), 7.40 (1H, d, J=9Hz, H-6'), 6.90 (1H, d, J=9Hz, H-5') |
| ¹³C-NMR (DMSO-d6) | Not specified | δ (ppm): 174.63 (C-4), 156.21 (C-7), 154.50 (C-2), 151.82 (C-2'), 150.15 (C-8a), 146.34 (C-4'), 136.78 (C-8), 132.94 (C-3'), 122.37 (C-6), 122.44 (C-3), 120.69 (C-5), 118.85 (C-4a), 112.53 (C-1'), 111.35 (C-6'), 102.52 (C-5'), 101.26 (-OCH2O-), 61.02 (8-OMe), 56.97 (7-OMe), 56.76 (2'-OMe) |
| Mass Spectrometry (EI-MS) m/z | 366 [M]⁺ | 356 [M]⁺ |
Biological Activities and Potential Signaling Pathways
Extracts from Tephrosia maxima have demonstrated a range of biological activities in in-vitro studies, including anti-inflammatory and cytotoxic effects.[1][3] While the specific molecular mechanisms of the isolated isoflavones from T. maxima have not been extensively studied, the known biological activities of flavonoids, in general, suggest potential signaling pathways that may be involved.
Anti-inflammatory Activity
The anti-inflammatory properties of Tephrosia maxima extracts have been attributed to their flavonoid content. A proposed mechanism is the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes.
Cytotoxic Activity
The cytotoxic effects of Tephrosia maxima extracts against cancer cell lines suggest a potential for these compounds in oncology research. Isoflavones, as a class of compounds, are known to induce cancer cell death by modulating multiple cellular signaling pathways.
It is important to note that these pathways are based on the general activities of flavonoids and extracts of Tephrosia maxima. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by the individual isoflavones isolated from this plant.
Conclusion
Tephrosia maxima is a rich source of a diverse array of isoflavones with demonstrated biological activities. This guide provides a summary of the current knowledge on the discovery and isolation of these compounds. While foundational protocols for their extraction and isolation have been established, there is a need for more detailed and standardized methodologies to be published. Furthermore, the elucidation of the specific signaling pathways through which these isoflavones exert their anti-inflammatory and cytotoxic effects remains a promising area for future research, which could lead to the development of novel therapeutic agents.
References
Biological Activity of Isoflavones from Tephrosia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of isoflavones isolated from various species of the Tephrosia genus. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The genus Tephrosia is a rich source of flavonoids, particularly isoflavones, which have demonstrated a range of promising pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to ascertain these activities, and visualizes the associated signaling pathways and workflows.
Anti-inflammatory Activity
Isoflavones from Tephrosia species have been shown to possess significant anti-inflammatory properties. Their mechanism of action is primarily attributed to the downregulation of pro-inflammatory cytokines.[3][4]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of isoflavones and related flavonoids from various Tephrosia species.
| Compound/Extract | Tephrosia Species | Assay | Target | Result | Citation |
| Vogelisoflavone A, Vogelisoflavone B, Isopongaflavone | T. vogelii | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-1β, IFN-γ, GM-CSF, TNF-α | Suppression at 100 µM | [5][6] |
| Crude Extract | T. linearis | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-2, GM-CSF, TNF-α | Inhibition | [7] |
| Lineaflavones A-D, 6-methoxygeraldone, 8″-acetylobovatin, 5-hydroxy-7-methoxysaniculamin A | T. linearis | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-2, GM-CSF, TNF-α | Suppression | [7] |
| Hildeflavone and other flavonoids | T. hildebrandtii | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, TNF-α | Significant reduction at 100 µM | [8] |
Experimental Protocol: Anti-inflammatory Cytokine Release Assay
Objective: To evaluate the anti-inflammatory activity of Tephrosia isoflavones by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Tephrosia isoflavone extracts/pure compounds
-
Human peripheral blood
-
ELISA kits for IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, and TNF-α
Methodology:
-
PBMC Isolation: Human peripheral blood is diluted with PBS and layered over Ficoll-Paque PLUS. Centrifugation is performed to separate the PBMC layer. The isolated PBMCs are washed with PBS and resuspended in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture and Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. The cells are then treated with various concentrations of the Tephrosia isoflavones or vehicle control.
-
Stimulation: After a pre-incubation period with the test compounds, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of untreated and unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of the pro-inflammatory cytokines (IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, and TNF-α) are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3][5]
Caption: Putative NF-κB inhibitory pathway of Tephrosia isoflavones.
Antimicrobial Activity
Several isoflavones and other flavonoids from Tephrosia have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of compounds isolated from Tephrosia species against various microbial strains.
| Compound | Tephrosia Species | Microorganism | MIC (µg/mL) | Citation |
| Tephrosin | T. vogelii | Escherichia coli TISTR 780 | 25 | [9] |
| Tephrosin | T. vogelii | Staphylococcus aureus S33 R4 | 50 | [9] |
| Tephrosin | T. vogelii | Bacillus subtilis subsp. subtilis str. 168 | >50 | [9] |
| Tephrosin | T. vogelii | Salmonella typhi Ty 21a | 25 | [9] |
| Maackiain | T. vogelii | Proteus mirabilis | 500 | [10] |
| Maackiain | T. vogelii | Pseudomonas aeruginosa | 830 | [10] |
| Obovatin | T. vogelii | Pseudomonas aeruginosa | 830 | [10] |
| Semiglabrin, Pseudosemiglabrin, Appollinine, Lanceolatin A | T. nubica | Aspergillus niger, Penicillium funiculosum, Fusarium moniliforum, Phoma spp. | Antifungal activity observed | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a Tephrosia isoflavone that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Microbial cultures (bacteria or fungi)
-
Tephrosia isoflavone extracts/pure compounds
-
96-well microtiter plates
-
Resazurin solution (as a viability indicator)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamycin)
-
Negative control (vehicle)
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The Tephrosia isoflavone is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells containing a known antibiotic and negative control wells containing only the broth and inoculum are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.
Anticancer Activity
Isoflavones from Tephrosia purpurea have been evaluated for their cytotoxic effects against various human cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of extracts from Tephrosia purpurea against different cancer cell lines.
| Extract | Tephrosia Species | Cancer Cell Line | IC50 (µg/mL) | Citation |
| Methanol Extract | T. purpurea subsp. apollinea | MCF7 (Breast) | 102.8 ± 0.6 | [7][12] |
| Methanol Extract | T. purpurea subsp. apollinea | MG63 (Osteosarcoma) | 118.3 ± 2.5 | [7][12] |
| Methanol Extract | T. purpurea subsp. apollinea | T47D (Breast) | 114.7 ± 1.0 | [7][12] |
| Methanol Extract | T. purpurea subsp. apollinea | HeLa (Cervical) | 196.3 ± 2.3 | [7][12] |
| Methanol Extract | T. purpurea subsp. apollinea | PC3 (Prostate) | 117.7 ± 1.1 | [7][12] |
| Methanol Extract | T. purpurea subsp. apollinea | U379 (Glioblastoma) | 248.4 ± 7.5 | [7][12] |
| Methanol Extract | T. villosa | MCF 7 (Breast) | Significant | [13] |
| Methanol Extract | T. villosa | HCT-116 (Colon) | Significant | [13] |
| Methanol Extract | T. villosa | HEP-G2 (Liver) | Significant | [13] |
| Methanol Extract | T. villosa | A-549 (Lung) | Significant | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of Tephrosia isoflavones on cancer cells by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tephrosia isoflavone extracts/pure compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Tephrosia isoflavones for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and biological evaluation of isoflavones from Tephrosia species.
Caption: General workflow for isoflavone isolation and bioactivity testing.
References
- 1. dot | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. graphviz.org [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Phytochemical Analysis and Profiling of Antioxidants and Anticancer Compounds from Tephrosia purpurea (L.) subsp. apollinea Family Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Maxima Isoflavone A: A Technical Guide
Despite its isolation and characterization, publicly available scientific literature lacks specific quantitative data on the therapeutic effects of the purified compound Maxima isoflavone A. Research has primarily focused on the bioactivity of crude extracts from its natural source, Tephrosia maxima. This technical guide provides a comprehensive overview of the existing research on Tephrosia maxima extracts, offering insights into the potential, yet unconfirmed, therapeutic applications of this compound.
Introduction to this compound
This compound is a naturally occurring isoflavone isolated from the plant Tephrosia maxima. Its chemical structure has been elucidated, and it is identified by the CAS number 59092-90-9 and the molecular formula C₁₇H₁₀O₆. While the broader class of isoflavones, particularly those from soy, are well-studied for their therapeutic properties, specific biological data for this compound remains scarce. The following sections detail the findings related to the extracts of Tephrosia maxima, which contain this compound among other bioactive compounds.
Phytochemical Composition of Tephrosia maxima
Tephrosia maxima is a rich source of various flavonoids, including a series of isoflavones designated as Maxima isoflavones. The table below summarizes the key isoflavones isolated from this plant.
| Compound Name | Molecular Formula | Reference |
| This compound | C₁₇H₁₀O₆ | [1][2] |
| Maxima Isoflavone B | Not specified in results | [1] |
| Maxima Isoflavone C | Not specified in results | [1] |
| Maxima Isoflavone D | Not specified in results | [1] |
| Maxima Isoflavone E | Not specified in results | [1] |
| Maxima Isoflavone F | Not specified in results | [1] |
| Maxima Isoflavone G | Not specified in results | [1] |
| Maxima Isoflavone H | Not specified in results | [1] |
| Maxima Isoflavone J | Not specified in results | [1] |
| Maxima Isoflavone K | C₂₁H₁₈O₆ | |
| Maxima Isoflavone L | Not specified in results |
Therapeutic Effects of Tephrosia maxima Extracts
Studies on the crude extracts of Tephrosia maxima have indicated several potential therapeutic activities, which may be attributed to its constituent phytochemicals, including this compound.
Anti-inflammatory Activity
Extracts of Tephrosia maxima have demonstrated anti-inflammatory properties. A study on the methanolic extract of the roots showed significant stabilization of human red blood cell membranes, a common in vitro model for assessing anti-inflammatory activity.[3][4]
Antioxidant Activity
The antioxidant potential of Tephrosia maxima extracts has been evaluated using various in vitro assays. The chloroform and methanolic extracts of the pods exhibited significant free radical scavenging activity.
| Extract | Assay | IC₅₀ Value (µg/mL) | Reference |
| Chloroform Extract of Pods | DPPH Radical Scavenging | Potent at lowest concentrations | [2] |
| Methanolic Extract of Pods | DPPH Radical Scavenging | Less potent than chloroform extract | [2] |
Cytotoxic and Anticancer Activity
The cytotoxic potential of Tephrosia maxima extracts against cancer cell lines has been investigated. The chloroform extract of the pods demonstrated significant cytotoxicity in the brine shrimp lethality assay, suggesting the presence of potent cytotoxic compounds.[2] Furthermore, extracts have shown activity against MCF-7 breast cancer cells.[5]
| Extract | Assay | LC₅₀ Value (µg/mL) | Cell Line | Reference |
| Chloroform Extract of Pods | Brine Shrimp Lethality | < 150 | Not Applicable | [2] |
| Aqueous Leaf Extract | MTT Assay | Dose-dependent reduction in viability | MCF-7 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Isolation of Maxima Isoflavones from Tephrosia maxima
The general procedure for isolating isoflavones from the roots of Tephrosia maxima involves the following steps:
-
Extraction: The shade-dried and powdered roots of Tephrosia maxima (2 kg) are successively extracted with n-hexane, chloroform (CHCl₃), and methanol (MeOH).
-
Column Chromatography: The extracts are subjected to column chromatography over silica gel.
-
Elution: A step-gradient of solvents, such as n-hexane-ethyl acetate (EtOAc), is used to elute the fractions. For example, a 9:1 n-hexane-EtOAc gradient can be used for the n-hexane extract, and a 0.5:9.5 n-hexane-EtOAc gradient for the chloroform extract.
-
Purification and Characterization: The collected fractions are further purified, and the structures of the isolated compounds are established using spectral data.
In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay
This assay assesses the ability of a substance to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.
-
Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed cells are washed with isosaline and suspended in isosaline to make a 10% (v/v) suspension.
-
Assay Procedure: The reaction mixture consists of the test extract, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of HRBC suspension. A control is prepared without the extract.
-
Incubation and Analysis: The mixtures are incubated and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically.
-
Calculation: The percentage of HRBC membrane stabilization is calculated. Hydrocortisone is used as a standard reference drug.[3]
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a sample.
-
DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[6][7][8]
-
Assay Procedure: Different concentrations of the test extract are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[6][7]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[9]
In Vitro Cytotoxicity: Brine Shrimp Lethality Assay
This is a simple bioassay for screening the cytotoxicity of plant extracts.
-
Hatching of Brine Shrimp Eggs: Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours to obtain the nauplii (larvae).
-
Assay Procedure: A series of concentrations of the test extract are prepared in vials containing seawater. A specific number of nauplii (e.g., 10) are added to each vial.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Mortality Count: The number of dead nauplii in each vial is counted.
-
LC₅₀ Determination: The lethal concentration 50 (LC₅₀), the concentration of the extract that kills 50% of the nauplii, is determined.[2]
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated, the therapeutic effects of isoflavones, in general, are known to be mediated through various cellular signaling cascades. The following diagram illustrates a generalized overview of potential pathways that could be influenced by isoflavones, based on the broader scientific literature.
Caption: Generalized signaling pathways potentially modulated by isoflavones.
Conclusion and Future Directions
The available scientific literature indicates that extracts from Tephrosia maxima, a known source of this compound, possess promising anti-inflammatory, antioxidant, and cytotoxic properties. However, a significant knowledge gap exists regarding the specific biological activities and therapeutic potential of purified this compound. The lack of quantitative data, such as IC₅₀ or LC₅₀ values for the isolated compound, hinders a complete understanding of its efficacy and mechanism of action.
Future research should prioritize the isolation of this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a novel therapeutic agent. Such studies will be instrumental in validating the ethnopharmacological uses of Tephrosia maxima and could pave the way for the development of new drugs for the treatment of inflammatory diseases and cancer.
References
- 1. ijrpc.com [ijrpc.com]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Maxima isoflavone A CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of its chemical properties, isolation, and putative signaling pathways. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related isoflavones to offer a comprehensive resource for research and development. The CAS Registry Number for this compound is 59092-90-9 .[1]
Chemical and Physical Properties
This compound is a member of the isoflavone class of organic compounds, characterized by a 3-phenylchromen-4-one skeleton.[1][2] Its structure features two benzodioxole rings, contributing to its relative hydrophobicity and practical insolubility in water.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 59092-90-9 | [1] |
| Molecular Formula | C₁₇H₁₀O₆ | [1] |
| Molecular Weight | 310.26 g/mol | [1] |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[2]dioxolo[4,5-h]chromen-6-one | [1] |
| Predicted Water Solubility | 0.034 g/L | Predicted |
| Predicted logP | 2.8 | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Note: Some physical properties are predicted due to the lack of experimentally determined data in available literature.
Experimental Protocols
Isolation of this compound from Tephrosia maxima
While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented, a general procedure for the extraction of isoflavones from the roots of Tephrosia maxima has been described. This methodology can serve as a foundational protocol for researchers.
General Protocol:
-
Plant Material Preparation: The roots of Tephrosia maxima are shade-dried and pulverized into a fine powder.
-
Successive Extraction: The powdered root material (e.g., 2 kg) is subjected to successive extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (CHCl₃), and then methanol (MeOH).
-
Column Chromatography: The chloroform extract, which would contain this compound, is concentrated and then subjected to purification using silica gel column chromatography.
-
Gradient Elution: A step-gradient elution is employed, typically starting with a non-polar solvent system and gradually increasing the polarity. For the isolation of isoflavones from the chloroform extract, a gradient of n-hexane-ethyl acetate (EtOAc) is used, with the polarity being incrementally increased (e.g., starting from a 9.5:0.5 ratio).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound may require further purification steps, such as recrystallization, to obtain the pure compound.
Biological Activity and Signaling Pathways
Putative Signaling Pathways
Based on the known activities of other isoflavones, this compound may potentially interact with the following signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many isoflavones have been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Certain isoflavones can modulate MAPK signaling, which can contribute to their anticancer effects.
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. The anti-inflammatory effects of many isoflavones are mediated through the inhibition of the NF-κB pathway.
Future Directions
The limited availability of specific experimental data for this compound highlights a significant knowledge gap. Future research should focus on:
-
Total Synthesis: Development of a robust and scalable synthetic route to enable further biological evaluation.
-
In-depth Biological Screening: Comprehensive in-vitro and in-vivo studies to elucidate its specific anticancer, anti-inflammatory, and other potential therapeutic activities.
-
Mechanism of Action Studies: Detailed investigation into its effects on the PI3K/Akt, MAPK, NF-κB, and other relevant signaling pathways to understand its molecular mechanisms.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to determine its potential as a drug candidate.
Conclusion
This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While its specific biological profile is yet to be fully characterized, the established activities of the broader isoflavone class provide a strong rationale for continued research. The information and protocols outlined in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this and other novel isoflavones.
References
Maxima Isoflavone A: A Literature Review of Potential Therapeutic Activities
Disclaimer: Scientific literature specific to "Maxima isoflavone A" is limited. This document provides a detailed overview of the known biological activities and mechanisms of the isoflavone class of compounds, using the extensively researched isoflavone Genistein as a primary example to illustrate the potential areas of investigation for this compound. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of Genistein and other common isoflavones and should be considered illustrative for this compound.
Introduction to Isoflavones
Isoflavones are a class of polyphenolic compounds, often termed phytoestrogens, found abundantly in leguminous plants.[1] Their chemical structure, which bears a resemblance to mammalian estrogen, allows them to interact with various biological pathways, leading to a wide range of pharmacological effects.[2] These effects include anti-inflammatory, antioxidant, anticancer, and cardioprotective activities.[3][4] this compound, found in the plant Tephrosia maxima, belongs to this promising class of molecules. While direct research is sparse, its therapeutic potential can be inferred from the well-documented activities of its chemical relatives.
Quantitative Data on Isoflavone Bioactivity (Exemplified by Genistein)
To provide a quantitative perspective on the potential efficacy of isoflavones, this section summarizes the half-maximal inhibitory concentration (IC₅₀) values for Genistein across various biological assays. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are a key metric in drug development.
Table 1: Anticancer Activity of Genistein (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SK-MEL-28 | Squamous Cell Carcinoma | 14.5 | [5] |
| MCF-7 | Breast Cancer | 11.23 - 11.87 | [6] |
| HCT-116 | Colon Cancer | 2.25 | [7] |
| DU-145 | Prostate Cancer | 4.64 | [7] |
| SW480 | Colon Adenocarcinoma | 62.73 | [7] |
| SW620 | Colon Adenocarcinoma | 50.58 | [7] |
Table 2: Anti-Inflammatory Activity of Genistein (IC₅₀ Values)
| Assay | Cell Line/System | IC₅₀ (µM) | Reference |
| Nitrite Accumulation Inhibition | LPS-stimulated Macrophages | 50 | [8] |
| iNOS Expression Inhibition | J774 Macrophages | ~90 | [9] |
Key Signaling Pathways Modulated by Isoflavones
Isoflavones exert their biological effects by modulating complex intracellular signaling networks. One of the most significant is the Nuclear Factor kappa-B (NF-κB) pathway, a central regulator of inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway
Under normal conditions, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[10] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes involved in inflammation and cell survival.[1]
Genistein has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic functions.[2][11]
Experimental Protocols
This section details the methodologies for two key experiments commonly used to evaluate the anticancer and anti-inflammatory effects of isoflavones.
MTT Assay for Cell Proliferation and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) on a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0, 5, 10, 20, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48-72 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for NF-κB Nuclear Translocation
Western blotting is a technique used to detect specific proteins in a sample. To assess NF-κB activation, the relative amounts of the p65 subunit in the cytoplasm and nucleus are measured.
Objective: To determine if a test compound (e.g., this compound) inhibits the translocation of the NF-κB p65 subunit to the nucleus in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and pre-treated with the test compound for 1 hour. Subsequently, an inflammatory stimulus (e.g., LPS) is added to induce NF-κB activation.
-
Cell Lysis and Fractionation: After treatment, cells are harvested. Cytoplasmic and nuclear protein fractions are isolated using a specialized lysis buffer kit. Protease and phosphatase inhibitors must be added to prevent protein degradation.[10]
-
Protein Quantification: The protein concentration of each fraction is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C. Loading control antibodies (e.g., anti-GAPDH for cytoplasm, anti-TBP for nucleus) are also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponding to p65 in each fraction is quantified. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells indicates inhibition.
Conclusion and Future Directions
The isoflavone class of molecules, which includes this compound, demonstrates significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. As exemplified by the extensive research on Genistein, these compounds can inhibit cancer cell proliferation at micromolar concentrations and modulate key inflammatory pathways like NF-κB.
However, a significant research gap exists for this compound itself. Future research should focus on isolating this compound and systematically evaluating its bioactivity. Initial studies should aim to establish its cytotoxic profile against a panel of cancer cell lines and determine its IC₅₀ values. Mechanistic studies should then investigate its effect on critical signaling pathways, such as NF-κB and others identified for Genistein, using techniques like Western blotting. This foundational research is essential to validate whether this compound shares the therapeutic promise of its well-studied relatives and to advance its potential as a novel drug development candidate.
References
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
Maxima Isoflavone A and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones are a class of naturally occurring polyphenolic compounds found predominantly in leguminous plants. They have garnered significant scientific interest due to their structural similarity to estrogens and their potential therapeutic applications in a range of human diseases. Maxima isoflavone A, an isoflavone isolated from the plant Tephrosia maxima, represents a promising yet understudied molecule. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties and the biological activities associated with its source plant. Due to the limited specific research on this compound itself, this document also details generalized experimental protocols and signaling pathways relevant to isoflavones, offering a foundational framework for future investigation into this specific compound and its potential derivatives.
Chemical Properties of this compound
This compound is a distinct isoflavone with the following chemical characteristics:
-
Molecular Formula: C₁₇H₁₀O₆
-
IUPAC Name: 7-(1,3-benzodioxol-5-yl)-[1][2]dioxolo[4,5-h]chromen-6-one
-
CAS Number: 59092-90-9
-
Molecular Weight: 310.26 g/mol
The structure of this compound is characterized by a 3-phenylchromen-4-one core, which is the foundational structure of all isoflavones.
Biological Activities of Tephrosia maxima Extracts
While specific studies on the biological activities of isolated this compound are not currently available in the scientific literature, research on crude extracts of Tephrosia maxima provides valuable insights into the potential pharmacological effects of its constituent compounds, including its isoflavones. Extracts of Tephrosia maxima have demonstrated a range of biological activities, suggesting that isoflavones like this compound may contribute to these effects.[1][2]
Cytotoxic Activity
Chloroform and methanolic extracts of Tephrosia maxima pods have shown significant cytotoxic activity.[1] In a brine shrimp lethality bioassay, the chloroform extract exhibited an LC50 value of less than 150 µg/ml, indicating its potential as a source of anticancer agents.[1] Furthermore, an isolated compound from the root extract, designated TP-3, showed cytotoxicity against SiHa cells with an IC50 of 33.06 µg/mL.[3] A comparative toxicity assessment of three Tephrosia species revealed that T. maxima is a potent cytotoxic agent.[4][5]
Anti-inflammatory Activity
Extracts from Tephrosia maxima have also been shown to possess anti-inflammatory properties.[1][2] The chloroform extract of the pods demonstrated better anti-inflammatory activity than the methanolic extract at a concentration of 150 µg/ml in an in vitro protein denaturation assay.[1] The membrane-stabilizing potential of Tephrosia maxima root extracts on human red blood cells further supports its anti-inflammatory capacity.[6][7][8]
Antioxidant Activity
The antioxidant potential of Tephrosia maxima extracts has been evaluated using the DPPH free radical scavenging assay.[1][2] The chloroform extract of the pods was found to be a more potent antioxidant than the methanolic extract, even at lower concentrations.[1] This activity is likely attributable to the presence of phenolic and flavonoid compounds within the plant.[1][2]
Antimicrobial and Other Activities
Methanol extracts of Tephrosia maxima have exhibited high in vitro antibacterial activity.[3] Specifically, the plant has shown potent activity against Helicobacter pylori-infected ulcers in rodents.[3] Additionally, extracts have demonstrated antimitotic activity in a green gram seed phytotoxicity assay.[1]
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of Tephrosia maxima extracts and isolated compounds. It is important to reiterate that these data are not specific to this compound but provide a basis for understanding the potential of compounds from this plant.
Table 1: Cytotoxicity of Tephrosia maxima Extracts and Compounds
| Extract/Compound | Assay | Cell Line/Organism | Result (IC50/LC50) | Reference |
| Chloroform Extract (Pods) | Brine Shrimp Lethality | Artemia salina | < 150 µg/ml | [1] |
| Compound TP-3 (Root) | MTT Assay | SiHa | 33.06 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of Tephrosia maxima Extracts
| Extract | Assay | Concentration | Result | Reference |
| Chloroform Extract (Pods) | Protein Denaturation | 150 µg/ml | Significant Inhibition | [1] |
| Methanolic Extract (Root) | HRBC Membrane Stabilization | 500 µg/ml | 79.49% Protection | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible evaluation of the biological activities of this compound and its derivatives. The following are generalized protocols for key in vitro assays commonly used for isoflavones.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a generalized signaling pathway for isoflavone-mediated anti-inflammatory effects and a typical experimental workflow for evaluating the biological activity of a novel compound like this compound.
Caption: Generalized signaling pathway of isoflavone anti-inflammatory action.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a structurally defined isoflavone with potential biological activities, as suggested by studies on its source plant, Tephrosia maxima. However, a significant knowledge gap exists regarding its specific pharmacological profile. This guide has synthesized the available information and provided a roadmap for future research.
The immediate priorities for advancing our understanding of this compound and its derivatives are:
-
Isolation and Purification: Development of efficient methods for isolating pure this compound from Tephrosia maxima.
-
In Vitro Bioactivity Screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, and antioxidant activities of the purified compound using the standardized protocols outlined in this guide.
-
Synthesis of Derivatives: Chemical modification of the this compound scaffold to create a library of derivatives for structure-activity relationship (SAR) studies.
-
Mechanistic Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound and its active derivatives.
-
In Vivo Efficacy and Safety: Assessment of the therapeutic potential and safety profile of promising candidates in relevant animal models.
By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel isoflavone-based drugs.
References
- 1. scispace.com [scispace.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. updatepublishing.com [updatepublishing.com]
In Silico Docking Studies of Maxima Isoflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of in silico docking studies focusing on Maxima isoflavone A. While specific docking research on this isoflavone is not yet prevalent in published literature, this document outlines the core principles, methodologies, and potential signaling pathway interactions based on the broader understanding of isoflavone bioactivity.
Introduction to this compound
This compound is a member of the isoflavone class of organic compounds, which are polycyclic molecules featuring a 3-phenylchromen-4-one skeleton.[1][2][3] These compounds, often referred to as phytoestrogens, are structurally similar to endogenous estrogens, allowing them to interact with various biological targets.[4][5] this compound has been identified in Tephrosia maxima.[2] Its chemical structure, C17H10O6, suggests a potential for diverse molecular interactions, making it a candidate for drug discovery and development.[2][6]
Chemical Structure:
-
IUPAC Name: 7-(1,3-benzodioxol-5-yl)-[7][8]dioxolo[4,5-h]chromen-6-one[2]
-
Molecular Weight: 310.26 g/mol [2]
Core Principles of In Silico Docking
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11] This method is instrumental in drug discovery for screening virtual libraries of small molecules against a protein target to identify potential drug candidates. The primary goal is to predict the binding mode and affinity of the ligand (e.g., this compound) to the active site of the target protein. A lower binding energy score typically indicates a more stable and favorable interaction.[10]
Potential Signaling Pathways for Docking Studies
Based on the known biological activities of isoflavones, several signaling pathways are implicated in their mechanism of action and present viable targets for in silico docking studies of this compound.[7][12] These pathways are often deregulated in chronic diseases such as cancer and inflammatory conditions.
-
Estrogen Receptor (ER) Signaling: Due to their structural similarity to estradiol, isoflavones can bind to estrogen receptors (ERα and ERβ), modulating downstream gene expression.[4][5] This interaction is crucial in hormone-dependent cancers like breast and prostate cancer.
-
PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival, proliferation, and apoptosis. Isoflavones have been shown to modulate Akt signaling, often leading to the induction of apoptosis in cancer cells.[7][8]
-
NF-κB Signaling Pathway: The NF-κB pathway is central to inflammation and cell survival. Inhibition of this pathway by isoflavones can sensitize cancer cells to apoptosis.[7][8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.[7][12]
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt pathway is a hallmark of many cancers. Isoflavones have been found to inhibit this pathway, leading to a reduction in cancer cell proliferation.[7][8]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Isoflavones can act as agonists for PPARα and PPARγ, which are involved in the regulation of lipid and glucose metabolism and have anti-inflammatory effects.[13]
Below are diagrams illustrating some of these key signaling pathways.
Experimental Protocols for In Silico Docking
A typical in silico docking study of this compound would follow a standardized workflow.
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID 343079).[2]
-
Energy Minimization: The ligand structure is optimized to its lowest energy conformation using force fields like MMFF94. This step is crucial for ensuring a realistic molecular geometry.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms (e.g., Gasteiger charges).[9]
Protein Target Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.[9]
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding.
-
Charge Assignment: Assign partial charges to the protein atoms.
Active Site Prediction
The binding site (or "active site") on the protein where the ligand is expected to bind must be defined. This can be determined from the location of a co-crystallized ligand in the PDB structure or through computational prediction methods that identify cavities on the protein surface.
Molecular Docking Simulation
-
Grid Generation: A grid box is generated around the defined active site of the protein. The docking algorithm will confine its search for binding poses within this grid.
-
Docking Algorithm: Employ a docking program such as AutoDock Vina, GOLD, or Glide.[9][10] These programs use algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the active site.[10]
Scoring and Analysis
-
Binding Affinity Prediction: The docking program calculates a binding energy (or docking score) for each predicted pose. This score estimates the binding affinity between the ligand and the protein.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most probable binding mode.
-
Interaction Analysis: The selected pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
Post-Docking Analysis (Optional but Recommended)
-
Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex over time, an MD simulation can be performed.[9][11] This provides insights into the dynamic behavior of the ligand-protein interaction.
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to evaluate its drug-likeness.[14][15][16]
Data Presentation: Hypothetical Docking Results
As there is no published data on the in silico docking of this compound, the following table presents a hypothetical summary of potential docking results against key protein targets. This data is for illustrative purposes only and is based on typical values observed for other isoflavones.
| Target Protein (PDB ID) | Signaling Pathway | Binding Energy (kcal/mol) | Interacting Residues (Amino Acid & Position) | Type of Interaction |
| Estrogen Receptor α (e.g., 1A52) | Estrogen Signaling | -9.2 | Arg394, Glu353, His524 | Hydrogen Bond, Pi-Alkyl |
| Akt1 (e.g., 4GV1) | PI3K/Akt Signaling | -8.5 | Lys179, Glu198, Asp292 | Hydrogen Bond, Hydrophobic |
| NF-κB p50/p65 (e.g., 1VKX) | NF-κB Signaling | -7.8 | Arg57, Cys38, Glu61 | Hydrogen Bond, van der Waals |
| MEK1 (e.g., 1S9J) | MAPK Signaling | -8.1 | Lys97, Ser212, Asp208 | Hydrogen Bond, Hydrophobic |
| β-catenin (e.g., 1J4T) | Wnt Signaling | -7.5 | Lys312, Asn387, Arg386 | Hydrogen Bond, Pi-Cation |
| PPARγ (e.g., 2PRG) | PPAR Signaling | -9.5 | His323, Ser289, Tyr473 | Hydrogen Bond, Pi-Pi Stacking |
Conclusion
In silico docking studies provide a powerful and cost-effective approach to investigate the therapeutic potential of natural compounds like this compound. By targeting key signaling pathways involved in various diseases, these computational methods can elucidate potential mechanisms of action and guide further experimental validation. While this guide provides a comprehensive framework, it is imperative that in silico predictions are followed by in vitro and in vivo studies to confirm the biological activity of this compound.
References
- 1. PhytoBank: Showing this compound (PHY0060908) [phytobank.ca]
- 2. This compound | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C17H10O6) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Multi-Targeted Molecular Docking and Dynamic Simulation of Soybean-Derived Isoflavone Genistin as a Potential Breast Cancer Signaling Proteins Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and dynamic simulation studies of isoflavones inhibiting Lox-2 activity for reducing beany flavor in soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico Analysis of Soy Isoflavones and Their Metabolites in Prostate Cancer – ScienceOpen [scienceopen.com]
Predicted Mechanism of Action of Maxima Isoflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones are a class of phytoestrogens, naturally occurring compounds found in plants, particularly soybeans.[1][2] These compounds have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] This guide explores the predicted mechanism of action of a novel isoflavone, Maxima isoflavone A. Based on the well-documented activities of structurally similar isoflavones, we will delineate its likely biological targets and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development.
Core Predicted Mechanisms of Action
The multifaceted biological activities of isoflavones suggest that this compound likely exerts its effects through several interconnected mechanisms.
Estrogenic and Antiestrogenic Activity
Structurally similar to 17-β-estradiol, isoflavones can bind to estrogen receptors (ER), specifically ERα and ERβ.[2][5] This interaction is central to their physiological effects. This compound is predicted to act as a selective estrogen receptor modulator (SERM).
-
Estrogenic Effects: In low estrogen environments, such as in postmenopausal women, this compound may act as an estrogen agonist, potentially alleviating menopausal symptoms and protecting against bone loss.[6][7]
-
Antiestrogenic Effects: In a high estrogen environment, typical of premenopausal women, it may act as an estrogen antagonist by competing with estradiol for ER binding.[7] This competitive inhibition could reduce the risk of hormone-dependent cancers.[8]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. This compound is predicted to possess significant anti-inflammatory properties through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: It is likely to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][9]
-
Modulation of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound is expected to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.
Antioxidant Properties
Oxidative stress contributes to cellular damage and the progression of several chronic diseases. This compound is predicted to exhibit potent antioxidant activity.
-
Radical Scavenging: It can directly scavenge free radicals such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10]
-
Induction of Antioxidant Enzymes: It may also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase.
Modulation of Cellular Signaling Pathways
This compound is likely to influence key cellular processes by modulating various signaling pathways.
-
Inhibition of Protein Tyrosine Kinases (PTKs): Many isoflavones are known inhibitors of PTKs, which are crucial for cell growth and proliferation. Inhibition of these enzymes can halt the cell cycle and induce apoptosis in cancer cells.[11]
-
Activation of PPARs: It may act on peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid and glucose metabolism.[6]
Quantitative Data Summary
While specific data for this compound is not yet available, the following tables summarize the quantitative data for well-known isoflavones, providing a benchmark for its predicted potency.
Table 1: Antioxidant Activity of Isoflavones
| Isoflavone | Assay | IC50 (µg/mL) | Source |
| Soybean Extract | DPPH | 246.51 | [10] |
| Isoflavones (mixed) | DPPH | 71.37 | [10] |
| Soybean Extract | ABTS | 35.96 | [10] |
| Isoflavones (mixed) | ABTS | 23.57 | [10] |
| Soybean Extract | H2O2 | 289.41 | [10] |
| Isoflavones (mixed) | H2O2 | 259.50 | [10] |
| Soybean Extract | NO Scavenging | 39.74 | [10] |
| Isoflavones (mixed) | NO Scavenging | 11.59 | [10] |
Table 2: Antiviral and Enzyme Inhibitory Activity of Isoflavonoids
| Isoflavonoid | Target | IC50 | Source |
| Daidzein | Influenza Virus | 51.2 µM | [12] |
| Genistein | HSV-1 (KOS strain) | 14.02 | [12] |
| Genistein | HSV-2 (333 strain) | 14.12 | [12] |
| Flavone M5 | α-amylase | 1.2 µM | [13] |
| Flavone M13 | α-amylase | 1.4 µM | [13] |
| Flavone M17 | Xanthine Oxidase | 0.9 µM | [13] |
| Flavone M7 | Acetylcholinesterase | 10.2 µM | [13] |
Experimental Protocols
The predicted mechanisms of action of this compound can be investigated using a variety of established experimental protocols.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract proteins.
-
Protein concentration is determined using an assay like the Bradford assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., NF-κB, Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).
-
The signal is captured, and the protein bands are quantified.
-
Conclusion
Based on the extensive research on isoflavones, this compound is predicted to be a multi-target agent with significant therapeutic potential. Its predicted mechanisms of action, including estrogen receptor modulation, anti-inflammatory effects, antioxidant activity, and regulation of key cellular signaling pathways, make it a promising candidate for further investigation in the context of chronic diseases such as cancer, cardiovascular disease, and inflammatory disorders. The experimental protocols outlined in this guide provide a framework for validating these predicted mechanisms and elucidating the full pharmacological profile of this compound. Future research should focus on in vitro and in vivo studies to confirm these predictions and to assess the bioavailability and safety of this novel compound.
References
- 1. turkjps.org [turkjps.org]
- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflavones - Mechanism of Action and Impact on Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.maranatha.edu [repository.maranatha.edu]
- 11. muskel-und-fett.de [muskel-und-fett.de]
- 12. In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating the Estrogenic Activity of Maxima Isoflavone A: A Technical Guide
Introduction to Isoflavones and Estrogenic Activity
Isoflavones are a class of phytoestrogens, plant-derived compounds that are structurally similar to the mammalian estrogen, 17β-estradiol.[3][4] This structural similarity allows them to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate estrogenic signaling pathways.[4][5] The estrogenic or anti-estrogenic effects of isoflavones are often dependent on the cellular context and the concentration of endogenous estrogens.[6][7] In environments with low estrogen levels, such as in postmenopausal women, isoflavones can act as estrogen agonists. Conversely, in high-estrogen environments, they may compete with endogenous estrogens and exhibit antagonistic effects.[6][7]
This technical guide provides a comprehensive overview of the methodologies used to investigate the estrogenic activity of isoflavones, using Biochanin A and Formononetin as representative examples. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data on Estrogenic Activity
The estrogenic potential of Biochanin A and Formononetin has been quantified through various in vitro assays. The following tables summarize key parameters such as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and binding affinity.
Table 1: In Vitro Estrogenic Activity of Biochanin A
| Assay | Cell Line | Endpoint | Result | Reference |
| Cell Proliferation | ECV304 | Growth Inhibition (IC50) | 0.18 ± 0.1 µM (serum-free) | [8] |
| Cell Proliferation | MCF-7 | Growth Inhibition (IC50) | Not explicitly quantified, but demonstrated | [9] |
| Enzyme Activity | Aromatase (CYP19) | Inhibition | Significant reduction in Cyp19 mRNA | [9] |
Table 2: In Vitro Estrogenic Activity of Formononetin
| Assay | Cell Line/System | Endpoint | Result | Reference |
| Cell Proliferation | Various Cancer Cells | Growth Inhibition (IC50) | 10 - 300 µM | [10] |
| Cell Proliferation | MCF-7 and BT474 | Proliferation | Stimulated at 1–6 μM | [10] |
| Estrogen Receptor Binding | ERα | Binding Affinity (Free Energy) | -7.3 kcal/mol | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of estrogenic activity. The following sections describe the protocols for key experiments.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERs.
Protocol:
-
Preparation of ERs: Estrogen receptors (ERα and ERβ) are typically obtained from recombinant sources or from the cytosol of target tissues, such as the rat uterus.
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the test compound (e.g., Biochanin A or Formononetin).
-
Separation: After incubation, bound and unbound radioligand are separated using methods like dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative or anti-proliferative effects of a compound.[12]
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[12]
-
Treatment: Cells are seeded in multi-well plates and, after attachment, treated with a range of concentrations of the test compound (e.g., Biochanin A or Formononetin) or a vehicle control. 17β-estradiol is used as a positive control.
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
Cell Viability Measurement: Cell proliferation is quantified using a viability assay such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The results are expressed as the relative proliferation compared to the vehicle control. For agonists, the EC50 value (the concentration that induces a half-maximal proliferative response) is determined. For antagonists, the IC50 value (the concentration that inhibits the estradiol-induced proliferation by 50%) is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in estrogenic activity is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Estrogen Receptor Signaling Pathway
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow for In Vitro Estrogenic Activity Assessment
Caption: Workflow for in vitro estrogenic activity assessment.
Conclusion
While direct experimental data for "this compound" is currently unavailable, the analysis of structurally similar isoflavones, Biochanin A and Formononetin, provides a strong foundation for predicting its potential estrogenic activity. The presented data indicates that these isoflavones can interact with estrogen receptors and modulate cell proliferation, with their effects being dose-dependent. The detailed experimental protocols and pathway diagrams included in this guide offer a robust framework for researchers to design and execute studies to elucidate the specific estrogenic profile of this compound and other novel isoflavonoid compounds. Further research is warranted to isolate and characterize this compound and directly assess its biological activities.
References
- 1. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. Do Isoflavones Exert Estrogen-Like Effects in Women? [sniglobal.org]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibition of human endothelial cells by the phyto-oestrogen biochanin A, a metabolite of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Formononetin: A Review of Its Anticancer Potentials and Mechanisms [frontiersin.org]
- 11. revhipertension.com [revhipertension.com]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Maxima Isoflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxima isoflavone A, a prenylated isoflavone isolated from Tephrosia maxima, has garnered scientific interest for its potential health benefits, including its antioxidant properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and elucidating the likely underlying molecular mechanisms of action. While direct quantitative antioxidant data for the isolated this compound is limited in publicly available literature, this guide draws upon data from extracts of its source plant and the well-established antioxidant pathways of related isoflavones to present a scientifically grounded perspective.
Introduction to this compound and Oxidative Stress
This compound is a naturally occurring isoflavone, a class of polyphenolic compounds known for their diverse biological activities.[1] Structurally, its phenolic hydroxyl groups are believed to be key to its antioxidant activity, enabling it to scavenge free radicals through hydrogen atom transfer.[1] Oxidative stress, resulting from an overproduction of ROS, can lead to cellular damage and is a contributing factor to various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants like isoflavones can mitigate this damage by neutralizing ROS, thereby protecting cellular components.
In Vitro Antioxidant Activity
Table 1: In Vitro Antioxidant Activity of Tephrosia maxima Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference Compound |
| Chloroform extract of pods | DPPH Radical Scavenging | 37.5 | Not specified in study |
Note: The data presented is for a crude extract and not the isolated this compound. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.
Potential Mechanism of Action: The Keap1-Nrf2-ARE Signaling Pathway
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the primary mechanism by which many isoflavones exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3][4] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[4][5] Upon exposure to oxidative stress or in the presence of activators like certain isoflavones, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[6] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's antioxidant defenses.[7]
Experimental Protocols for In Vitro Antioxidant Assays
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for three common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To 100 µL of each sample dilution in a 96-well plate, add 100 µL of the 0.1 mM DPPH solution.[8]
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[10]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well plate.
-
A control well should contain 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[12][13]
Protocol:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]
-
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to 20 µL of the sample, standard (e.g., FeSO₄), or blank (solvent) in a 96-well plate.
-
Incubate the plate at 37°C for 4 minutes.[12]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄ or Trolox) and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural antioxidant. While direct quantitative data on the isolated compound is still emerging, evidence from Tephrosia maxima extracts suggests potent radical scavenging activity. The likely mechanism of action involves the modulation of the Keap1-Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to accurately determine its specific antioxidant activity through various in vitro assays.
-
Quantitative Analysis: Establishing precise IC50 values for this compound in DPPH, ABTS, FRAP, and other relevant antioxidant assays.
-
Mechanism of Action: Elucidating the specific molecular interactions of this compound with components of the Keap1-Nrf2-ARE pathway and other potential antioxidant signaling cascades.
-
In Vivo Studies: Evaluating the bioavailability, metabolism, and in vivo antioxidant efficacy of this compound in preclinical models.
A deeper understanding of the antioxidant potential of this compound will be instrumental in harnessing its therapeutic potential for the prevention and management of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Keap1–Nrf2 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. 3.8.2. Ferric Reducing Antioxidant Power (FRAP) [bio-protocol.org]
The Ethnobotanical Landscape and Bioactivity of Maxima Isoflavone A from Tephrosia maxima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tephrosia maxima, a plant deeply rooted in traditional medicine, presents a compelling case for modern therapeutic exploration. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on its constituent, Maxima isoflavone A. While traditional knowledge highlights its use against inflammatory conditions and ulcers, this document synthesizes the available scientific evidence for its biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties. This guide provides a compendium of experimental protocols and quantitative data where available, alongside a proposed signaling pathway for its anti-inflammatory action, to serve as a foundational resource for future research and drug development endeavors.
Ethnobotanical Significance of Tephrosia maxima
Tephrosia maxima (L.) Pers., a member of the Fabaceae family, has a history of use in traditional medicine, particularly in regions where it is native, such as Tanzania, India, and Sri Lanka. Ethnobotanical records indicate its application for a variety of ailments, primarily centered around its anti-inflammatory and healing properties.
Table 1: Ethnobotanical Uses of Tephrosia Species
| Traditional Use | Plant Part Used | Geographic Region/System of Medicine |
| Ulcers and Wounds | Leaves, Roots | Ayurveda, Traditional medicine in India |
| Inflammation | Whole Plant, Roots | Traditional medicine in Andhra Pradesh, India |
| Skin Eruptions | Juice of Roots | Traditional Medicine |
| Bronchitis, Asthma | Roots | Ayurvedic Medicine |
| Diarrhea | Roots | Ayurvedic Medicine |
Tephrosia species, including the closely related Tephrosia purpurea, are traditionally used to treat a wide range of conditions such as ulcers, wounds, and inflammation. The roots and leaves are the most commonly utilized parts, often prepared as decoctions or poultices.[1][2] In Ayurveda, Tephrosia purpurea is known as "Sarwa wran vishapaha," which translates to "that which heals all types of wounds," underscoring its historical significance in treating external ulcerations and promoting healing.[1]
This compound: A Key Bioactive Constituent
This compound is a specific isoflavone that has been identified in Tephrosia maxima. Isoflavones are a class of flavonoids known for their diverse biological activities, often attributed to their structural similarity to estrogen, which allows them to interact with various cellular targets.
Biological Activities and Therapeutic Potential
Scientific investigations into the extracts of Tephrosia maxima and its constituent isoflavones have revealed a spectrum of biological activities, corroborating its traditional uses.
Anti-inflammatory Activity
Extracts of Tephrosia maxima have demonstrated significant anti-inflammatory properties. In vitro studies have shown that these extracts can stabilize human red blood cell membranes, a common method to assess anti-inflammatory potential.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which isoflavones are believed to exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).
In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus (e.g., from lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Isoflavones are thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.
Figure 1. Proposed anti-inflammatory signaling pathway of this compound.
Cytotoxic Activity
Aqueous extracts of Tephrosia maxima have demonstrated potent cytotoxic activity against MCF-7 breast cancer cells. This suggests the presence of compounds with anti-cancer potential. While specific data for this compound is not available, isoflavones as a class are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Antibacterial Activity
Extracts from Tephrosia maxima have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Methanol extracts, in particular, have demonstrated high antibacterial activity in vitro. The antibacterial properties of flavonoids are well-documented and are often attributed to their ability to disrupt microbial membranes, inhibit nucleic acid synthesis, and interfere with bacterial metabolism.
Table 2: Summary of Biological Activities of Tephrosia maxima Extracts
| Activity | Type of Extract | Assay/Model | Key Findings |
| Anti-inflammatory | Methanolic, Chloroform, Ethyl Acetate | HRBC membrane stabilization | Significant membrane stabilization activity observed. |
| Cytotoxicity | Aqueous | MTT assay on MCF-7 cells | Potent dose-dependent reduction in cell viability. |
| Antibacterial | Aqueous, Methanolic | Agar well diffusion | Evident zones of inhibition against E. coli and S. aureus. |
| Anti-ulcer | Methanolic | Helicobacter pylori-infected rodents | Effective inhibitor of H. pylori-infected ulcers. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Tephrosia maxima and this compound.
Extraction and Isolation of Isoflavones from Tephrosia Species
The following is a general protocol for the extraction and isolation of flavonoids from Tephrosia species, which can be adapted for the specific isolation of this compound.
Figure 2. General workflow for the extraction and isolation of isoflavones.
Protocol Details:
-
Plant Material Preparation: Air-dry the plant material (e.g., roots) in the shade and grind it into a fine powder.
-
Extraction:
-
Perform successive extractions with solvents of increasing polarity (e.g., n-hexane, chloroform, and then methanol) to separate compounds based on their polarity.
-
Alternatively, perform a direct extraction with a single solvent like methanol or ethanol.
-
-
Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator.
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different components.
-
-
Fraction Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Combine the fractions containing the desired isoflavone and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
-
Structural Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Human Red Blood Cell (HRBC) Membrane Stabilization
Principle: This assay is based on the principle that the integrity of the HRBC membrane is compromised by hypotonic solutions or heat, leading to hemolysis. Anti-inflammatory agents can stabilize the membrane and prevent this lysis.
Protocol:
-
Blood Sample: Obtain fresh whole human blood and mix it with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water).
-
HRBC Suspension Preparation: Centrifuge the blood at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells with isosaline (0.85% NaCl). Repeat the washing step three times. Prepare a 10% (v/v) suspension of the packed cells in isosaline.
-
Reaction Mixture:
-
Test: 1 mL of HRBC suspension + 1 mL of phosphate buffer (pH 7.4) + 2 mL of hyposaline (0.36% NaCl) + 0.5 mL of the test extract/compound at various concentrations.
-
Control: 1 mL of HRBC suspension + 1 mL of phosphate buffer + 2 mL of distilled water (to induce 100% hemolysis).
-
Standard: 1 mL of HRBC suspension + 1 mL of phosphate buffer + 2 mL of hyposaline + 0.5 mL of a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Incubation: Incubate all mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
In Vitro Cytotoxicity Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth). % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
In Vitro Antibacterial Assay: Agar Well Diffusion Method
Principle: This method is used to assess the antimicrobial activity of a substance. The test substance diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antibacterial activity.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Agar Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the test extract/compound at different concentrations into the wells. Use a solvent control and a standard antibiotic as controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
The ethnobotanical uses of Tephrosia maxima for inflammatory and ulcerative conditions are supported by preliminary scientific evidence demonstrating the anti-inflammatory, cytotoxic, and antibacterial properties of its extracts. This compound, as a constituent of this plant, is a promising candidate for further investigation. The proposed mechanism of action for its anti-inflammatory effects via the inhibition of the NF-κB signaling pathway provides a solid basis for future molecular studies.
However, there is a critical need for further research to isolate and characterize this compound and to quantify its specific biological activities. Future studies should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound against a panel of cancer cell lines and its Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound in the NF-κB and other relevant signaling pathways.
-
In Vivo Studies: Validating the in vitro findings through well-designed animal models of inflammation, cancer, and infection.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
A deeper understanding of the pharmacological properties of this compound will be instrumental in unlocking the full therapeutic potential of Tephrosia maxima and paving the way for the development of novel, plant-derived therapeutic agents.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Maxima Isoflavone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of Maxima isoflavone A using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a naturally occurring isoflavone found in plant species such as Tephrosia maxima and Derris robusta.[1][2][3] Isoflavones are a class of phytoestrogens being investigated for their potential health benefits.[4] This application note outlines the necessary equipment, reagents, chromatographic conditions, and protocols for the sample preparation, separation, and quantification of this compound, providing a foundational method for researchers in natural product chemistry and drug development.
Introduction
This compound (C₁₇H₁₀O₆, Molar Mass: 310.26 g/mol ) is an isoflavone characterized by its hydrophobic and relatively neutral chemical nature.[1][5] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research and development. Reverse-phase HPLC is a widely used technique for the analysis of isoflavones due to its high resolution and sensitivity.[6][7] This protocol describes a gradient HPLC method coupled with UV detection, which is a common and effective approach for the analysis of isoflavones.[8][9][10]
Experimental Protocol
Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or PVDF)
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic acid (glacial, analytical grade) or Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
Extraction solvent: Methanol or a mixture of acetonitrile and water[11]
Preparation of Solutions
Mobile Phase A:
-
0.1% Acetic Acid in Water: Add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water. Degas before use. An alternative is 0.02-0.2% orthophosphoric acid in water.[12]
Mobile Phase B:
-
Acetonitrile
Standard Stock Solution:
-
Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., leaves, stems) into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-25 min: 20% to 60% B25-30 min: 60% to 80% B30-35 min: 80% B (isocratic)35-40 min: 80% to 20% B40-45 min: 20% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm (based on typical isoflavone absorbance maxima)[9][10] |
Data Presentation
Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Example Value: 50000] |
| 5 | [Example Value: 250000] |
| 10 | [Example Value: 500000] |
| 25 | [Example Value: 1250000] |
| 50 | [Example Value: 2500000] |
Note: These are example values. A calibration curve should be generated for each analytical run.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of HPLC Method Parameters
Caption: HPLC Method Parameter Relationships.
References
- 1. This compound | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Derrisrobustones A-D, isoflavones from the twig extract of Derris robusta (DC.) Benth. and their α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potentiality of isoflavones from Derris robusta (DC.) Benth. against α-glucosidase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Isoflavone | 574-12-9 [chemicalbook.com]
- 5. PhytoBank: Showing this compound (PHY0060908) [phytobank.ca]
- 6. mdpi.com [mdpi.com]
- 7. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
Maxima Isoflavone A: 1H and 13C NMR Spectral Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Maxima isoflavone A, a naturally occurring isoflavone isolated from Tephrosia maxima. The information presented here is essential for the identification, characterization, and quality control of this compound in research and drug development settings.
Introduction
This compound, with the chemical structure 7-(1,3-benzodioxol-5-yl)-[1]dioxolo[4,5-h]chromen-6-one, belongs to the isoflavonoid class of natural products. Isoflavones are known for their diverse biological activities, making them a subject of interest in medicinal chemistry and pharmacology. Accurate spectral data is fundamental for researchers working on the synthesis, isolation, and biological evaluation of this compound and its analogs.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | s | - |
| H-5 | 7.92 | d | 9.0 |
| H-6 | 7.27 | d | 9.0 |
| H-2' | 6.78 | d | 1.5 |
| H-5' | 6.85 | d | 8.0 |
| H-6' | 6.72 | dd | 8.0, 1.5 |
| -O-CH₂-O- (Ring A) | 6.02 | s | - |
| -O-CH₂-O- (Ring B) | 5.95 | s | - |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 152.8 |
| C-3 | 122.1 |
| C-4 | 174.6 |
| C-4a | 114.9 |
| C-5 | 127.5 |
| C-6 | 109.1 |
| C-7 | 150.2 |
| C-8 | 144.1 |
| C-8a | 154.5 |
| C-1' | 125.1 |
| C-2' | 108.7 |
| C-3' | 147.9 |
| C-4' | 147.5 |
| C-5' | 108.3 |
| C-6' | 122.4 |
| -O-CH₂-O- (Ring A) | 101.8 |
| -O-CH₂-O- (Ring B) | 101.2 |
Experimental Protocols
The following is a general protocol for the acquisition of NMR data for isoflavones, based on standard laboratory practices.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Workflow for NMR Analysis of this compound
The following diagram illustrates the general workflow from sample isolation to structural elucidation using NMR spectroscopy.
Caption: General workflow for the NMR analysis of this compound.
References
Mass Spectrometry Analysis of Maxima Isoflavone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, presents a unique structural motif with two methylenedioxy groups. Isoflavones, as a class of phytoestrogens, are of significant interest in drug discovery and development due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and elucidation of the biological mechanisms of such compounds. This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O₆ | PubChem |
| Molecular Weight | 310.26 g/mol | PubChem |
| Monoisotopic Mass | 310.047738 u | PubChem |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[1]dioxolo[4,5-h]chromen-6-one | PubChem |
| Canonical SMILES | C1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C(=C4)OCO5)OCO2 | PubChem |
| InChI Key | HDEHMKSXXSBSHM-UHFFFAOYSA-N | PubChem |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of isoflavones, offering high sensitivity and selectivity.[2] Electrospray ionization (ESI) is a commonly employed ionization technique for these compounds.[3]
Predicted Fragmentation Pattern of this compound
Based on the known fragmentation patterns of isoflavones, a primary fragmentation pathway for this compound is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[4][5][6] The presence of two methylenedioxy groups is expected to influence the fragmentation, leading to characteristic product ions.
Table of Predicted m/z Values for Major Fragments of this compound in Positive Ion Mode ([M+H]⁺ = 311.0550)
| Precursor Ion (m/z) | Proposed Fragment Ion | Predicted Fragment m/z | Fragmentation Pathway |
| 311.0550 | [M+H]⁺ | 311.0550 | - |
| 311.0550 | [¹'³A+H]⁺ | 163.0395 | Retro-Diels-Alder (RDA) fragmentation, charge retained on the A-ring fragment. |
| 311.0550 | [¹'³B]⁺ | 148.0262 | Retro-Diels-Alder (RDA) fragmentation, charge retained on the B-ring fragment. |
| 311.0550 | [M+H-CO]⁺ | 283.0599 | Neutral loss of carbon monoxide. |
| 311.0550 | [M+H-2CO]⁺ | 255.0648 | Sequential neutral loss of two carbon monoxide molecules.[4] |
Experimental Protocols
I. Sample Preparation
-
Extraction from Plant Material:
-
Air-dry and powder the plant material (Tephrosia maxima).
-
Perform successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, and methanol). This compound is typically found in the chloroform extract.
-
Concentrate the chloroform extract under reduced pressure.
-
Subject the crude extract to column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate this compound.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions for calibration curves.
-
II. UPLC-QTOF-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer.
-
Instrumentation:
-
UPLC System with a binary solvent manager, sample manager, and column heater.
-
QTOF Mass Spectrometer equipped with an ESI source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of isoflavones.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: MS/MS or MSE (to acquire both precursor and product ion data in a single run).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data.
-
Data Presentation
Table 1: UPLC-MS/MS Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 7.85 | 311.0550 | 163.0395 | 148.0262 | 0.5 | 1.5 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of this compound.
Potential Signaling Pathway Modulation by Isoflavones
Isoflavones are known to interact with various cellular signaling pathways, contributing to their biological activities. A plausible mechanism of action for this compound, like other isoflavones, could involve the modulation of pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Maxima Isoflavone A using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxima isoflavone A is a naturally occurring isoflavone found in the plant Tephrosia maxima.[1] Isoflavones, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The purification of specific isoflavones like this compound is a critical step for further pharmacological investigation and drug development. This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, a fundamental technique for the separation of chemical compounds.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₀O₆ |
| Molecular Weight | 310.26 g/mol |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[2]dioxolo[4,5-h]chromen-6-one |
| General Class | Isoflavone |
Principle of Column Chromatography
Column chromatography is a preparative technique used to separate individual chemical compounds from a mixture. The separation is based on the differential adsorption of compounds to the stationary phase (in this case, silica gel) as the mobile phase (a solvent or mixture of solvents) moves through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation.
Experimental Protocol: Purification of this compound
This protocol is a synthesized methodology based on established procedures for the purification of isoflavones from plant extracts.
1. Materials and Reagents
-
Plant Material: Dried and powdered roots of Tephrosia maxima.
-
Solvents (Analytical or HPLC grade): n-hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography.
-
Apparatus:
-
Glass chromatography column (dimensions dependent on the amount of crude extract).
-
Round bottom flasks.
-
Rotary evaporator.
-
Beakers, flasks, and other standard laboratory glassware.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
UV lamp for TLC visualization.
-
2. Preparation of Crude Extract
a. The dried and powdered roots of Tephrosia maxima (e.g., 1 kg) are subjected to successive solvent extraction. b. Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. c. Follow with a solvent of intermediate polarity, such as chloroform or ethyl acetate, which is expected to extract isoflavones. d. Finally, use a polar solvent like methanol to extract more polar compounds. e. The chloroform or ethyl acetate extract, which is likely to contain this compound, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Column Chromatography Procedure
a. Column Packing: i. Prepare a slurry of silica gel in n-hexane. ii. Secure the chromatography column in a vertical position and ensure the stopcock is closed. iii. Pour the silica gel slurry into the column, allowing the silica gel to settle evenly without air bubbles. iv. Drain the excess n-hexane until the solvent level is just above the silica gel bed.
b. Sample Loading: i. Dissolve the crude chloroform/ethyl acetate extract in a minimal amount of the initial mobile phase. ii. Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder to the top of the packed column.
c. Elution: i. Begin elution with a non-polar solvent system, such as n-hexane. ii. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (gradient elution). A common starting gradient could be 100% n-hexane, followed by 95:5, 90:10, 85:15 (n-hexane:EtOAc), and so on. iii. Collect the eluate in fractions of a fixed volume (e.g., 25 mL or 50 mL).
d. Fraction Analysis: i. Monitor the separation process by spotting the collected fractions on a TLC plate. ii. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:EtOAc in a ratio that provides good separation). iii. Visualize the spots under a UV lamp. iv. Combine the fractions that show a similar TLC profile and contain the target compound (this compound).
e. Isolation of this compound: i. Evaporate the solvent from the combined fractions containing the purified compound using a rotary evaporator. ii. The resulting solid can be further purified by recrystallization from a suitable solvent to obtain pure this compound.
4. Purity Assessment
The purity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Representative Purification of an Isoflavone
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Chloroform Extract | 10 | 1000 | ~10-15 |
| Silica Gel Column Chromatography | 1 | 85 | >90[3] |
| Recrystallization | 0.085 | 60 | >98 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
General Signaling Pathways of Isoflavones
While the specific signaling pathways modulated by this compound are not yet fully elucidated, isoflavones, in general, are known to influence several key cellular signaling cascades.
Caption: General signaling pathways modulated by isoflavones.
Conclusion
The protocol described provides a robust framework for the purification of this compound from Tephrosia maxima using column chromatography. This method is scalable and can be adapted for the isolation of other isoflavones and natural products. The successful purification of this compound will enable further in-depth studies into its biological activities and potential as a therapeutic agent. It is known that isoflavones can modulate various signaling pathways, including those involving estrogen receptors and PPARs, and inhibit pathways like Akt and NF-κB, which are often deregulated in diseases like cancer.[1][2] Further research is warranted to determine the specific molecular targets of this compound.
References
- 1. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
Application Note: Separation of Isoflavones from Tephrosia Species using Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tephrosia is a genus of flowering plants in the pea family, Fabaceae, that is rich in a diverse array of secondary metabolites, including a significant number of isoflavones. These compounds, such as rotenone, deguelin, and tephrosin, are of great interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, including insecticidal, piscicidal, and potential anticancer properties. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis and separation of these isoflavones from crude plant extracts. This application note provides a detailed protocol for the separation of isoflavones from Tephrosia species using TLC, intended for researchers and professionals in drug discovery and natural product chemistry.
Experimental Protocols
This section details the methodology for the extraction and TLC separation of isoflavones from Tephrosia plant material.
Sample Preparation: Extraction of Isoflavones
A robust extraction method is crucial for the successful analysis of isoflavones. The following protocol is a general guideline and can be optimized based on the specific Tephrosia species and the target isoflavones.
-
Materials:
-
Dried and powdered plant material of Tephrosia sp.
-
Soxhlet apparatus
-
Ethanol (95%) or Methanol
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
-
Protocol:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with 250 mL of 95% ethanol.
-
Heat the solvent to reflux and allow the extraction to proceed for 6-8 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove any particulate matter.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or ethanol) to a final concentration of 10 mg/mL for TLC analysis.
-
Thin-Layer Chromatography (TLC) Analysis
-
Materials:
-
Pre-coated TLC plates (Silica gel 60 F254, 20x20 cm or 10x20 cm)
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Mobile phase solvents (analytical grade)
-
UV lamp (254 nm and 366 nm)
-
Iodine chamber
-
Staining reagents (e.g., anisaldehyde-sulfuric acid)
-
-
Protocol:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a soft pencil, gently draw a faint line about 1.5 cm from the bottom of the plate. This will be the origin line where the samples are applied.
-
Sample Application (Spotting): Using a capillary tube or micropipette, apply 5-10 µL of the prepared plant extract solution as a small spot on the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small. If available, also spot standard solutions of known isoflavones for comparison.
-
Mobile Phase Preparation: Prepare the desired mobile phase by mixing the solvents in the specified ratios. Several solvent systems can be used for the separation of isoflavones. Some examples are provided in the data table below.
-
Development: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper saturated with the mobile phase inside the chamber to ensure a saturated atmosphere. Cover the chamber and allow it to equilibrate for at least 30 minutes. Carefully place the spotted TLC plate into the chamber, ensuring that the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at both 254 nm and 366 nm. Many isoflavones will appear as dark spots on a fluorescent background at 254 nm or may fluoresce at 366 nm. Circle the observed spots with a pencil.
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow-brown spots.
-
Chemical Staining: Spray the plate with a suitable staining reagent, such as anisaldehyde-sulfuric acid, and then heat the plate at 100-110°C for 5-10 minutes until colored spots appear.
-
-
Rf Value Calculation: The retention factor (Rf) is a key parameter for compound identification. It is calculated using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The following table summarizes the Rf values of some isoflavones and related compounds found in Tephrosia and other plants under different TLC conditions. These values can serve as a reference for identifying compounds in Tephrosia extracts.
| Compound | Mobile Phase System | Stationary Phase | Rf Value | Reference(s) |
| Quercetin | Toluene: Chloroform: Acetone (34:24:35 v/v/v) | Silica Gel 60 F254 | 0.54 | [1] |
| Rotenone | Toluene-ethyl acetate-formic acid (9:1:1 v/v/v) | Silica Gel | 0.45 | |
| β-Sitosterol | Toluene-ethyl acetate-formic acid (9:1:1 v/v/v) | Silica Gel | 0.38 | |
| Lupeol | Toluene-ethyl acetate-formic acid (9:1:1 v/v/v) | Silica Gel | 0.52 | |
| Daidzein | Toluene: Ethyl acetate: Formic acid (3:2:0.3 v/v/v) | Silica Gel | - | [2] |
| Genistein | Toluene: Ethyl acetate: Formic acid (3:2:0.3 v/v/v) | Silica Gel | - | [2] |
| Biochanin A | Toluene: Ethyl acetate: Formic acid (3:2:0.3 v/v/v) | Silica Gel | - | [2] |
| Formononetin | Toluene: Ethyl acetate: Formic acid (3:2:0.3 v/v/v) | Silica Gel | - | [2] |
| Daidzin | Dichloromethane: Methanol: Acetic acid (10:2:0.1 v/v/v) | Silica Gel 60 F254 | - | [3] |
| Genistin | Dichloromethane: Methanol: Acetic acid (10:2:0.1 v/v/v) | Silica Gel 60 F254 | - | [3] |
Note: Rf values can vary depending on the specific experimental conditions such as temperature, chamber saturation, and plate quality. The use of authentic standards is highly recommended for definitive identification.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the TLC separation of Tephrosia isoflavones.
Caption: TLC workflow for Tephrosia isoflavones.
References
Determining the Cytotoxicity of Maxima Isoflavone A: Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the discovery and development of new therapeutic agents. Maxima isoflavone A, a member of the isoflavone class of compounds, requires rigorous evaluation of its effects on cell viability and proliferation. These application notes provide detailed protocols for key cell-based assays to characterize the cytotoxic profile of this compound.
Overview of Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. This includes evaluating cell viability, membrane integrity, and the induction of apoptosis. The following assays are fundamental for an initial cytotoxicity screening:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Apoptosis Assays (e.g., Caspase Activity Assay): To determine if the compound induces programmed cell death.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration of this compound (µM) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 | |
| Spontaneous LDH Release |
Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction by this compound
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. It is crucial to include appropriate controls in each experiment, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Cell culture medium (serum-free for the MTT incubation step)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Selected cancer cell line (e.g., HeLa, MCF-7, PC-3)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][4] LDH is a stable cytosolic enzyme that is released upon cell lysis.[4]
Materials:
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Selected cancer cell line
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis solution provided in the kit).[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Apoptosis Assay: Caspase-3/7 Activity
Apoptosis, or programmed cell death, is often characterized by the activation of caspases.[7] This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Opaque-walled 96-well plates
-
Selected cancer cell line
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Visualization of Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways affected by isoflavones leading to cytotoxicity.[8][9]
Mechanism of Action
Emerging evidence suggests that isoflavones can induce cancer cell death by modulating multiple cellular signaling pathways. These pathways, often deregulated in cancer cells, include Akt, NF-κB, MAPK, Wnt, androgen receptor (AR), and p53 signaling.[9] By regulating these pathways, isoflavones may activate cell death signaling, leading to the induction of apoptosis in cancerous cells while having minimal effects on normal cells. The cytotoxic effects of this compound are likely mediated through the modulation of one or more of these critical cellular signaling cascades. Further investigation into these pathways will be necessary to elucidate the precise mechanism of action.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of soy isoflavones on apoptosis induction and G2-M arrest in human hepatoma cells involvement of caspase-3 activation, Bcl-2 and Bcl-XL downregulation, and Cdc2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Experimental Models for Studying Maxima Isoflavone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental models and protocols for investigating the biological activities of Maxima isoflavone A. Given that the specific activities of "this compound" are not extensively documented, the following protocols are based on the well-established biological effects of common isoflavones like genistein and daidzein, which are known to possess anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4]
Anti-Cancer Activity
Isoflavones have demonstrated significant potential in cancer prevention and therapy by modulating various signaling pathways that control cell proliferation, apoptosis, and metastasis.[5][6] In vitro studies are crucial for elucidating the specific mechanisms of action.
Cell Proliferation and Viability Assays
A fundamental step in assessing the anti-cancer potential of this compound is to determine its effect on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[7]
Table 1: Example Data from MTT Assay on MCF-7 Breast Cancer Cells
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 10 | 85.3 ± 3.1 |
| 25 | 62.1 ± 2.8 |
| 50 | 41.5 ± 3.5 |
| 100 | 25.8 ± 2.2 |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, or HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Experimental Workflow for Cell Viability Assessment
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assays
Investigating the induction of apoptosis is key to understanding the anti-cancer mechanism. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Proteins
To delve into the molecular mechanisms, Western blotting can be used to analyze the expression of key proteins involved in cancer-related signaling pathways such as Akt, MAPK, and NF-κB.[5]
Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Isoflavones
Caption: Key signaling pathways potentially modulated by this compound.
Anti-Inflammatory Activity
Isoflavones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for studying inflammation.
Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure the production of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol: Griess Assay for Nitric Oxide
-
Cell Culture and Treatment: Seed RAW 264.7 cells and pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a sensitive method to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol: Cytokine ELISA
-
Sample Collection: Collect the supernatant from LPS-stimulated and this compound-treated cells.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Data Analysis: Calculate the concentration of cytokines based on the standard curve.
Table 2: Example Data from Cytokine ELISA in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (25 µM) | 780 ± 62 | 550 ± 43 |
| LPS + this compound (50 µM) | 420 ± 35 | 280 ± 22 |
Antioxidant Activity
The antioxidant properties of isoflavones can be evaluated using various in vitro chemical assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Protocol: DPPH Assay
-
Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
General Workflow for In Vitro Bioactivity Screening
Caption: A logical workflow for the in vitro evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Maxima Isoflavone A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maxima isoflavone A is a bioactive compound found in various plant sources, belonging to the isoflavone class of flavonoids. Isoflavones are of significant interest to the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data for isoflavones found in plant extracts. While specific data for this compound is not widely available in the literature, the following data for common isoflavones like daidzin, genistin, and their aglycones in soybean leaves and sprouts can serve as a reference for expected concentration ranges and data presentation.
Table 1: Isoflavone Content in Soybean Leaves (mg/g Dry Weight) [1][2]
| Isoflavone | Concentration Range (mg/g DW) |
| Daidzin | 0.18 - 2.5 |
| Genistin | 0.07 - 0.339 |
| 6″-O-malonyldaidzin | 0.3945 - 0.712 |
| 6″-O-malonylglycitin | Not Detected - 0.158 |
| 6″-O-malonylgenistin | 0.438 - 0.8025 |
| Total Isoflavones | 0.18 - 3.81 |
Table 2: Isoflavone Concentrations in Soybean Sprouts (µg/g) [3]
| Isoflavone | Cotyledon (Green Sprout) | Hypocotyl (Green Sprout) | Root (Green Sprout) |
| Daidzin | 775 | >45% of total | High |
| Genistin | >67% of total | Low | High |
| Glycitin | <4% of total | Higher than cotyledon & root | Low |
| Total Isoflavones | 2167 | 1169 | 2399 |
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method and solvent is critical for the efficient recovery of isoflavones from plant matrices. Ultrasound-assisted extraction (UAE) is a widely used and efficient method.
Protocol: Ultrasound-Assisted Extraction (UAE) of Isoflavones
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves, seeds) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., using a mortar and pestle or a grinder) to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh approximately 1 g of the powdered plant material and place it in a 50 mL conical tube.
-
Add 20 mL of the extraction solvent. A mixture of 80% methanol in water is a commonly used and effective solvent for isoflavone extraction.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath.
-
Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant (the extract) into a clean collection tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the solvent, and the supernatants combined.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for the quantification of isoflavones.
Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15-40% B (linear gradient)
-
25-30 min: 40-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-36 min: 80-15% B (linear gradient)
-
36-40 min: 15% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extracts and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extracts using the calibration curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-concentration analytes in complex matrices.
Protocol: LC-MS/MS Analysis of this compound
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (UPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve good separation of isoflavones within a short run time (e.g., starting with 5-10% B and ramping up to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for isoflavones.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards. The specific MRM transitions will need to be determined by infusing a standard of this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard if available, or a structurally similar compound.
-
Prepare a calibration curve using standard solutions of this compound.
-
Analyze the plant extracts and quantify this compound based on the peak area ratio to the internal standard and the calibration curve.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Maxima Isoflavone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and estrogenic/antiestrogenic effects.[1][2] Maxima isoflavone A, characterized by its unique 7-(1,3-benzodioxol-5-yl)-[3][4]dioxolo[4,5-h]chromen-6-one structure, presents a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. By systematically modifying its structure and evaluating the biological effects of these modifications, researchers can identify key structural features responsible for its therapeutic properties and design more potent and selective derivatives.
This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation in anticancer assays. It also presents a hypothetical structure-activity relationship study to guide future drug discovery efforts.
Synthesis of this compound Derivatives
The synthesis of isoflavones can be achieved through various established methods. A common and effective strategy involves the Suzuki-Miyaura coupling of a 3-iodochromone intermediate with an appropriate arylboronic acid. The following protocol describes a plausible synthetic route for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
1. Synthesis of 6-iodo-7H-[3][4]dioxolo[4,5-g]chromen-8-one (Intermediate 1)
-
Step 1a: Synthesis of 1-(2,3,4-trihydroxyphenyl)ethanone: A solution of pyrogallol in a suitable solvent is acetylated using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield the acetophenone derivative.
-
Step 1b: Protection of hydroxyl groups: The hydroxyl groups of 1-(2,3,4-trihydroxyphenyl)ethanone are protected, for instance, as methoxymethyl (MOM) ethers, by reacting with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Step 1c: Formation of the chromone ring: The protected acetophenone is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is then cyclized in the presence of a suitable acid to form the chromone ring.
-
Step 1d: Iodination: The chromone intermediate is iodinated at the 3-position using an iodinating agent such as N-iodosuccinimide (NIS) to yield the 3-iodochromone.
-
Step 1e: Deprotection: The protecting groups are removed under acidic conditions to yield the desired iodochromone intermediate.
2. Synthesis of 3,4-(methylenedioxy)phenylboronic acid (Intermediate 2)
-
3,4-(Methylenedioxy)bromobenzene is reacted with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to form the corresponding boronic ester. This is then hydrolyzed to the boronic acid.
3. Suzuki-Miyaura Coupling to Yield this compound
-
A mixture of 6-iodo-7H-[3][4]dioxolo[4,5-g]chromen-8-one (Intermediate 1), 3,4-(methylenedioxy)phenylboronic acid (Intermediate 2), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.
Synthesis of Derivatives
To explore the structure-activity relationship, a library of derivatives can be synthesized by modifying the B-ring. This is achieved by using different substituted arylboronic acids in the Suzuki-Miyaura coupling step. For example, to introduce hydroxyl or methoxy groups at various positions on the B-ring, the corresponding hydroxyl- or methoxy-substituted phenylboronic acids would be used.
Structure-Activity Relationship (SAR) Studies
The following table presents hypothetical cytotoxicity data for a series of this compound derivatives against the MCF-7 human breast cancer cell line. This data is for illustrative purposes to guide the design of SAR studies and is based on general trends observed for other anticancer isoflavones, where the presence and position of hydroxyl and methoxy groups on the B-ring can significantly influence activity.
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) [Hypothetical] |
| This compound | H | -O-CH₂-O- | H | H | 5.2 |
| 1a | H | OH | OH | H | 3.8 |
| 1b | H | OMe | OMe | H | 7.5 |
| 1c | OH | OH | OH | H | 2.1 |
| 1d | H | OH | H | H | 8.9 |
| 1e | H | OMe | H | H | 12.4 |
| 1f | H | H | OH | H | 6.3 |
| 1g | H | H | OMe | H | 9.8 |
General SAR Observations (Hypothetical):
-
The presence of hydroxyl groups on the B-ring appears to enhance cytotoxic activity compared to methoxy groups (compare 1a to 1b ).
-
A catechol moiety (3',4'-dihydroxy) on the B-ring seems to be favorable for activity (compare 1a to other mono-substituted derivatives).
-
Increasing the number of hydroxyl groups on the B-ring may lead to increased potency (compare 1c to 1a ).
-
The methylenedioxy group in this compound may contribute to its activity, potentially through metabolic stability or specific interactions with biological targets.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell line
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the this compound derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anticancer Activity
Based on studies of other isoflavones, this compound and its derivatives may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] A plausible mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the activation of apoptotic pathways.
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives for structure-activity relationship studies.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Large-Scale Isolation of Maxima Isoflavone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxima isoflavone A is a novel isoflavone identified from Tephrosia maxima, a plant species known to be a rich source of flavonoids and isoflavones[1][2]. Isoflavones, a class of polyphenolic compounds, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties[2]. This document provides a detailed protocol for the large-scale isolation and purification of this compound from the roots of Tephrosia maxima, enabling further research into its biological activities and potential therapeutic applications.
The developed protocol is based on established phytochemical extraction and purification techniques, adapted for scalability and efficiency. It employs a sequential solvent extraction method followed by column chromatography to yield high-purity this compound.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The roots of Tephrosia maxima should be collected from mature plants. The optimal collection time is typically during the season that yields the highest flavonoid content, which for related species has been observed to be the flowering season[3].
-
Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The collected roots are washed thoroughly with water to remove soil and other debris. They are then shade-dried at room temperature until a constant weight is achieved. The dried roots are ground into a coarse powder (approximately 40-60 mesh size) to increase the surface area for efficient extraction[4].
Large-Scale Extraction of this compound
This protocol is designed for processing 10 kg of dried root powder.
-
Defatting (Optional but Recommended): To remove non-polar constituents that may interfere with subsequent purification steps, the powdered root material is first extracted with n-hexane.
-
Place the 10 kg of powdered root material in a large-scale Soxhlet extractor or a suitable percolation tank.
-
Extract with n-hexane (50 L) for 24-48 hours.
-
Discard the n-hexane extract and air-dry the plant material to remove residual solvent.
-
-
Sequential Solvent Extraction:
-
Chloroform Extraction: The defatted plant material is then extracted with chloroform (CHCl₃) to isolate isoflavones.
-
Macerate the plant material in chloroform (50 L) for 48-72 hours with occasional stirring.
-
Filter the extract through a coarse filter, followed by a fine filter to remove plant debris.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude chloroform extract. A study on the isolation of other Maxima isoflavones utilized a chloroform extraction step which yielded the target compounds.
-
-
Methanol Extraction (Optional): For a more exhaustive extraction, the residual plant material can be further extracted with methanol (MeOH). This may yield other polar flavonoids.
-
Macerate the plant residue in methanol (50 L) for 48-72 hours.
-
Filter and concentrate the methanolic extract as described for the chloroform extract.
-
-
Purification of this compound by Column Chromatography
-
Column Preparation:
-
A large glass column (e.g., 15 cm diameter, 100 cm length) is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is prepared as a slurry in n-hexane and carefully poured into the column to ensure uniform packing.
-
-
Sample Loading:
-
The crude chloroform extract is adsorbed onto a small amount of silica gel (1:2 ratio of extract to silica gel) by dissolving the extract in a minimal amount of chloroform, adding the silica gel, and evaporating the solvent.
-
The dried, extract-adsorbed silica gel is then carefully loaded onto the top of the prepared column.
-
-
Elution:
-
The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc). The polarity of the mobile phase is gradually increased to separate the different components of the extract.
-
Start with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate (e.g., 9.5:0.5, 9:1, 8:2 n-hexane:EtOAc).
-
-
-
Fraction Collection and Analysis:
-
Fractions of a fixed volume (e.g., 500 mL) are collected sequentially.
-
Each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc) to identify the fractions containing this compound. The TLC plates can be visualized under UV light.
-
Fractions containing the compound of interest with a similar TLC profile are pooled together.
-
-
Final Purification:
-
The pooled fractions containing this compound are concentrated under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., chloroform-methanol) to obtain high-purity this compound.
-
Data Presentation
Table 1: Extraction Yields from Tephrosia maxima Roots (Based on a 10 kg Scale)
| Extraction Step | Solvent | Volume (L) | Extraction Time (h) | Crude Extract Yield (g) |
| Defatting | n-Hexane | 50 | 48 | - |
| Isoflavone Extraction | Chloroform | 50 | 72 | 200 |
Note: The yield of crude chloroform extract is an estimation based on typical extraction yields from plant materials.
Table 2: Purification of this compound
| Purification Step | Stationary Phase | Mobile Phase (Gradient) | Purity (%) | Yield (mg) |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate | >95% | 100 |
Note: The final yield is an estimation based on the reported yield of a similar isoflavone from a smaller scale extraction. Purity should be confirmed by analytical methods such as HPLC and NMR.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale isolation of this compound.
Representative Signaling Pathway for Isoflavones
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many isoflavones are known to exert their effects through the estrogen receptor (ER) pathway. The following diagram illustrates a generalized mechanism of action for isoflavones.
Caption: Generalized estrogen receptor signaling pathway for isoflavones.
References
- 1. Natural Products from the Genus Tephrosia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jcimjournal.com [jcimjournal.com]
- 4. A Flavonoid out of Tephrosia Purpurea Extract and its Antimicrobial Effect – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Screening for Maxima Isoflavone A and Other Bioactive Isoflavones in Natural Product Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoflavones are a class of phytoestrogens that are abundant in various plant species and are known for their potential therapeutic effects in a range of diseases, including cancer, cardiovascular diseases, and metabolic disorders.[1][2][3][4] These compounds can modulate multiple cellular signaling pathways, making them attractive candidates for drug discovery.[2][3][4] Natural product libraries serve as a rich source for the discovery of novel bioactive compounds.[5][6][7] This application note provides a comprehensive guide for the screening and characterization of a putative novel isoflavone, "Maxima isoflavone A," from natural product screening libraries. The described protocols are broadly applicable for the discovery and initial characterization of other bioactive isoflavones.
The process of discovering new natural products involves several key stages, including the creation of diverse natural product libraries, the development of robust screening assays, and the subsequent isolation and identification of active compounds.[5][8] High-throughput screening (HTS) of these libraries allows for the rapid testing of a large number of samples to identify "hits" with desired biological activity.[6]
Experimental Workflow for Natural Product Screening
The overall workflow for screening natural product libraries to identify and characterize bioactive compounds like this compound involves a multi-step process. This process begins with the preparation of the natural product library and proceeds through primary and secondary screening, hit confirmation, and characterization of the active compound.
Caption: A generalized workflow for the discovery of bioactive compounds from natural product libraries.
Experimental Protocols
Preparation of Natural Product Extracts and Fractions
The initial step in screening for novel compounds is the preparation of extracts from the source material. To enhance the likelihood of identifying active compounds that might be present in low concentrations, crude extracts are often prefractionated.[6][9]
-
Extraction:
-
Air-dry and grind the collected plant material.
-
Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their chemical properties.
-
Concentrate the extracts under reduced pressure to obtain the crude extracts.
-
-
Prefractionation:
-
Subject the crude extracts to solid-phase extraction (SPE) or another chromatographic technique.
-
Elute with a stepwise gradient of solvents to generate fractions with reduced complexity.
-
Dry the fractions and dissolve them in dimethyl sulfoxide (DMSO) to create a stock library in a 384-well plate format for high-throughput screening.[9]
-
High-Throughput Screening (HTS) for Anti-Proliferative Activity
A common initial screen for isoflavones is to assess their anti-proliferative effects on cancer cell lines.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., breast cancer cell line MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Using an automated liquid handler, add the natural product fractions from the library plates to the cell plates at a final concentration typically ranging from 10 to 50 µg/mL. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Read the luminescence on a plate reader.
-
-
Hit Identification:
-
Calculate the percentage of cell growth inhibition for each fraction relative to the vehicle control.
-
Fractions that exhibit a statistically significant inhibition above a defined threshold (e.g., >50% inhibition) are considered primary "hits."
-
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed and their potency determined.
-
Confirmation:
-
Re-test the active fractions in the primary assay to rule out false positives.
-
-
Dose-Response:
-
Perform a serial dilution of the confirmed active fractions and test them in the cell viability assay to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the fraction that causes 50% inhibition of cell growth.[10]
-
Bioassay-Guided Isolation and Structure Elucidation
The active compound responsible for the observed bioactivity in the hit fraction is then isolated.
-
Perform further chromatographic separation of the active fraction using techniques such as High-Performance Liquid Chromatography (HPLC).[11][12]
-
Collect the resulting sub-fractions and test their activity in the bioassay.
-
Repeat this process until a pure compound is isolated.
-
Elucidate the structure of the isolated pure compound (e.g., this compound) using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data Presentation
The bioactivity of the newly isolated this compound can be compared to that of known isoflavones. The following table presents hypothetical IC50 values for this compound and other common isoflavones against a cancer cell line.
| Isoflavone | IC50 (µM) against MCF-7 Cells |
| This compound | 7.5 |
| Genistein | 15.2 |
| Daidzein | 35.8 |
| Biochanin A | 22.1 |
Signaling Pathway Analysis: Modulation of the NF-κB Pathway
Many isoflavones exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[2][3] The NF-κB pathway is a critical regulator of inflammation and cell survival and is a known target of isoflavones like genistein.[3]
References
- 1. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soy-derived isoflavones as chemo-preventive agents targeting multiple signalling pathways for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. The NCI Program for Natural Products Discovery - NCI [dctd.cancer.gov]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. azom.com [azom.com]
- 12. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoflavone Treatment in Cell Culture Studies
Disclaimer: The following application notes and protocols are based on scientific literature pertaining to commonly studied isoflavones such as genistein and daidzein. No specific information was found for "Maxima isoflavone A." Researchers should validate these protocols for their specific isoflavone of interest.
Introduction
Isoflavones, a class of phytoestrogens found abundantly in soybeans and other legumes, have garnered significant interest in biomedical research for their potential therapeutic effects.[1][2] These compounds have been shown to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation, making them promising candidates for the development of novel therapies for cancer and inflammatory diseases.[3][4][5] These application notes provide an overview of the cellular effects of isoflavones and detailed protocols for their study in in vitro cell culture systems.
Data Presentation: Effects of Isoflavones on Cultured Cells
The following tables summarize the quantitative effects of isoflavones on various cell lines as reported in the literature.
Table 1: Anti-proliferative and Apoptotic Effects of Isoflavones on Cancer Cells
| Isoflavone | Cell Line(s) | Concentration | Effect | Reference |
| Genistein, Daidzein | LNCaP, DU145 (Prostate Cancer) | Concentration-dependent | Inhibition of cell proliferation, induction of apoptosis. | [6] |
| Genistein, Biochanin-A, Daidzein | HepG2, Hep3B, Huh7, PLC, HA22T (Hepatoma) | Dose-dependent | Inhibition of cell growth, induction of apoptosis. | [7] |
| Isoflavones | SKOV-3 (Ovarian Cancer), MCF-7 (Breast Cancer) | Not specified | Inhibition of cell proliferation and viability in the presence of high estrogen levels. | [8] |
| Genistein | A2780 (Ovarian Carcinoma) | Micromolar concentrations | Concentration-dependent induction of apoptosis. | [9] |
| Soy Isoflavones | HeLa (Cervical Cancer) | Not specified | Inhibition of cell growth by inducing apoptosis. | [10] |
Table 2: Anti-inflammatory Effects of Isoflavones
| Isoflavone | Cell Line/System | Stimulus | Effect | Reference |
| Genistein | Primary human chondrocytes | LPS | Reduced COX-2 protein level and NO production. | [4] |
| Genistein, Daidzein, Glycitein | Murine macrophages | LPS | Dose-dependent suppression of NO production; inhibition of iNOS activity and expression. | [4] |
| Isoflavones | Primary cultured microglia, BV2 microglial cell line | LPS | Repression of LPS-induced iNOS expression. | [4] |
| Soy Isoflavones and Nicotinamide | Human keratinocytes | UVB | Down-regulation of pro-inflammatory mediators (IL-6, TNF-α, COX-2). | [11] |
Key Signaling Pathways Modulated by Isoflavones
Isoflavones exert their pleiotropic effects by targeting multiple cellular signaling pathways that are often deregulated in cancer and inflammatory conditions.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of isoflavone treatment in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of isoflavones on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Isoflavone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the isoflavone in complete medium. Remove the medium from the wells and add 100 µL of the isoflavone dilutions. Include a vehicle control (medium with the same concentration of solvent used for the isoflavone stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Histone/DNA ELISA)
This assay quantifies the amount of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Isoflavone stock solution
-
24-well or 48-well cell culture plates
-
Cell Death Detection ELISAPLUS kit (or equivalent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with isoflavones as described in the MTT assay protocol, but in larger well formats to obtain sufficient cell numbers.
-
Cell Lysis: After the treatment period, carefully remove the medium and lyse the cells according to the manufacturer's instructions for the ELISA kit. This typically involves adding a lysis buffer and incubating for a short period.
-
Centrifugation: Centrifuge the plate to pellet the nuclei.
-
ELISA Procedure:
-
Transfer the supernatant (cytoplasmic fraction) to the streptavidin-coated microplate provided in the kit.
-
Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate for 2 hours at room temperature. During this time, the anti-histone antibody binds to the histone component of the nucleosomes, and the anti-DNA antibody reacts with the DNA component. The biotinylated anti-histone antibody binds to the streptavidin-coated plate.
-
-
Washing: Wash the wells several times with the provided washing buffer to remove unbound components.
-
Substrate Reaction: Add the ABTS substrate solution and incubate until a color develops.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol allows for the detection and quantification of specific proteins involved in signaling pathways affected by isoflavones.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., Akt, p-Akt, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
These protocols provide a foundation for investigating the cellular and molecular effects of isoflavones. Researchers are encouraged to optimize these methods for their specific cell types and experimental conditions.
References
- 1. Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of soy isoflavones on apoptosis induction and G2-M arrest in human hepatoma cells involvement of caspase-3 activation, Bcl-2 and Bcl-XL downregulation, and Cdc2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Soy-derived isoflavones inhibit HeLa cell growth by inducing apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maxima Isoflavone A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Maxima isoflavone A and other related isoflavones. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the extraction process.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound and other isoflavones, presented in a question-and-answer format.
Q1: Why is my isoflavone extraction yield consistently low?
A1: Low extraction yields can be attributed to several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Improper Sample Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Problem: Insufficient grinding of the plant material (e.g., roots, leaves, or pods of Tephrosia maxima) results in a smaller surface area for solvent penetration.
-
Solution: Ensure the plant material is finely powdered. For dried materials, use a high-performance grinder. This increases the surface area available for solvent interaction.
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for selectively dissolving the target isoflavones.
-
Problem: The polarity of the extraction solvent may not be suitable for this compound.
-
Solution: this compound is an isoflavone, and these compounds generally have moderate polarity. A mixture of polar and non-polar solvents is often effective. Start with a solvent system like 80% ethanol or 80% methanol in water. For optimization, consider a ternary solvent system. For instance, a mixture of ethanol, water, and propanediol has been shown to be highly effective for extracting a range of isoflavones from soybeans.[1][2]
-
-
Inefficient Extraction Conditions: Temperature, time, and agitation play a crucial role in the extraction process.
-
Problem: The extraction temperature may be too low, or the extraction time too short.
-
Solution: Increase the extraction temperature to a moderate level (e.g., 50-70°C) to enhance solubility and diffusion.[3] Extend the extraction time and ensure constant agitation to facilitate mass transfer of the isoflavones from the plant matrix into the solvent.
-
-
Degradation of Target Compound: Isoflavones can be sensitive to heat and pH.
-
Problem: Prolonged exposure to high temperatures or extreme pH levels can lead to the degradation of this compound.
-
Solution: While moderate heat can improve extraction, avoid excessive temperatures. If performing hydrolysis to convert glycosides to aglycones, carefully control the reaction time and temperature.
-
Q2: I am seeing unexpected peaks or a complex chromatogram during HPLC analysis. What could be the cause?
A2: A complex chromatogram can indicate the presence of impurities or the degradation of your target compound.
-
Co-extraction of Impurities:
-
Problem: The chosen solvent may be extracting a wide range of other phytochemicals with similar polarities to this compound.
-
Solution: Employ a multi-step extraction or a purification step. A common technique is to perform a successive extraction with solvents of increasing polarity (e.g., n-hexane, followed by chloroform, then methanol). This can help to separate compounds based on their polarity. Additionally, consider a solid-phase extraction (SPE) clean-up step before HPLC analysis.
-
-
Conversion of Isoflavone Forms:
-
Problem: During extraction, especially with heat, malonylated isoflavones can be converted to their glucoside or aglycone forms, leading to multiple peaks.
-
Solution: If the goal is to quantify the total isoflavone content, a hydrolysis step (acidic or enzymatic) can be intentionally employed to convert all forms to their aglycone equivalents. This simplifies the chromatogram to a few target peaks.
-
Q3: How can I improve the purity of my this compound extract?
A3: Improving purity involves removing other co-extracted compounds.
-
Solution 1: Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be dissolved in a solvent (e.g., methanol-water) and then partitioned with an immiscible solvent (e.g., ethyl acetate). The isoflavones will preferentially move to the solvent in which they are more soluble, leaving some impurities behind.
-
Solution 2: Column Chromatography: For higher purity, column chromatography is recommended. The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., n-hexane-ethyl acetate). Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the purified this compound.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a specific type of isoflavone, a class of naturally occurring phenolic compounds. It has been isolated from the plant Tephrosia maxima.
What are the best solvents for extracting isoflavones?
The choice of solvent depends on the specific isoflavone and the plant matrix. Generally, polar solvents or aqueous mixtures of organic solvents are effective. Common choices include:
-
80% Ethanol or 80% Methanol
-
Acetonitrile/water mixtures
-
Ternary mixtures like Ethanol/Water/Propanediol have shown high efficiency in some studies.[1][2]
What is the difference between conventional and modern extraction techniques for isoflavones?
-
Conventional Methods: These include maceration (soaking the plant material in a solvent), percolation, and Soxhlet extraction. They are generally simple but can be time-consuming and require larger volumes of solvent.
-
Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are more recent developments. UAE uses ultrasonic waves to disrupt cell walls and enhance extraction, often leading to higher yields in shorter times. SFE uses supercritical fluids (like CO2) as the solvent, which can be highly selective and environmentally friendly.
How does pH affect isoflavone extraction?
The pH of the extraction solvent can influence the solubility and stability of isoflavones. Some studies have shown that slightly alkaline conditions can improve the extraction yield of certain isoflavones. However, extreme pH values should be avoided to prevent degradation.
Is a hydrolysis step necessary?
This depends on the research goal. Isoflavones exist in plants as aglycones (without a sugar molecule) and glycosides (with a sugar molecule). If the aim is to quantify the total isoflavone content, a hydrolysis step (either acidic or enzymatic) is often used to convert all glycosides to their corresponding aglycones. This simplifies analysis as you are then measuring a smaller number of compounds.
Data Presentation: Impact of Extraction Parameters on Isoflavone Yield
The following tables summarize quantitative data from various studies on isoflavone extraction, primarily from soy, which can serve as a valuable reference for optimizing the extraction of isoflavones from other plant sources like Tephrosia maxima.
Table 1: Effect of Solvent Composition on Isoflavone Yield from Soybeans
| Solvent System (v/v/v) | Daidzin (mg/g DM) | Genistin (mg/g DM) | Malonyldaidzin (mg/g DM) | Malonylglycitin (mg/g DM) | Malonylgenistin (mg/g DM) |
| Ethanol (100%) | 2.5 ± 0.5 | Not Detected | Not Detected | Not Detected | Not Detected |
| Water/Ethanol (50/50) | - | - | - | 0.101 | 0.759 to 0.551 |
| Propanediol/Water (50/50) | 0.227 | 0.2655 | 1.14 | 1.07 | 0.7405 |
| Ethanol/Propanediol (50/50) | - (Least Effective) | - | - | - | - |
| Ethanol/Water/Propanediol (33/33/33) | 0.318 | 0.339 | 0.712 | 0.158 | 0.8025 |
| Optimal Mixture | |||||
| Ethanol (32.8%)/Water (39.2%)/Propanediol (27.8%) | - (Maximized Yield) | - | - | - | - |
Data adapted from a study on isoflavone extraction from Glycine max.[1][2]
Table 2: Optimization of Extraction Conditions for Soy Isoflavones using 80% Ethanol
| Parameter | Range Studied | Optimal Condition |
| Temperature | - | 72.5°C |
| Extraction Time | - | 67.5 min |
| Solvent to Dry Soybean Ratio | - | 26.5/1 (ml/g) |
| Maximum Isoflavone Content Achieved | 1,932.44 µg/g dry matter |
Data from an optimization study on soybean isoflavone extraction.[3]
Table 3: Comparison of Extraction Methods for Isoflavones from Kudzu and Red Clover
| Plant Source | Extraction Method | Total Isoflavone Content |
| Kudzu Flowers | Supercritical Fluid Extraction (SFE) at 200 bar, 120 min | 1.48 mg/100 g dry matter |
| Red Clover | Ultrasound-Assisted Extraction (UAE) with NADES | 131.552 mg/100 g |
NADES: Natural Deep Eutectic Solvents.[4]
Experimental Protocols
Protocol 1: General Purpose Isoflavone Extraction from Tephrosia maxima
This protocol is a general guideline based on common phytochemical extraction methods for isoflavones from plant material. Optimization will be required for maximizing the yield of this compound.
-
Sample Preparation:
-
Dry the plant material (Tephrosia maxima roots or pods) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Successive Solvent Extraction:
-
Accurately weigh 100 g of the powdered plant material and place it in a flask.
-
Add 500 mL of n-hexane and macerate with constant stirring for 24 hours at room temperature. This step removes non-polar compounds.
-
Filter the mixture and collect the plant residue.
-
Dry the plant residue and then add 500 mL of chloroform. Macerate with stirring for 24 hours. Chloroform is likely to extract isoflavones.
-
Filter the mixture and collect the chloroform extract.
-
Dry the plant residue again and add 500 mL of methanol. Macerate with stirring for 24 hours to extract more polar compounds.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the chloroform and methanol extracts separately using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Analysis:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC to identify and quantify this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Isoflavones
This protocol is a more modern and efficient method that can be adapted for Tephrosia maxima.
-
Sample Preparation:
-
Prepare finely powdered, dried plant material as described in Protocol 1.
-
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a 250 mL flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30-60 minutes).
-
-
Post-Extraction:
-
Filter the mixture and collect the extract.
-
Evaporate the solvent using a rotary evaporator.
-
-
Analysis:
-
Prepare the dried extract for HPLC analysis as described in Protocol 1.
-
Protocol 3: HPLC Analysis of Isoflavones
This is a general HPLC method that can be used as a starting point for the analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Isoflavones typically have a maximum absorbance around 260 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Visualizations
Experimental Workflow for Isoflavone Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Key factors influencing the yield of isoflavone extraction.
References
Overcoming poor solubility of Maxima isoflavone A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Maxima isoflavone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of isoflavone, a class of organic compounds known for their potential health benefits. However, it is a very hydrophobic molecule, making it practically insoluble in water. This poor aqueous solubility can significantly hinder its absorption and bioavailability in biological systems, posing a challenge for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.
Q2: What are the general strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include:
-
Complexation with Cyclodextrins: Encapsulating the isoflavone molecule within the hydrophobic cavity of a cyclodextrin can increase its solubility in water.[1][2][3]
-
Particle Size Reduction (Nanoparticles): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[4]
-
Solid Dispersions: Dispersing the isoflavone in a solid polymer matrix can enhance its dissolution by presenting it in an amorphous state.
-
Use of Co-solvents: Mixing water with a miscible organic solvent can increase the overall solubility of the isoflavone.
-
Lipid-Based Formulations: Incorporating the isoflavone into lipid-based delivery systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization.[5]
Q3: Are there any starting points for selecting a suitable organic solvent for this compound?
While specific data for this compound is limited, studies on other isoflavones like genistein and daidzein suggest that solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) show good solubilizing potential.[6] For extraction purposes, acetonitrile has been shown to be effective for a wide range of isoflavones. It is recommended to perform small-scale solubility tests with a few selected solvents to determine the most suitable one for your specific application.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer during my experiment.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solutions:
-
Decrease the Concentration: The simplest approach is to lower the concentration of this compound to below its saturation point in your experimental buffer.
-
Incorporate a Co-solvent: If your experimental design allows, consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol or DMSO) to your buffer. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, while monitoring for any potential effects on your experimental system.
-
Utilize a Solubility Enhancer:
-
Cyclodextrins: Prepare a stock solution of this compound complexed with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). This can significantly increase its aqueous solubility.[1][2][7]
-
Surfactants: The addition of a non-ionic surfactant, such as Tween 80, at a concentration above its critical micelle concentration (CMC) can help to solubilize the isoflavone.
-
Issue: I am observing low bioavailability of this compound in my animal studies.
Possible Cause: Poor aqueous solubility is leading to low dissolution and absorption in the gastrointestinal tract.
Solutions:
-
Formulate as a Nanoparticle Suspension: Reducing the particle size of this compound to the nanoscale can improve its dissolution rate and subsequent absorption.[4]
-
Develop a Solid Dispersion Formulation: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution and bioavailability.
-
Lipid-Based Delivery System: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting it in a solubilized form to the gastrointestinal tract.[5]
Quantitative Data on Solubility Enhancement of Isoflavones
Disclaimer: The following data is based on studies with structurally similar isoflavones (genistein and daidzein) and should be considered as an estimate for this compound. Researchers should perform their own experiments to determine the exact solubility improvements for this compound.
Table 1: Estimated Solubility of Isoflavones in Water with and without Cyclodextrins
| Isoflavone | Solubility in Water (mg/mL) | Cyclodextrin | Fold Increase in Solubility | Reference |
| Genistein | ~0.0016 | β-Cyclodextrin | ~2.6 - 5.27 | [8] |
| Daidzein | ~0.0025 | Hydroxypropyl-β-Cyclodextrin | ~13.68 mg/mL (final concentration) | [7] |
| Soy Isoflavone Extract | 0.076 | β-Cyclodextrin | ~26 | [9] |
Table 2: Estimated Effect of Formulation on Isoflavone Bioavailability
| Isoflavone Formulation | Bioavailability Increase (Compared to unformulated) | Reference |
| Soy Isoflavone Extract with β-Cyclodextrin | Daidzein: 126%, Genistein: 180%, Glycitein: 170% | [9] |
| Genistein Nanoparticles | 2.6-fold increase in plasma concentration |
Experimental Protocols
Protocol 1: Preparation of an Isoflavone-Cyclodextrin Inclusion Complex (Solution Stirring Method)
Objective: To prepare a soluble complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a solution of HP-β-CD in distilled water at a desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
After stirring, allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The clear filtrate contains the soluble this compound-HP-β-CD inclusion complex. The concentration can be determined using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of Isoflavone Nanoparticles (Solvent-Antisolvent Precipitation)
Objective: To produce nanoparticles of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., ethanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., Polysorbate 80, PVP)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the selected organic solvent to create a concentrated solution.
-
Prepare an aqueous solution containing the stabilizer.
-
Under high-speed homogenization or sonication, rapidly inject the this compound solution into the aqueous stabilizer solution.
-
The rapid mixing will cause the isoflavone to precipitate as nanoparticles, which are kept suspended by the stabilizer.
-
The organic solvent can be removed by evaporation under reduced pressure.
-
The resulting aqueous suspension of this compound nanoparticles can be used for further experiments or lyophilized to obtain a powder.
Protocol 3: Preparation of an Isoflavone Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution.
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable organic solvent (e.g., ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10) to optimize dissolution.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will be formed on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder. This powder can be used for dissolution testing or formulated into solid dosage forms.
Signaling Pathways and Experimental Workflows
dot
Caption: Estrogen Receptor Signaling Pathway for this compound.
dot
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
dot
Caption: General Experimental Workflow for Overcoming Solubility Issues.
References
- 1. The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Soy Isoflavones Nanoparticles Using Polymerized Goat Milk Whey Protein as Wall Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Preparation of inclusion complex of daidzein and hydropropyl-beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. tandfonline.com [tandfonline.com]
Maxima isoflavone A stability issues in long-term storage
This technical support center provides guidance on the stability of isoflavone A, focusing on potential issues during long-term storage and experimental handling. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Maxima isoflavone A during long-term storage?
A1: The stability of isoflavones, including presumably this compound, is primarily influenced by temperature, pH, light, and the presence of moisture.[1][2][3] High temperatures, acidic pH, and exposure to UV-Vis light can lead to degradation.[2][3] Malonyl-glucoside forms of isoflavones are particularly sensitive to heat.[1][4]
Q2: What is the expected shelf-life of this compound when stored under ideal conditions?
A2: While specific data for this compound is not available, isoflavone standards are generally stable for at least 6 months when stored tightly closed at room temperature in a brown bottle.[5] For longer-term storage, temperatures of -20°C are recommended to maintain the integrity of isoflavone extracts, where they can remain unchanged for extended periods.[3][6]
Q3: How do different forms of isoflavones (aglycones vs. glucosides) differ in their stability?
A3: Aglycone forms of isoflavones tend to be more stable than their glycoside counterparts, particularly the malonyl- and acetyl-glucoside forms, which are susceptible to degradation into simpler glucosides or aglycones upon heating.[4][7] However, some aglycones like daidzein and glycitein can be sensitive to UV-Vis light.[3] At elevated temperatures, isoflavone aglycones can also degrade, though they generally exhibit higher thermal stability than glucosides.[7]
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Yes, the choice of solvent can impact stability. For instance, isoflavone extracts in ethanol-water mixtures have shown good stability when stored at low temperatures (-20°C to 10°C).[3] It is crucial to use high-purity solvents and to be aware that acidic or alkaline conditions in the solvent can promote degradation.[2][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound standard. | - Improper storage temperature.[3][9] - Exposure to light.[3] - Frequent freeze-thaw cycles. - Contamination of the standard. | - Store the standard at the recommended temperature, typically -20°C for long-term storage.[6] - Keep the standard in a light-protected container (e.g., amber vial).[10] - Aliquot the standard upon receipt to minimize freeze-thaw cycles. - Handle with clean, dedicated spatulas and syringes. |
| Inconsistent results in bioassays. | - Degradation of isoflavone A in the experimental medium. - Conversion of isoflavone A to other forms (e.g., from glucoside to aglycone).[1] | - Prepare fresh solutions of isoflavone A for each experiment. - Analyze the purity and form of the isoflavone in the experimental medium using a suitable analytical method like HPLC.[11] - Consider the pH and temperature of the incubation medium, as these can affect stability.[2] |
| Loss of isoflavone A during sample processing. | - High temperatures during extraction or drying.[1][12] - Hydrolysis during acidic or alkaline extraction.[8] - Leaching during soaking steps.[1][8] | - Use extraction methods that minimize heat exposure, such as ultrasound-assisted extraction or solid-phase extraction.[11] - Neutralize extracts if acidic or alkaline conditions were used. - Minimize soaking times and analyze the soaking liquid for leached isoflavones. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound standard of known purity
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- Temperature-controlled storage chambers/incubators
- Light-protected vials
2. Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.[5]
- From the stock solution, prepare working solutions in the desired experimental matrix (e.g., buffer, cell culture medium).
3. Storage Conditions:
- Aliquot the working solutions into light-protected vials.
- Store the vials under a range of conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperatures).
- Include a control group stored at -80°C, where degradation is expected to be minimal.[13]
4. Time Points:
- Analyze samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
5. HPLC Analysis:
- At each time point, inject an appropriate volume of the sample onto the HPLC system.
- Use a gradient elution method with a mobile phase of acetonitrile and water.[5]
- Detect the isoflavone at its maximum absorbance wavelength (typically around 260 nm).[5]
- Quantify the peak area of this compound and any new peaks that may indicate degradation products.
6. Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Determine the degradation rate, which often follows first-order kinetics.[7][14]
Data Presentation
Table 1: Factors Affecting Isoflavone Stability
| Factor | Effect on Isoflavone Stability | References |
| Temperature | High temperatures accelerate the degradation of all isoflavone forms. Malonyl-glucosides are particularly heat-sensitive and can be converted to β-glucosides. | [1][7][9] |
| pH | Acidic conditions (pH 3.1) can significantly promote the degradation of isoflavone aglycones. Alkaline conditions can also lead to breakdown. | [1][2] |
| Light | Exposure to UV-Vis light can cause degradation of certain aglycones like daidzein and glycitein. | [3] |
| Moisture | Wet heating generally causes a greater reduction in total isoflavones compared to dry heating due to increased heat transfer. | [1][12] |
Table 2: Half-lives of Isoflavones at Different Temperatures (Dry Heating)
| Isoflavone | 100°C | 150°C |
| Glucosides | 144 - 169 min | 15.7 - 54.7 min |
| Aglycones | 139 - 176 min | 36.0 - 90.7 min |
| Data adapted from a study on the thermal degradation kinetics of isoflavone aglycones and glucosides.[7] |
Visualizations
Caption: General degradation pathway of isoflavone glucosides.
Caption: Workflow for assessing isoflavone stability over time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soy Isoflavone Standards Kit - LKT Labs [lktlabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Use & Storage of Reference Standards | USP [usp.org]
- 11. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Maxima isoflavone A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Maxima isoflavone A during extraction from its natural sources, primarily Tephrosia maxima.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a naturally occurring isoflavone found in plants of the Tephrosia genus.[1] Its chemical structure, 7-(1,3-benzodioxol-5-yl)-[2][3]dioxolo[4,5-h]chromen-6-one, belongs to the flavonoid family.[4] Like other isoflavones, it is investigated for its potential biological activities. Maintaining its structural integrity during extraction is crucial for accurate downstream analysis and for preserving its potential therapeutic effects. Degradation can lead to a loss of bioactivity and the formation of undesirable byproducts.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
The degradation of isoflavones, including presumably this compound, is primarily influenced by several factors:
-
Temperature: High temperatures can accelerate the degradation of isoflavones.[3][5][6]
-
pH: Both acidic and alkaline conditions can lead to the degradation and transformation of isoflavones. Alkaline conditions, in particular, have been shown to cause instability in some isoflavones.[4][7]
-
Light: Exposure to UV and visible light can cause photodegradation of isoflavones.[5][8]
-
Oxygen: Oxidative degradation is a major pathway for the breakdown of phenolic compounds, including isoflavones.[6]
-
Enzymatic Activity: The presence of enzymes like β-glucosidases in the plant material can lead to the hydrolysis of isoflavone glycosides to their aglycone forms, which may have different stability profiles.[2][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Yield of this compound in the Final Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation due to high temperature | Maintain low temperatures (e.g., 4-10°C) during extraction and processing. Use refrigerated centrifuges and conduct extractions on ice.[5] |
| Degradation due to inappropriate pH | Buffer the extraction solvent to a slightly acidic to neutral pH (e.g., pH 5-7). Avoid strongly acidic or alkaline conditions.[3][4] |
| Oxidative degradation | De-gas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. |
| Photodegradation | Protect the sample from light at all stages of the extraction process by using amber-colored glassware or by wrapping containers in aluminum foil.[5][8] |
| Incomplete extraction | Optimize the solvent system. A mixture of polar and non-polar solvents is often effective for isoflavones. For Tephrosia maxima, a sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, methanol) has been reported.[10] |
Issue 2: Presence of Unknown Peaks in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation products | Compare the chromatogram with a forced degradation study of a purified this compound standard (if available). Analyze the unknown peaks using LC-MS to identify their mass and fragmentation patterns, which can provide clues about their structure and origin. |
| Enzymatic conversion | Deactivate enzymes in the plant material before extraction. This can be achieved by flash-freezing the plant material in liquid nitrogen immediately after harvesting and lyophilizing it, or by briefly blanching the material. |
| Contaminants from the plant matrix | Improve the purification process. Use techniques like solid-phase extraction (SPE) or preparative HPLC to isolate this compound from other co-extracted compounds. |
Experimental Protocols
Protocol 1: General Extraction of Isoflavones from Tephrosia maxima
This protocol is based on a reported method for the isolation of isoflavones from Tephrosia maxima and incorporates best practices to minimize degradation.[10]
-
Plant Material Preparation:
-
Collect fresh roots of Tephrosia maxima.
-
Immediately wash, chop into small pieces, and flash-freeze in liquid nitrogen to minimize enzymatic degradation.
-
Lyophilize the frozen plant material to remove water.
-
Grind the dried material into a fine powder.
-
-
Sequential Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with n-hexane (e.g., 500 mL) for 24 hours at room temperature with constant stirring, protected from light.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times. Combine the n-hexane filtrates.
-
Air-dry the plant residue and then repeat the maceration process sequentially with chloroform and then methanol, following the same procedure as for n-hexane.
-
-
Solvent Evaporation and Sample Storage:
-
Evaporate the solvents from the three extracts (n-hexane, chloroform, and methanol) under reduced pressure at a low temperature (e.g., <40°C).
-
Store the dried extracts at -20°C in the dark until further purification and analysis.
-
-
Purification (Column Chromatography):
-
The isoflavone-containing extract (typically the chloroform or methanol extract) is subjected to column chromatography on silica gel.
-
A step gradient of n-hexane and ethyl acetate is used for elution, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Protocol 2: Stability-Indicating HPLC Method for Isoflavone Analysis
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and aid ionization in MS detection).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy, typically around 260 nm for isoflavones), coupled with a mass spectrometer (MS) for identification of degradation products.
-
Temperature: Column oven set to a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
Quantitative Data Summary
The following tables present illustrative data on the degradation of a hypothetical isoflavone with properties similar to this compound under various stress conditions. Note: This data is for educational purposes to demonstrate degradation trends and is not based on experimental results for this compound.
Table 1: Effect of Temperature on Isoflavone Degradation (at pH 7, 24 hours)
| Temperature (°C) | Remaining Isoflavone (%) |
| 4 | 99.5 |
| 25 | 95.2 |
| 50 | 80.1 |
| 80 | 55.4 |
| 100 | 30.7 |
Table 2: Effect of pH on Isoflavone Degradation (at 25°C, 24 hours)
| pH | Remaining Isoflavone (%) |
| 3 | 85.3 |
| 5 | 96.1 |
| 7 | 95.2 |
| 9 | 75.8 |
| 11 | 40.2 |
Table 3: Effect of Light Exposure on Isoflavone Degradation (at 25°C, pH 7)
| Exposure Time (hours) | Remaining Isoflavone (%) |
| 0 | 100 |
| 6 | 90.5 |
| 12 | 82.1 |
| 24 | 68.9 |
| 48 | 45.3 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
Caption: Troubleshooting decision tree for isoflavone degradation.
References
- 1. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress [mdpi.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Gradient Optimization for Isoflavone Separation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize HPLC gradients for the separation of isoflavones, including compounds like the target analyte "Maxima isoflavone A".
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of isoflavones.
Question 1: My primary analyte, this compound, is co-eluting with other isoflavones. How can I improve the peak resolution?
Answer:
Poor resolution between closely eluting peaks is a common challenge in the chromatography of complex mixtures like plant extracts containing multiple isoflavones. To improve separation, a systematic adjustment of the gradient parameters is necessary.
Potential Causes & Solutions:
-
Inadequate Gradient Slope: The rate of change in the mobile phase composition may be too fast, not allowing sufficient time for differential partitioning of analytes on the stationary phase.
-
Solution: Decrease the gradient slope (i.e., make the gradient longer and shallower) in the region where your target peaks are eluting. A good starting point is to run a broad "scouting" gradient (e.g., 5-95% organic solvent in 20-30 minutes) to identify the approximate elution time of this compound.[1] Then, create a segmented gradient with a much shallower slope around that time point. For instance, if the peak elutes at 40% acetonitrile, you could modify the gradient to change from 35% to 45% acetonitrile over 15 minutes.[2]
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent and aqueous modifier can significantly impact selectivity.
-
Solution 1 (Solvent Choice): Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC of isoflavones.[3] Acetonitrile generally offers higher elution strength and lower viscosity, which can lead to sharper peaks and faster analysis times.[3] If you are using methanol, switching to acetonitrile (or vice versa) can alter peak elution order and may resolve the co-elution.
-
Solution 2 (Mobile Phase Additives): Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase is a frequent practice.[4][5][6] This helps to suppress the ionization of phenolic hydroxyl groups on the isoflavone structures, leading to more consistent retention and improved peak shape. The pH of the mobile phase is a major factor in the separation of ionizable compounds.[3]
-
-
Suboptimal Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention times and selectivity.
-
Solution: For isoflavones, optimal separation is often achieved at slightly elevated temperatures, such as 35-40°C.[3][7] Systematically evaluate temperatures within the column's recommended range (e.g., 25°C, 30°C, 35°C, 40°C). Lower temperatures can increase retention and may improve resolution, while higher temperatures can speed up analysis but may sometimes reduce resolution.[8]
-
Experimental Protocol: Systematic Gradient Optimization
-
Initial Scouting Run:
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Injection Volume: 5-10 µL.
-
-
Analyze the Chromatogram: Determine the percentage of Mobile Phase B at which this compound elutes.
-
Develop a Segmented Gradient: Create a new gradient that is shallower around the elution point of your target analyte.
-
Example: If the peak of interest elutes at 15 minutes, where the concentration of B is 50%, design a new gradient:
-
0-5 min: 10% to 40% B (rapidly elute early peaks).
-
5-20 min: 40% to 55% B (shallow gradient for target separation).
-
20-22 min: 55% to 95% B (rapidly clean the column).
-
22-30 min: Hold at 95% B.
-
30.1-35 min: Return to 10% B and re-equilibrate.
-
-
-
Further Optimization: If co-elution persists, systematically change one parameter at a time: switch the organic solvent to methanol, adjust the column temperature, or try a different column chemistry (e.g., Phenyl-Hexyl).[7]
Question 2: My peaks are broad and show significant tailing. What can I do to improve the peak shape?
Answer:
Poor peak shape, such as broadening and tailing, can compromise resolution and reduce the accuracy of quantification. This is often caused by secondary chemical interactions, column issues, or problems with the HPLC system itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups on isoflavones, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic or acetic acid). The acidic conditions suppress the ionization of both the silanol groups and the phenolic analytes, minimizing these unwanted secondary interactions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to broad, fronting, or tailing peaks.[10]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.
-
Solution: Ensure you are using tubing with a small internal diameter (e.g., 0.005") and that the tubing length between the injector, column, and detector is as short as possible.[2] This is especially critical for UHPLC systems.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 92% Water / 8% Acetonitrile).[11] If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for separating a complex mixture of isoflavones?
A good starting point for a reversed-phase C18 column is a gradient of water and acetonitrile, both containing 0.1% formic or acetic acid.[4][6] A broad linear gradient, such as 10% to 90% acetonitrile over 30-40 minutes at a flow rate of 1.0 mL/min, is an effective way to scout the sample and determine the approximate retention times of the components.[1]
Q2: Which organic solvent is generally better for isoflavone separation: acetonitrile or methanol?
Both are commonly used. Acetonitrile is often preferred because it has a lower viscosity and higher elution strength, which can result in better peak efficiency (sharper peaks) and shorter run times.[3] However, methanol can offer different selectivity, meaning it can change the relative elution order of compounds. If you are struggling to separate two peaks with acetonitrile, trying a method with methanol is a valuable troubleshooting step.
Q3: Why is an acid modifier like formic acid added to the mobile phase?
Isoflavones contain phenolic hydroxyl groups that can ionize depending on the pH. An acidic modifier like 0.1% formic acid lowers the mobile phase pH, keeping these groups in their protonated (neutral) form. This prevents interactions with residual silanol groups on the HPLC column packing, resulting in sharper, more symmetrical peaks and more stable retention times.[5]
Q4: What is the typical elution order for different types of isoflavones on a C18 column?
On a reversed-phase C18 column, compounds elute in order of decreasing polarity (most polar elutes first). The general elution order for soy isoflavones is: glycosides (most polar, e.g., daidzin, genistin), followed by malonyl- and acetyl-glucosides, and finally the aglycones (least polar, e.g., daidzein, genistein).[3][5]
Q5: How does column temperature impact the separation of isoflavones?
Temperature affects both the viscosity of the mobile phase and the solubility of the analytes. Increasing the temperature typically decreases retention times and can lead to sharper peaks due to improved mass transfer kinetics. For isoflavones, temperatures between 25°C and 40°C have been used successfully.[3] It is an important parameter to optimize, as changing the temperature can also alter selectivity and help resolve co-eluting peaks.[8]
Data Presentation: Starting Gradient Conditions
The table below summarizes typical starting conditions for developing a separation method for isoflavones on a standard C18 column.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid[4] | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Acetic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 35°C[7] | 40°C[3] | 30°C |
| Gradient Program | 10-50% B in 30 min | 15-60% B in 40 min | 5-55% B in 30 min[7] |
| Detection (UV) | 260 nm[9] | 262 nm[11] | 254 nm[7] |
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in an HPLC analysis.
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 3. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting low signal intensity in MS analysis of Maxima isoflavone A
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal intensity during the Mass Spectrometry (MS) analysis of isoflavones, with a focus on compounds like Maxima isoflavone A.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in the MS analysis of isoflavones?
Low signal intensity in the MS analysis of isoflavones can stem from several factors. These include suboptimal sample concentration, poor ionization efficiency of the target analyte, ion suppression from matrix components, and inadequate instrument calibration or contamination.[1][2] The choice of ionization technique and mobile phase composition also plays a crucial role.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
For isoflavones, negative ion mode electrospray ionization (ESI) is often preferred.[3] This is due to the presence of acidic hydroxyl groups on the isoflavone structure, which are readily deprotonated to form [M-H]⁻ ions.[3][4] However, positive ion mode can also be effective, typically forming [M+H]⁺ or sodium adducts [M+Na]⁺, and can provide complementary fragmentation data.[3][4] It is advisable to test both modes to determine the optimal condition for this compound.
Q3: How does the mobile phase composition affect signal intensity?
The mobile phase composition significantly impacts both the chromatographic separation and the ionization efficiency. For reversed-phase chromatography of isoflavones, methanol or acetonitrile mixed with water is common.[5] The addition of a small amount of an acid (like formic acid) or a salt (like ammonium formate) can improve peak shape and ionization.[5] For negative ion mode, a mobile phase with a slightly basic pH might enhance deprotonation, but care must be taken to ensure compatibility with the HPLC column.
Q4: Can the concentration of my sample be too high?
Yes, a sample that is too concentrated can lead to a phenomenon known as ion suppression, which can decrease the signal intensity of the analyte of interest.[1] It is crucial to prepare a dilution series of your sample to find the optimal concentration range for your instrument.
Troubleshooting Guide
If you are experiencing low signal intensity for this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Instrument Performance
Before investigating sample-specific issues, ensure the mass spectrometer is performing optimally.
-
Action: Run a system suitability test using a known standard compound.
-
Purpose: To confirm that the instrument is properly calibrated and that there are no system-wide sensitivity issues.[1][2]
-
Expected Outcome: The standard compound should yield a strong, reproducible signal at the expected mass-to-charge ratio (m/z).
Step 2: Optimize Ion Source Parameters
The settings of the ion source are critical for efficient ionization.
-
Action: Systematically adjust key ESI source parameters.
-
Purpose: To find the optimal settings for maximizing the ionization of this compound.
-
Parameters to Optimize:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
A detailed protocol for optimizing these parameters is provided in the "Experimental Protocols" section below.
Step 3: Evaluate Sample Preparation and Concentration
Issues with the sample itself can be a primary source of low signal.
-
Action: Prepare fresh dilutions of your this compound standard and sample extracts.
-
Purpose: To rule out degradation, precipitation, or a concentration that is too high (causing ion suppression) or too low.[1]
-
Procedure:
-
Prepare a fresh stock solution of your this compound standard.
-
Create a serial dilution to cover a wide concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Analyze the dilutions to determine the optimal concentration for a strong signal without detector saturation.
-
Step 4: Investigate Mobile Phase and Chromatography
The liquid chromatography conditions can greatly influence MS signal intensity.
-
Action: Review and potentially modify your LC method.
-
Purpose: To ensure good peak shape and minimize ion suppression from co-eluting matrix components.[2]
-
Suggestions:
-
Ensure the mobile phase is freshly prepared.
-
Consider the effect of additives. For positive mode, 0.1% formic acid is a good starting point. For negative mode, a small amount of ammonium acetate or formate can be beneficial.
-
Adjust the gradient to ensure this compound elutes in a region with minimal matrix interference.
-
Step 5: Clean the Ion Source
Contamination in the ion source is a very common reason for a gradual or sudden drop in signal intensity.[2]
-
Action: Follow the manufacturer's instructions to clean the ion source components.
-
Purpose: To remove residue from previous analyses that can interfere with ionization and ion transmission.
-
Key Components to Clean:
-
Capillary/Spray Needle
-
Cone/Orifice
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Preparation: Prepare a solution of this compound at a concentration known to give a reasonable signal (or a mid-range concentration from your dilution series).
-
Infusion: Directly infuse the solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This eliminates variability from the LC system.
-
Parameter Adjustment:
-
Capillary Voltage: While monitoring the signal intensity of the [M-H]⁻ or [M+H]⁺ ion, adjust the capillary voltage in small increments (e.g., 0.2 kV). Record the voltage that provides the maximum stable signal.[6]
-
Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure. Too low a pressure can result in large droplets and inefficient ionization, while too high a pressure can lead to premature solvent evaporation. Find the pressure that maximizes the signal.[6]
-
Drying Gas Flow and Temperature: Adjust the drying gas flow rate and temperature to ensure efficient desolvation of the droplets. Start with the manufacturer's recommended settings and adjust in small increments to find the optimal values.
-
-
Finalization: Once the optimal parameters are determined via direct infusion, apply these settings to your LC-MS method.
Quantitative Data Summary
| Parameter | Typical Starting Value | Optimized Value Range | Potential Impact on Signal |
| Capillary Voltage | 3.0 kV (positive), -2.5 kV (negative) | 2.5 - 4.5 kV (positive), -2.0 to -4.0 kV (negative) | Too low: inefficient ionization. Too high: ion fragmentation.[6] |
| Nebulizer Pressure | 30 psi | 20 - 50 psi | Affects droplet size and ionization efficiency. |
| Drying Gas Flow | 10 L/min | 8 - 15 L/min | Influences desolvation efficiency. |
| Drying Gas Temp. | 300 °C | 250 - 350 °C | Affects solvent evaporation rate. |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Ionization and fragmentation of an isoflavone.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
Technical Support Center: Enhancing the Bioavailability of Maxima Isoflavone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Maxima isoflavone A for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a member of the isoflavone class of organic compounds with the chemical formula C17H10O6.[1][2] It is a hydrophobic molecule with low water solubility (approximately 0.14 g/L), which can pose a significant challenge to achieving adequate bioavailability in in vivo studies.[1]
2. Why is the bioavailability of this compound expected to be low?
The low oral bioavailability of many isoflavones, and likely this compound, can be attributed to several factors:
-
Poor Aqueous Solubility: As a hydrophobic compound, this compound has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Extensive First-Pass Metabolism: Isoflavones undergo significant metabolism in the gut and liver, primarily through glucuronidation and sulfation (Phase II metabolism). This converts them into more water-soluble forms that are more easily excreted.[5][6][7]
-
Gut Microbiota Degradation: The gut microbiome can degrade isoflavones, affecting their absorption and systemic exposure.[8]
3. What are the general strategies to enhance the bioavailability of isoflavones like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like isoflavones:[3][4][9]
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier to improve its dissolution rate.
-
Slow-Release Formulations: Microencapsulation can provide a sustained release, potentially improving absorption over time.[10]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal models.
-
Question: We are administering a simple suspension of this compound to rats and observing very low and inconsistent plasma levels. What could be the cause and how can we improve this?
-
Answer: This is a common issue for poorly soluble compounds. The low and variable plasma concentrations are likely due to poor dissolution and absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the Physicochemical Properties: Confirm the solubility of your specific batch of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Implement a Bioavailability-Enhancing Formulation: A simple suspension is often inadequate for hydrophobic compounds. Consider one of the formulation strategies outlined in the table below. For initial studies, a lipid-based formulation or a solid dispersion can be effective.
-
Control for Gut Microbiota Effects: The composition of the gut microbiota can significantly influence isoflavone metabolism and absorption.[8] Consider co-administering antibiotics in a control group to assess the impact of the gut flora, or use animals with a defined gut microbiome if possible.
-
Table 1: Comparison of Formulation Strategies for Enhancing Isoflavone Bioavailability
| Formulation Strategy | Principle | Potential Fold Increase in Bioavailability (based on other isoflavones) | Key Considerations |
| Particle Size Reduction | Increases surface area for dissolution.[3] | 2-3 fold[3] | Requires specialized equipment (e.g., for supercritical fluid processing). |
| Lipid-Based Formulations | Solubilizes the compound in a lipid matrix, promoting absorption via the lymphatic pathway.[4][9] | 3-5 fold | Requires careful selection of lipids and surfactants. |
| Cyclodextrin Complexation | Forms a host-guest complex, increasing aqueous solubility.[11] | 2-4 fold | The stoichiometry of the complex needs to be determined. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix at a molecular level.[4] | 3-6 fold | The choice of polymer is critical to prevent recrystallization. |
| Slow-Release Microencapsulation | Controls the rate of drug release, potentially improving absorption over a longer period.[10] | 2-fold increase in mean residence time[10] | The release profile needs to be optimized for the specific compound. |
Issue 2: Difficulty in quantifying this compound and its metabolites in plasma samples.
-
Question: Our current analytical method has low sensitivity and we are unsure if we are capturing the major metabolites. How can we develop a robust analytical method?
-
Answer: Accurate quantification of the parent compound and its metabolites is crucial for pharmacokinetic studies. Isoflavones are extensively metabolized, so it is important to measure both the free (aglycone) and conjugated forms (glucuronides and sulfates).[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: An enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to cleave the conjugated metabolites and measure the total aglycone concentration.[7][12] Solid-phase extraction (SPE) is often required to clean up the plasma samples before analysis.[12]
-
Utilize a Sensitive Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying isoflavones and their metabolites in biological matrices due to its high sensitivity and selectivity.[13][14]
-
Synthesize or Procure Analytical Standards: Obtain certified reference standards for this compound and, if possible, its predicted glucuronide and sulfate conjugates to ensure accurate quantification.
-
Experimental Protocols
Protocol 1: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week.
-
Divide the animals into groups (n=6 per group), e.g., Group 1: this compound suspension (control); Group 2: this compound-SEDDS.
-
-
Dosing:
-
Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Analyze the plasma samples for the concentration of this compound (total and aglycone) using a validated LC-MS/MS method as described in the troubleshooting section.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Workflow for formulation development and in vivo pharmacokinetic assessment.
References
- 1. PhytoBank: Showing this compound (PHY0060908) [phytobank.ca]
- 2. This compound | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioavailability of soybean isoflavones depends upon gut microflora in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. solgenisoflavones.com [solgenisoflavones.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of soy isoflavone plasma levels using HPLC with coulometric detection in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tephrosia maxima Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding contamination issues encountered during the extraction and analysis of Tephrosia maxima.
Troubleshooting Guides
This section addresses specific experimental issues and provides a step-by-step approach to identify and resolve potential contamination problems.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)
-
Question: My HPLC/GC-MS analysis of a Tephrosia maxima extract shows unexpected peaks that don't correspond to known phytochemicals of the genus, such as rotenoids or flavonoids. What could be the cause?
-
Answer: Unidentified peaks in your chromatogram can arise from several sources of contamination. Follow this diagnostic workflow:
-
Solvent and Reagent Blank: Analyze a blank sample containing only the solvents and reagents used in your extraction and sample preparation. The presence of peaks in the blank indicates contamination from these sources.
-
Pesticide Residue: Tephrosia species are known to contain rotenone, a natural insecticide.[1][2][3] However, commercial cultivation may involve the use of synthetic pesticides. These can be carried through the extraction process. Consider performing a targeted pesticide residue analysis using GC-MS or LC-MS/MS.
-
Mycotoxins: Fungal contamination of the raw plant material can lead to the presence of mycotoxins, such as aflatoxins and ochratoxin A, which are common in herbal products.[4] These can be detected by HPLC with fluorescence detection or LC-MS.
-
Phthalates/Plasticizers: Contamination from plastic labware (e.g., tubes, pipette tips, containers) is common. If possible, use glass or polypropylene labware and high-purity solvents.
-
Issue 2: Poor Cell Viability or Inconsistent Results in Bioassays
-
Question: I'm using a Tephrosia maxima extract in a cell-based assay, and I'm observing high cytotoxicity or inconsistent results that don't align with expected dose-response curves. Could this be a contamination issue?
-
Answer: Yes, contamination is a significant cause of unreliable bioassay results. Here’s how to troubleshoot:
-
Heavy Metal Toxicity: Tephrosia species can accumulate heavy metals from the soil.[5] Metals like lead (Pb), cadmium (Cd), and arsenic (As) are cytotoxic and can interfere with your assay.[6][7] You should quantify the levels of heavy metals in your extract, for instance, using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Microbial Contamination: The presence of bacteria or fungi in your extract can introduce endotoxins or other metabolites that are toxic to cell cultures.[8][9] Perform a Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) to assess the microbial load.
-
Residual Solvents: The extraction process may leave behind residual solvents (e.g., methanol, chloroform, petroleum ether) that are cytotoxic.[9] Ensure your drying/evaporation step is complete. Headspace GC is the standard method for analyzing residual solvents.
-
Issue 3: Physical Impurities or Color/Odor Abnormalities in the Extract
-
Question: My dried Tephrosia maxima extract has an unusual color, a strange odor, or contains visible particulate matter. Is this a concern?
-
Answer: Physical abnormalities are often direct indicators of contamination.
-
Foreign Organic Matter: The raw plant material may have been contaminated with other plants, insects, or animal matter.[6] This can alter the chemical profile and bioactivity of your extract. Always start with botanically authenticated and clean raw material.
-
Microbial Growth: An "off" or moldy odor is a strong indicator of microbial contamination (bacteria, molds).[8] Do not use the extract and review your raw material storage and handling procedures.
-
Degradation: An unusual color could indicate the degradation of phytochemicals due to exposure to light, air, or high temperatures.[1] Rotenone, for instance, is known to be unstable in light and air.[1] Store extracts in airtight, light-protected containers at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in Tephrosia maxima extracts?
A1: The most common contaminants in herbal extracts, including those from Tephrosia maxima, can be categorized as follows:
-
Heavy Metals: Lead (Pb), Cadmium (Cd), Arsenic (As), Mercury (Hg), Chromium (Cr), and Copper (Cu) are frequently reported contaminants that plants can absorb from the soil and water.[5][6][10]
-
Microbial Contaminants: These include bacteria (e.g., E. coli, Salmonella spp.), yeasts, and molds.[8][9] Poor harvesting and storage conditions contribute to microbial growth.[9]
-
Mycotoxins: These are toxic secondary metabolites produced by fungi, with aflatoxins and ochratoxin A being of primary concern in herbal products.[4]
-
Pesticide Residues: Contamination can occur from agricultural practices.[8][11]
-
Residual Solvents: Solvents used during the extraction process (e.g., methanol, ethanol, chloroform) can remain in the final product if not properly removed.[9]
Q2: Are there regulatory limits for these contaminants?
A2: Yes, pharmacopeias and regulatory bodies like the World Health Organization (WHO), European Union (EU), and the US Food and Drug Administration (FDA) have established limits for contaminants in herbal products. While specific limits for Tephrosia maxima are not defined, general limits for herbal materials apply.
Data Presentation: Common Contaminant Limits in Herbal Materials
| Contaminant Category | Parameter | WHO Recommended Limit |
| Heavy Metals | Cadmium (Cd) | ≤ 0.3 mg/kg |
| Lead (Pb) | ≤ 10.0 mg/kg | |
| Arsenic (As) | ≤ 1.0 mg/kg | |
| Microbial | Total Aerobic Microbial Count (TAMC) | ≤ 10⁵ CFU/g |
| Total Yeast & Mould Count (TYMC) | ≤ 10⁴ CFU/g | |
| E. coli | Absent in 1g | |
| Salmonella spp. | Absent in 25g | |
| Mycotoxins | Total Aflatoxins (B1, B2, G1, G2) | Varies by region (e.g., 5 to 20 µg/kg in China)[4] |
| Aflatoxin B1 | Varies by region |
Note: Limits can vary by region and specific product application. Researchers should consult the relevant local regulations.[4][10]
Q3: How can I prevent contamination during the extraction process?
A3: Preventing contamination starts with high-quality raw material and continues through every step of your process.
-
Raw Material Sourcing: Obtain botanically certified Tephrosia maxima from reputable suppliers who can provide a certificate of analysis detailing heavy metal, pesticide, and microbial loads.
-
Proper Handling and Storage: Dry the plant material thoroughly and store it in a cool, dry, and dark place to prevent microbial growth and phytochemical degradation.[12]
-
Use of High-Purity Solvents: Use analytical or HPLC-grade solvents to minimize the introduction of chemical impurities.
-
Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned and rinsed with a final wash of high-purity solvent.
-
Controlled Environment: Handle powdered plant material and extracts in a clean environment, such as a fume hood or laminar flow hood, to minimize airborne microbial contamination.
Experimental Protocols
Protocol 1: Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS)
This protocol outlines a general procedure for preparing a Tephrosia maxima extract for heavy metal analysis.
-
Digestion (Wet Digestion Method):
-
Accurately weigh approximately 1 gram of the dried, powdered extract into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (typically in a 4:1 or 5:1 ratio).
-
Gently heat the mixture on a hot plate in a fume hood, gradually increasing the temperature until the solution becomes clear and colorless.
-
Allow the digest to cool completely.
-
Quantitatively transfer the clear solution to a volumetric flask (e.g., 25 mL or 50 mL) and dilute to volume with deionized water.
-
-
Analysis:
-
Analyze the diluted sample using an Atomic Absorption Spectrophotometer.[5]
-
Use appropriate hollow cathode lamps for each metal being analyzed (e.g., Pb, Cd, Cu).
-
Prepare a series of standard solutions for each metal to generate a calibration curve.
-
Calculate the concentration of each heavy metal in the original extract based on the calibration curve and dilution factor.
-
Protocol 2: Determination of Total Aerobic Microbial Count (TAMC)
This protocol provides a method for quantifying the microbial load in an extract.
-
Sample Preparation:
-
Prepare a 1:10 dilution of the extract by suspending 1 gram in 9 mL of a sterile diluent (e.g., buffered sodium chloride-peptone solution).
-
Perform a series of ten-fold serial dilutions (1:100, 1:1000, etc.) as needed.
-
-
Plating:
-
Using the pour plate method, pipette 1 mL of each dilution into separate, sterile Petri dishes.
-
Pour approximately 15-20 mL of sterile, molten (45-50°C) Tryptic Soy Agar (TSA) into each plate.
-
Gently swirl the plates to mix the sample with the agar and allow them to solidify.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 3-5 days.
-
-
Counting:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the TAMC (in CFU/g) by multiplying the average number of colonies by the reciprocal of the dilution factor.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Contaminated Extracts
Caption: Troubleshooting workflow for identifying contamination sources.
Diagram 2: Pathway of Heavy Metal Contamination
Caption: Environmental pathway of heavy metal contamination in extracts.
Diagram 3: Microbial Contamination Prevention Workflow
Caption: Key steps for preventing microbial contamination during processing.
References
- 1. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 3. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 4. Mycotoxin Contamination Concerns of Herbs and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of heavy metal concentrations in selected species of genus tephrosia in South Eastern and Coastal regions in Kenya [erepository.uonbi.ac.ke]
- 6. Herbal Medicines and Problems with Contamination | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. isws.org.in [isws.org.in]
- 11. [PDF] Contaminants of Medicinal Herbs and Herbal Products | Semantic Scholar [semanticscholar.org]
- 12. A Flavonoid out of Tephrosia Purpurea Extract and its Antimicrobial Effect – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Reducing solvent toxicity in Maxima isoflavone A extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent toxicity during the extraction of Maxima isoflavone A.
Frequently Asked Questions (FAQs)
Q1: What are "green solvents" and why are they important in isoflavone extraction?
A1: Green solvents are solvents that are derived from renewable resources and are less harmful to the environment and human health compared to traditional petrochemical-based solvents.[1] They are characterized by low toxicity, high solvency, biodegradability, and high flash points.[2][3] Their use in isoflavone extraction is crucial for reducing environmental pollution, minimizing health and safety risks, and aligning with the principles of green chemistry.[1][4] Common examples of green solvents include water, ethanol, supercritical CO2, and bio-solvents like glycerol and propanediol.[1][5]
Q2: Can water be used as a primary solvent for this compound extraction?
A2: Yes, water is considered the greenest solvent due to its non-toxic, non-flammable, and inexpensive nature.[5] However, its effectiveness for extracting isoflavones, which can be less polar, may be limited at ambient temperatures.[3] The extraction efficiency of water can be significantly improved by using it under subcritical or supercritical conditions (pressurized hot water extraction), which alters its polarity to better dissolve less polar compounds.[3][5] Aqueous mixtures of ethanol are also commonly used to enhance extraction efficiency.[6][7]
Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A3: Both UAE and MAE are considered green extraction techniques that offer several advantages over conventional methods.[8][9] These include:
-
Reduced Solvent Consumption: These methods can enhance extraction efficiency, often requiring less solvent.[9][10]
-
Shorter Extraction Times: They significantly reduce the time required for extraction compared to traditional methods like maceration or Soxhlet extraction.[9][10]
-
Increased Yield: By effectively disrupting plant cell walls, UAE and MAE can lead to higher yields of extracted isoflavones.[10][11]
-
Use of Greener Solvents: These techniques are well-suited for use with green solvents like water and ethanol.[11][12]
-
Energy Efficiency: They often consume less energy compared to conventional heating methods.[8]
Q4: How can the efficiency of Supercritical Fluid Extraction (SFE) with CO2 be improved for polar isoflavones like this compound?
A4: Supercritical CO2 is a non-polar solvent, which can limit its efficiency in extracting more polar isoflavones.[13][14] To overcome this, a polar co-solvent, often referred to as a modifier, is typically added to the supercritical CO2.[13][15] Ethanol is a commonly used and effective co-solvent that increases the polarity of the supercritical fluid, thereby enhancing the solubility and extraction of isoflavones.[15][16] The optimal concentration of the co-solvent needs to be determined experimentally, but studies have shown that even a small percentage of ethanol can significantly improve extraction yields.[15][16]
Q5: What are Natural Deep Eutectic Solvents (NADES) and are they suitable for isoflavone extraction?
A5: Natural Deep Eutectic Solvents (NADES) are a type of green solvent formed by mixing naturally occurring compounds, such as sugars, amino acids, and organic acids.[4][5] They are biodegradable, have low toxicity, and can be highly effective in dissolving a wide range of compounds, including isoflavones.[5][17] Research has shown that aqueous mixtures of DES (a related class of solvents) can be sustainable alternatives for recovering isoflavones.[17]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | The polarity of the solvent may not be optimal for this compound. Try using a mixture of solvents with varying polarities. For example, aqueous ethanol solutions (e.g., 50-80% ethanol in water) are often more effective than pure ethanol or water.[6][7][18] |
| Inefficient Cell Wall Disruption | The solvent may not be effectively penetrating the plant material to extract the isoflavones. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to facilitate cell wall disruption.[10][11] |
| Suboptimal Extraction Parameters | The temperature, time, and solid-to-liquid ratio can significantly impact yield. Optimize these parameters through systematic experimentation. For example, in UAE with 50% ethanol, extraction at 60°C for 20 minutes has been shown to be effective for soy isoflavones.[6] |
| Degradation of Isoflavones | High temperatures used in some extraction methods can lead to the degradation of thermolabile isoflavones.[9] If using heat, ensure the temperature is controlled and consider using methods that operate at lower temperatures, such as SFE with optimized conditions or UAE. |
Issue 2: Presence of Toxic Residual Solvents in the Extract
| Possible Cause | Troubleshooting Step |
| Use of Volatile Organic Compounds (VOCs) | Traditional solvents like methanol and acetonitrile can be toxic and difficult to completely remove.[19][20] |
| Switch to Greener Solvents | Replace toxic organic solvents with green alternatives such as ethanol, water, supercritical CO2, or NADES.[1][5] These solvents are generally safer and have a lower environmental impact. |
| Solvent-Free Extraction | Explore solvent-free extraction techniques where applicable.[2] |
| Improve Downstream Processing | If the use of a volatile solvent is unavoidable, optimize the solvent removal step (e.g., evaporation, distillation) to ensure complete removal. However, transitioning to a green solvent is the preferred long-term solution. |
Issue 3: Poor Selectivity of the Extraction Process
| Possible Cause | Troubleshooting Step |
| Solvent Extracts a Wide Range of Compounds | The chosen solvent may be co-extracting a large number of other compounds along with the target isoflavones, leading to a complex mixture that is difficult to purify. |
| Optimize Solvent System | Fine-tune the solvent composition to improve selectivity for isoflavones. For example, different mixtures of water, acetone, and ethanol can be used to selectively extract different forms of isoflavones.[21][22] |
| Employ Supercritical Fluid Extraction (SFE) | SFE with CO2 can be highly selective. By carefully controlling the pressure and temperature, you can target the extraction of specific compounds.[13] |
| Downstream Purification | If co-extraction is unavoidable, implement a robust downstream purification strategy. Macroporous resins have been shown to be effective for selectively adsorbing and enriching isoflavones from crude extracts.[23] |
Quantitative Data Summary
Table 1: Comparison of Different Solvents for Isoflavone Extraction
| Solvent System | Extraction Method | Key Findings | Reference |
| Water, Acetone, Ethanol, Acetonitrile (and mixtures) | Simplex-Centroid Design | Ternary mixtures of water, acetone, and ethanol were found to be best for total isoflavones. | [21][22] |
| Ethanol, Propanediol, Water (and mixtures) | Design of Experiments (DOE) | An optimal mixture of 32.8% ethanol, 39.2% water, and 27.8% propanediol maximized isoflavone yield. | [24][25] |
| Acetonitrile | Solvent Extraction | Acetonitrile was found to be superior to acetone, ethanol, and methanol for extracting 12 different isoflavone forms. | [19][26] |
| 50% Ethanol | Ultrasound-Assisted Extraction | Quantitative extraction of isoflavones was achieved at 60°C in 20 minutes. | [6] |
| 50% Ethanol | Microwave-Assisted Extraction | Optimized conditions were 50°C for 20 minutes for quantitative recoveries. | [27] |
| Supercritical CO2 with 7.5% Ethanol | Supercritical Fluid Extraction | Best extraction conditions were 55°C and 100 bar, achieving high recovery of daidzein and genistein. | [15][16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Ethanol-Water
-
Sample Preparation: Grind the dried plant material containing this compound to a fine powder.
-
Solvent Preparation: Prepare a 50% (v/v) solution of ethanol in deionized water.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the 50% ethanol-water solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 20 minutes.[6]
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant.
-
-
Solvent Removal: Remove the ethanol and water from the supernatant using a rotary evaporator or other suitable method to obtain the crude isoflavone extract.
-
Analysis: Analyze the extract for this compound content using a suitable analytical technique such as HPLC.
Protocol 2: Supercritical Fluid Extraction (SFE) with CO2 and Ethanol Co-solvent
-
Sample Preparation: Grind the dried plant material to a consistent particle size and pack it into the extraction vessel.
-
System Setup:
-
Set up the SFE system with a supply of high-purity CO2 and ethanol as the co-solvent.
-
Heat the extraction vessel to the desired temperature (e.g., 55°C).[15]
-
-
Extraction:
-
Collection:
-
De-pressurize the fluid exiting the extraction vessel in a collection chamber. As the pressure drops, the CO2 returns to a gaseous state, and the extracted isoflavones precipitate and are collected.
-
-
Analysis: Analyze the collected extract for this compound content.
Visualizations
Caption: Workflow for selecting a green solvent for this compound extraction.
Caption: Experimental workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).
References
- 1. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icsm.fr [icsm.fr]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasonic Extraction of Bioactive Compounds from Green Soybean Pods and Application in Green Soybean Milk Antioxidants Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable extraction of phytoestrogens from soybean and okara using green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An Innovative Approach for Maximum Recovery of Isoflavones from Glycine Max by a Mixture Design of the Experimental Method[v1] | Preprints.org [preprints.org]
- 26. researchgate.net [researchgate.net]
- 27. Microwave assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Maxima Isoflavone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Maxima Isoflavone A.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the synthesis of isoflavones like this compound?
A1: The most common and effective strategies for the synthesis of the isoflavone core include the Deoxybenzoin Route and the Suzuki-Miyaura Coupling reaction. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the A and B rings. For a complex molecule like this compound, with its two methylenedioxy groups, a convergent approach like the Suzuki-Miyaura coupling is often preferred for its versatility and generally milder conditions.
Q2: What are the key precursors for the synthesis of this compound via the Suzuki-Miyaura coupling route?
A2: The key building blocks for a Suzuki-Miyaura approach to this compound are a 3-halochromone derivative for the A/C-ring system and a boronic acid or ester for the B-ring. Specifically, you would need:
-
A-ring precursor: A 3-halo-[1][2]dioxolo[4,5-h]chromen-6-one.
-
B-ring precursor: (1,3-benzodioxol-5-yl)boronic acid.
Q3: What are the main challenges associated with the stability of the methylenedioxy groups during synthesis?
A3: The methylenedioxy group (a cyclic acetal) is generally stable under neutral and basic conditions. However, it can be sensitive to strong acids and certain oxidizing agents. Care must be taken during reactions that require acidic workups or employ strong Lewis acids, as this can lead to the cleavage of the acetal to form a catechol. It is crucial to monitor the reaction conditions, particularly pH, to prevent undesired deprotection.
Q4: Are protecting groups necessary for the synthesis of this compound?
A4: One of the synthetic advantages of the structure of this compound is that the hydroxyl groups are already protected in the form of methylenedioxy bridges. This potentially obviates the need for additional protecting group manipulations for the phenolic oxygens, which can significantly shorten the synthetic sequence and improve overall yield.
Q5: How can I purify the final this compound product?
A5: Purification of isoflavones is typically achieved through column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity product.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is activated in situ. |
| Incompatible ligand | - Screen different phosphine ligands (e.g., SPhos, XPhos) to find one that is optimal for your specific substrates.[4] | |
| Poor quality of boronic acid | - Ensure the boronic acid is pure and dry. Impurities can interfere with the catalytic cycle. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | |
| Inappropriate base or solvent | - The choice of base and solvent is critical. Screen common combinations such as K₂CO₃ in dioxane/water or Cs₂CO₃ in DMF. | |
| Significant formation of dehalogenated starting material | Premature quenching of the catalytic cycle | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. - Use degassed solvents. |
| Formation of homocoupled boronic acid product | Inefficient oxidative addition or transmetalation | - Optimize the reaction temperature. Lower temperatures may favor the desired cross-coupling. - Adjust the stoichiometry of the reactants. A slight excess of the boronic acid may be beneficial. |
Troubleshooting the Deoxybenzoin Route
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts acylation to form the deoxybenzoin | Deactivation of the Lewis acid catalyst | - Use a stoichiometric amount or a slight excess of the Lewis acid (e.g., BF₃·OEt₂). - Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the phenol or phenylacetic acid | - Consider using a more reactive derivative, such as a phenylacetyl chloride. | |
| Inefficient cyclization to the isoflavone | Incomplete formylation of the deoxybenzoin | - Use a more potent formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). |
| Harsh reaction conditions leading to decomposition | - Explore milder cyclization conditions, for example, using a Vilsmeier reagent generated in situ.[2] | |
| Formation of side products | Undesired side reactions of the formylating agent | - Optimize the reaction temperature and time to minimize side product formation. |
Experimental Protocols
Protocol 1: Synthesis of 3-iodo-[1][2]dioxolo[4,5-h]chromen-6-one (A-ring precursor)
This protocol is a hypothetical adaptation based on known procedures for the synthesis of 3-halochromones.
-
Step 1: Synthesis of the Enaminone: To a solution of 1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone (1 equivalent) in dry DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.
-
Step 2: Iodocyclization: Dissolve the enaminone (1 equivalent) in methanol.
-
Add a solution of iodine (1.2 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-iodo-[1][2]dioxolo[4,5-h]chromen-6-one.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 3-halochromone.
-
To a reaction vessel, add 3-iodo-[1][2]dioxolo[4,5-h]chromen-6-one (1 equivalent), (1,3-benzodioxol-5-yl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%).
-
Add a base (e.g., K₂CO₃, 3 equivalents) and a solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Suzuki-Miyaura synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 3. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Quantifying Low Concentrations of Isoflavones
Welcome to the technical support center for the quantification of low concentrations of isoflavones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis of isoflavones, such as Maxima isoflavone A.
Note on "this compound": As specific public data for "this compound" is limited, this guide provides validated methods and troubleshooting for isoflavones in general. The principles and techniques described herein are applicable to the analysis of specific isoflavones, including proprietary compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying low concentrations of isoflavones?
A1: For low concentrations of isoflavones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2][3][4] It allows for detection limits in the nanomolar (nM) range.[1] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is also widely used, but it may have higher limits of detection (LOD) and quantification (LOQ), making it more suitable for samples with higher isoflavone content.[5][6][7][8]
Q2: Why is hydrolysis often a necessary step in isoflavone analysis?
A2: In biological and plant matrices, isoflavones primarily exist as glycoside conjugates (e.g., glucosides, malonyl-glucosides, acetyl-glucosides).[8][9] These conjugated forms need to be hydrolyzed to their aglycone forms (e.g., daidzein, genistein) for accurate quantification, especially when assessing total isoflavone content.[10][11] Enzymatic hydrolysis (using β-glucuronidase and sulfatase) or acid hydrolysis are common methods to achieve this.[2][10][11]
Q3: What are the key validation parameters to consider when developing an isoflavone quantification method?
A3: Key validation parameters include linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ).[2][12] Linearity is typically demonstrated with a correlation coefficient (r²) greater than 0.99.[5][7][13] Precision is assessed by the relative standard deviation (%RSD), which should ideally be less than 15% (and less than 20% at the LOQ).[1][7][13] Accuracy is determined by recovery studies.[7][10][13]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant issue in LC-MS/MS. To minimize these effects, you can use a stable isotope-labeled internal standard, perform efficient sample cleanup (e.g., solid-phase extraction), or use matrix-matched calibration curves.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in HPLC
Q: My chromatogram shows broad or tailing peaks for my isoflavone standards. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanols on the C18 column can interact with the hydroxyl groups of isoflavones, causing tailing.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your analytes.
-
Solution: Ensure the mobile phase components are miscible and properly prepared. You may need to re-optimize the gradient or isocratic conditions.[15]
-
-
Sample Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the injection volume or dilute your sample.[16]
-
Issue 2: Low or No Recovery of Isoflavones
Q: I am experiencing low recovery of isoflavones from my plant or biological samples. What are the potential reasons?
A: Low recovery can stem from issues in the extraction or hydrolysis steps.
-
Inefficient Extraction: The chosen solvent or extraction method may not be effective for your sample matrix.
-
Incomplete Hydrolysis: If you are measuring total isoflavones, incomplete hydrolysis of conjugates will lead to underestimation.
-
Degradation of Analytes: Isoflavones can be sensitive to heat and pH.
-
Solution: Avoid prolonged exposure to high temperatures and extreme pH conditions during sample preparation.[7]
-
Issue 3: High Variability in Quantitative Results
Q: I am observing high relative standard deviations (%RSD) between replicate injections. What could be causing this inconsistency?
A: High variability can be due to instrumental issues or sample preparation inconsistencies.
-
HPLC System Leaks: A leak in the pump, injector, or fittings can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.
-
Solution: Systematically check for leaks in all connections from the solvent reservoir to the detector.[15]
-
-
Inconsistent Injection Volume: The autosampler may not be functioning correctly.
-
Solution: Ensure the injection loop is completely filled and that there are no air bubbles in the sample syringe.[21]
-
-
Sample Insolubility: If your sample is not fully dissolved in the injection solvent, it can lead to inconsistent results.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed, ensure the injection volume is small to avoid peak distortion.[21]
-
Quantitative Data Summary
The following tables summarize typical performance data for isoflavone quantification methods.
Table 1: HPLC-UV/DAD Method Performance
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Daidzin | 0.5 - 80 | - | - | [22] |
| Genistin | - | - | - | [22] |
| Daidzein | 0.5 - 8 | 0.15 | 0.5 | [23] |
| Genistein | 1 - 50 | 0.25 | 0.76 | [13] |
Table 2: LC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Daidzein | 1 - 1000 | - | 2 | [12] |
| Genistein | 1 - 1000 | - | 4 | [12] |
| Equol | 1 - 1000 | - | 2 | [12] |
| Daidzein | 0.05 - 20.0 (µg/ml) | - | - | [2] |
| Genistein | 0.05 - 5 (µg/ml) | - | - | [2] |
Experimental Protocols
Protocol 1: Extraction of Isoflavones from Plant Material
This protocol is a general guideline and may need optimization for specific plant matrices.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a flask.
-
Add 20 mL of 80% methanol (v/v) in water.[17]
-
Extract using an ultrasonic bath for 30 minutes at room temperature.[19]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants.
-
-
Hydrolysis (for total isoflavone content):
-
Evaporate the pooled supernatant to dryness under vacuum.
-
Reconstitute the residue in 5 mL of methanol and 5 mL of 2M HCl.
-
Heat the mixture at 90°C for 2 hours in a water bath.[7]
-
Cool the solution and neutralize it with NaOH.
-
-
Sample Cleanup (if necessary):
-
Pass the hydrolyzed or non-hydrolyzed extract through a C18 Solid Phase Extraction (SPE) cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the isoflavones with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.[5]
-
Protocol 2: Quantification by HPLC-UV
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of isoflavone aglycones (e.g., daidzein, genistein) of known concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample extract.
-
Identify the peaks by comparing their retention times with the standards.
-
Quantify the amount of each isoflavone using the calibration curve.
-
Visualizations
Caption: General experimental workflow for isoflavone quantification.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Determination of isoflavones in soy and selected foods containing soy by extraction, saponification, and liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 22. fda.gov.tw [fda.gov.tw]
- 23. wjpls.org [wjpls.org]
Technical Support Center: NMR Analysis of Maxima Isoflavone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maxima isoflavone A. Our goal is to help you overcome common challenges in NMR analysis and prevent the formation of artifacts in your spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during NMR analysis of this compound and what causes them?
A1: The most common artifacts include solvent impurity peaks, water signals, overlapping resonances, and baseline distortions. These can be caused by impure deuterated solvents, moisture contamination, poor sample preparation, and incorrect spectrometer settings. For polyphenolic compounds like this compound, peak broadening can also be an issue, often due to sample aggregation at high concentrations or paramagnetic impurities.
Q2: I am seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. Could these be degradation products of this compound?
A2: It is possible. Isoflavones, particularly those with methylenedioxy groups like this compound, can be susceptible to degradation under certain conditions. One potential degradation pathway involves the opening of the methylenedioxy ring, which would lead to new aromatic signals. It is crucial to use fresh, high-purity solvents and minimize the sample's exposure to light and heat to reduce the risk of degradation.
Q3: My baseline is distorted, making it difficult to integrate the signals accurately. What can I do to improve it?
A3: Baseline distortion is often a result of improper shimming of the spectrometer, the presence of solid particles in the NMR tube, or very broad signals from the sample itself. Ensure the instrument is well-shimmed before acquiring your spectrum. It is also critical to filter your sample to remove any particulate matter.[1] If the baseline issue persists, you may need to adjust the acquisition or processing parameters, such as applying a baseline correction function.
Q4: The signals for the methylenedioxy protons are not sharp. What could be the reason?
A4: Broad signals for the methylenedioxy protons can be due to chemical exchange or conformational changes on the NMR timescale. The local electronic environment and the overall molecular tumbling rate can influence the sharpness of these peaks. Ensure your sample is fully dissolved and consider acquiring the spectrum at a different temperature to see if the signal sharpens, which would indicate a dynamic process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the NMR analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping Aromatic Signals | The aromatic protons of the isoflavone core and the substituted rings may have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret. | - Try a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆ or acetone-d₆) to induce differential shifts in the proton resonances. - Acquire a 2D NMR spectrum (e.g., COSY, TOCSY) to resolve the coupled spin systems and identify individual proton signals. |
| Presence of a Broad H₂O Signal | The deuterated solvent may have absorbed moisture from the atmosphere, or the sample itself may not be completely dry. | - Use freshly opened deuterated solvents or solvents stored over molecular sieves. - Lyophilize your sample before dissolving it in the NMR solvent. - Utilize solvent suppression pulse sequences during NMR acquisition to minimize the water signal. |
| Inaccurate Signal Integration | Poor phasing of the spectrum, baseline distortion, or overlapping peaks can lead to incorrect integration values. | - Carefully phase the spectrum manually to ensure all peaks have the correct shape. - Apply a baseline correction algorithm during data processing.[2] - For overlapping signals, consider deconvolution methods or use 2D NMR for more accurate quantification. |
| Appearance of Unexpected Signals Over Time | This compound may be degrading in the NMR solvent, leading to the formation of new compounds and thus new signals in the spectrum. | - Prepare the NMR sample immediately before analysis. - Store the sample at a low temperature and in the dark if analysis cannot be performed right away. - Consider using a more inert solvent if degradation is suspected. For example, some flavonoids show greater stability in less acidic or basic solvents. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the NMR analysis of isoflavones. While a specific protocol for this compound is not available in the literature, the following general procedure for isoflavones can be adapted.
1. Sample Preparation for NMR Analysis
A standard protocol for preparing an isoflavone sample for NMR analysis is as follows:
-
Dissolution: Accurately weigh 2-5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a clean, dry vial.
-
Filtration: To ensure the solution is free of particulate matter, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a signal in a clear region of the spectrum.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. Standard ¹H NMR Acquisition Parameters
The following are typical acquisition parameters for a ¹H NMR spectrum of an isoflavone:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0 to 12 ppm).
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the literature, the following table provides a qualitative summary of expected NMR characteristics and potential artifacts based on data from closely related isoflavones and general principles of flavonoid chemistry.
Table 1: Predicted ¹H and ¹³C NMR Characteristics and Potential Artifacts for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Potential Artifacts/Issues | Notes |
| ¹H | Aromatic Protons: 6.0 - 8.5 | Overlapping signals, especially if other aromatic compounds are present as impurities. | The exact chemical shifts will be influenced by the solvent. Based on analogues, the H-2 proton of the isoflavone core is expected to be a singlet around 8.0-8.5 ppm. |
| Methylenedioxy Protons (-O-CH₂-O-): 5.9 - 6.2 | Broadening of signals due to conformational exchange. May appear as two distinct singlets or a broad singlet. | The presence of two methylenedioxy groups in this compound may lead to two separate signals in this region. | |
| ¹³C | Carbonyl Carbon (C=O): ~175 | Low signal intensity due to long relaxation times. | May require a larger number of scans or the use of specific pulse sequences to observe clearly. |
| Aromatic Carbons: 100 - 160 | Overlapping signals in complex mixtures. | The chemical shifts are sensitive to the substitution pattern. | |
| Methylenedioxy Carbon (-O-CH₂-O-): ~101 |
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound, particularly focusing on the susceptibility of the methylenedioxy groups, which can be a point of instability.
Caption: Plausible degradation pathway of this compound.
Experimental Workflow for NMR Sample Preparation and Analysis
This workflow outlines the key steps from receiving the purified compound to obtaining the final NMR spectrum, highlighting critical points for avoiding artifact formation.
Caption: Workflow for NMR analysis of this compound.
References
Technical Support Center: Optimizing Cell Lines for Maxima Isoflavone A Bioactivity Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell line-based bioactivity testing of Maxima isoflavone A.
Frequently Asked Questions (FAQs)
1. Which cell lines are most suitable for testing the bioactivity of this compound?
The choice of cell line largely depends on the specific biological activity you aim to investigate. Since this compound is an isoflavone, cell lines commonly used for studying other soy isoflavones like genistein and daidzein are excellent starting points. These include:
-
Hormone-responsive cancer cell lines:
-
MCF-7 (breast cancer): Estrogen receptor-positive (ER+), suitable for studying hormone-related effects.
-
MDA-MB-231 (breast cancer): Estrogen receptor-negative (ER-), serves as a good control to distinguish between ER-dependent and independent mechanisms.
-
DU145 (prostate cancer): Androgen-insensitive, useful for investigating androgen-independent pathways.
-
-
Liver cell lines:
-
HepG2 (hepatocellular carcinoma): A well-established model for studying metabolic and hepatoprotective effects.[1]
-
-
Endometrial cell lines:
-
Ishikawa (endometrial adenocarcinoma): An estrogen-responsive cell line used to assess estrogenic activity.[2]
-
2. What is the general mechanism of action for isoflavones like this compound?
Isoflavones are known as phytoestrogens because their chemical structure resembles that of estrogen, allowing them to bind to estrogen receptors (ERα and ERβ).[3] However, their activity is not limited to ER signaling. They can modulate a variety of signaling pathways, including:
-
NF-κB
-
Akt
-
MAPK
-
Wnt
These interactions can lead to diverse cellular responses such as induction of apoptosis, inhibition of cell proliferation, and antioxidant effects.[3]
3. How should I prepare a stock solution of this compound for cell culture experiments?
Due to the poor water solubility of most isoflavones, a stock solution should be prepared in an organic solvent.[4]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving isoflavones for cell culture applications.[4]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in your cell culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C to maintain stability and avoid repeated freeze-thaw cycles.[5] Protect the solution from light.[5]
4. What is a safe final concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Poor Cell Viability or Unexpected Cytotoxicity
| Issue | Possible Cause | Troubleshooting Steps |
| High cell death even at low concentrations of this compound. | Isoflavone solution instability leading to degradation products that are more toxic. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.[5] |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity threshold. | |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. If suspected, discard the culture and start a new one from a frozen stock.[6] | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Optimize and standardize the cell seeding density for each cell line and assay format.[7] Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Cells are in a different growth phase. | Ensure cells are in the logarithmic growth phase when seeding for experiments to ensure uniform metabolic activity. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
Issues with Bioactivity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal or no effect in a cell viability assay (e.g., MTT). | Sub-optimal cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density that gives a linear response in your assay.[8][9] |
| Insufficient incubation time with the isoflavone. | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point to observe an effect. | |
| Isoflavone precipitation in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the isoflavone solution. If precipitation occurs, consider reducing the final concentration or using a different solubilization method. | |
| High background in a Western blot. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background. | |
| Insufficient washing. | Increase the number and/or duration of washes between antibody incubations. |
Data Presentation
Table 1: Recommended Seeding Densities for a 96-well Plate
| Cell Line | Seeding Density (cells/well) | Assay Type |
| MCF-7 | 5,000 - 10,000 | MTT/Cell Viability |
| MDA-MB-231 | 5,000 - 15,000 | MTT/Cell Viability |
| DU145 | 7,000 - 20,000 | MTT/Cell Viability |
| HepG2 | 10,000 - 25,000 | MTT/Cell Viability |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions.[10]
Table 2: Solubility and Stability of Isoflavones
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | Isoflavones have poor aqueous solubility.[4][11][12] |
| Stock Solution Storage | -20°C, protected from light | Prevents degradation of the compound.[5] Malonyl isoflavones are particularly sensitive to temperature and light.[5] |
| Working Solution | Prepare fresh from stock for each experiment | Minimizes degradation in aqueous media. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Protocol
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for this compound bioactivity testing.
Caption: Key signaling pathways modulated by isoflavones.
References
- 1. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High isoflavone content and estrogenic activity of 25 year-old Glycine max tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e-roj.org [e-roj.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Maxima isoflavone A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Maxima isoflavone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a member of the isoflavone class of organic compounds, which are known for their potential biological activities. It is a very hydrophobic molecule and is practically insoluble in water. This low aqueous solubility is a critical factor to consider during experimental design.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its low water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. It is crucial to use the minimal amount of solvent necessary to dissolve the compound. When preparing the working solution, the stock solution should be diluted in the cell culture medium. To avoid precipitation, it is recommended to perform the dilution in a stepwise manner. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.
Q3: What are the known signaling pathways affected by isoflavones?
Isoflavones, as a class of compounds, have been shown to modulate a variety of cellular signaling pathways, which can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells. These pathways include:
-
Akt/PI3K Signaling
-
NF-κB Signaling
-
MAPK Signaling
-
Wnt Signaling
-
p53 Signaling
-
RhoA/Rho-kinase Signaling
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
The specific effects of this compound on these pathways may vary depending on the cell type and experimental conditions.
Troubleshooting Guides
This section provides solutions to common unexpected results in a question-and-answer format.
Cell Viability Assays (e.g., MTT, XTT, Resazurin)
Q: I am observing low cell viability in my control group treated only with the vehicle (e.g., DMSO). What could be the cause?
A: High concentrations of organic solvents like DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically <0.5% for DMSO). Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.
Q: My results show inconsistent or highly variable readings between replicate wells.
A: This can be due to several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Precipitation of this compound: Due to its low aqueous solubility, the compound may precipitate in the culture medium, leading to uneven exposure of cells to the compound.
-
Recommendation: Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions for each experiment and consider stepwise dilution to minimize precipitation.
-
-
Incomplete formazan solubilization (MTT assay): The formazan crystals in the MTT assay must be fully dissolved for accurate readings.
-
Recommendation: Ensure complete mixing after adding the solubilization solution and check for any remaining crystals before reading the plate.
-
Q: I am seeing a high background signal in my fluorescence-based viability assay (e.g., Resazurin).
A: Isoflavones have been reported to exhibit autofluorescence, which can interfere with fluorescence-based assays.
-
Recommendation: Run a control plate with this compound in cell-free medium to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. Subtract this background fluorescence from your experimental readings. Some isoflavones can also quench fluorescence. If you suspect quenching, you may need to use an alternative, non-fluorescent viability assay.
Western Blotting
Q: I am getting a weak or no signal for my protein of interest after treating cells with this compound.
A: This could be due to several reasons:
-
Ineffective cell lysis: Ensure your lysis buffer is appropriate for your target protein and that you are using sufficient buffer for the number of cells.
-
Low protein concentration: Quantify your protein lysates before loading to ensure equal loading across all lanes.
-
Suboptimal antibody concentration: The concentrations of your primary and secondary antibodies may need to be optimized.
-
Inefficient protein transfer: Verify your transfer efficiency by staining the membrane with Ponceau S after transfer.
Q: I am observing multiple bands on my Western blot, making it difficult to interpret the results.
A: This can be caused by:
-
Non-specific antibody binding: Increase the blocking time or the concentration of the blocking agent. You can also try a different blocking buffer.
-
Protein degradation: Add protease inhibitors to your lysis buffer and keep your samples on ice at all times.
-
Antibody cross-reactivity: Check the specificity of your primary antibody from the manufacturer's data sheet.
qPCR
Q: My qPCR results show high variability between technical replicates.
A: This is often due to pipetting errors or poor-quality RNA.
-
Recommendation: Use calibrated pipettes and ensure accurate pipetting. Assess the quality and integrity of your RNA before reverse transcription.
Q: I am observing a low amplification efficiency in my qPCR.
A: This can be caused by:
-
Suboptimal primer design: Ensure your primers are specific and have an appropriate melting temperature.
-
Presence of PCR inhibitors: RNA purification methods should be chosen to minimize the carryover of inhibitors.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative PCR (qPCR)
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for your gene of interest and a reference gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference Cell Line |
| This compound Solubility in Water | Practically Insoluble | Standard Temperature and Pressure | N/A |
| Recommended DMSO concentration in media | < 0.5% | Standard Cell Culture | General recommendation |
| Typical Treatment Duration | 24 - 72 hours | Cell-based assays | Varies with cell line |
| MTT Assay Incubation | 2 - 4 hours | Post-treatment | Varies with cell line |
Visualizations
Signaling Pathways Potentially Affected by Isoflavones
Caption: Potential signaling pathways modulated by isoflavones.
General Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based experiments.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting workflow for solubility-related issues.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Maxima Isoflavone A and Genistein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones are a class of naturally occurring compounds widely recognized for their potential therapeutic applications, primarily attributed to their antioxidant, anti-inflammatory, and phytoestrogenic properties. Genistein, a well-studied isoflavone predominantly found in soy products, has been the subject of extensive research, elucidating its mechanisms of action and biological effects. In contrast, Maxima isoflavone A, a less-studied isoflavone isolated from the plant Tephrosia maxima, presents a promising yet largely unexplored profile. This guide provides a comparative overview of the known biological activities of this compound and genistein, drawing on available experimental data to highlight their similarities and differences.
While comprehensive data on the isolated this compound is limited, this comparison leverages findings from studies on Tephrosia maxima extracts to infer its potential activities. It is crucial to note that the biological effects of an extract are the result of the synergistic or antagonistic interactions of its various constituents, and therefore, the activities described for the extract may not be solely attributable to this compound.
Comparative Overview of Biological Activities
The following sections detail the known antioxidant, anti-inflammatory, and estrogenic activities of both compounds.
Antioxidant Activity
Genistein is a well-documented antioxidant, capable of scavenging free radicals and upregulating antioxidant enzymes.[1] Studies on extracts from Tephrosia maxima suggest that it also possesses significant antioxidant properties.
Table 1: Comparison of Antioxidant Activity
| Parameter | This compound (from T. maxima extracts) | Genistein |
| In Vitro Assays | Chloroform extracts of T. maxima pods demonstrated potent antioxidant activity. | Exhibits strong radical scavenging activity in DPPH and ABTS assays.[1] |
| Mechanism | Likely contributes to the overall antioxidant effect of the plant extract. | Direct radical scavenging and induction of antioxidant enzymes like SOD and catalase. |
Anti-inflammatory Activity
Both genistein and extracts of Tephrosia maxima have demonstrated anti-inflammatory effects in various in vitro and in vivo models.[2]
Table 2: Comparison of Anti-inflammatory Activity
| Parameter | This compound (from T. maxima extracts) | Genistein |
| In Vitro Assays | Chloroform extracts of T. maxima pods exhibited anti-inflammatory activity. | Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] |
| Mechanism | Contributes to the anti-inflammatory properties of the plant extract. | Modulates key inflammatory signaling pathways, including NF-κB.[3] |
Estrogenic Activity
Genistein is a known phytoestrogen, capable of binding to estrogen receptors and eliciting both estrogenic and anti-estrogenic effects. While direct evidence for this compound is lacking, studies on other flavonoids from the Tephrosia genus suggest potential estrogenic activity.
Table 3: Comparison of Estrogenic Activity
| Parameter | This compound (from Tephrosia genus) | Genistein |
| Receptor Binding | Other isoflavones from Tephrosia species have shown binding to estrogen receptors. | Binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] |
| In Vitro Assays | Not yet reported for the isolated compound. | Stimulates the proliferation of estrogen-sensitive cells (e.g., MCF-7).[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance of the DPPH solution at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the ABTS radical solution, measured spectrophotometrically, indicates the antioxidant capacity.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in Macrophages: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). NO levels are typically measured using the Griess reagent.
-
Cytokine Production Assays (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of immune cells (e.g., macrophages, peripheral blood mononuclear cells) that have been stimulated with an inflammatory agent in the presence or absence of the test compound.
Estrogenic Activity Assays
-
Estrogen Receptor (ER) Binding Assay: This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen (e.g., ¹⁷β-estradiol) from purified estrogen receptors (ERα and ERβ). The amount of displaced radiolabeled ligand is proportional to the binding affinity of the test compound.
-
E-Screen (Estrogen-sensitive cell proliferation) Assay: This assay utilizes estrogen-responsive human breast cancer cell lines (e.g., MCF-7) to assess the estrogenic or anti-estrogenic activity of a compound. The proliferation of these cells in the presence of the test compound is measured, typically using a colorimetric assay like the MTT assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the biological activities of these isoflavones and a general workflow for their evaluation.
Caption: Genistein's antioxidant mechanism.
Caption: Genistein's anti-inflammatory mechanism.
References
- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High isoflavone content and estrogenic activity of 25 year-old Glycine max tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxima isoflavone A vs. other isoflavones from Tephrosia maxima
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of isoflavones isolated from the plant Tephrosia maxima. Due to the current lack of publicly available experimental data on the biological activity of Maxima isoflavone A, this guide will focus on the comparative cytotoxic effects of other isoflavones from the same plant for which data is available: Maximaisoflavone D, Maximaisoflavone G, and Maximaisoflavone J.
Introduction to Tephrosia maxima Isoflavones
Tephrosia maxima, a member of the Fabaceae family, is a rich source of various secondary metabolites, including a diverse range of isoflavones. These compounds, including Maxima isoflavones A, B, C, D, E, F, G, H, J, K, and L, are of significant interest to the scientific community due to their potential therapeutic properties. Isoflavones, as a class of phytoestrogens, are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Comparative Cytotoxicity of Tephrosia maxima Isoflavones
While direct comparative studies comprehensively evaluating all isoflavones from Tephrosia maxima are scarce, a study by Byamukama et al. (2019) on isoflavones isolated from Millettia dura provides valuable cytotoxic data for some isoflavones also present in Tephrosia maxima. The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of Maximaisoflavone D, Maximaisoflavone G, and Maximaisoflavone J against a panel of human cancer cell lines and a normal cell line.
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | BEAS-2B (Normal Lung Bronchial) |
| Maximaisoflavone D | >100 | 10.4 ± 1.1 | >100 |
| Maximaisoflavone G | 84.5 ± 7.3 | >100 | >100 |
| Maximaisoflavone J | 48.5 ± 9.0 | >100 | 55.8 ± 7.9 |
Data Source: Byamukama, R., et al. (2019). Cytotoxicity of isoflavones from Millettia dura. Natural Product Communications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the isoflavones was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549 and HepG2) and a normal human bronchial epithelial cell line (BEAS-2B) were seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds (Maximaisoflavones D, G, and J) and incubated for another 48 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
General Signaling Pathways Modulated by Isoflavones
While specific signaling pathway studies for individual Tephrosia maxima isoflavones are limited, the broader class of isoflavones is known to influence several key cellular pathways implicated in cancer and inflammation. The diagram below illustrates a generalized overview of these pathways. It is important to note that the specific effects can vary depending on the isoflavone structure and the cellular context.
Caption: Generalized signaling pathways modulated by isoflavones.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for screening the cytotoxic activity of isolated natural products like the isoflavones from Tephrosia maxima.
Caption: Experimental workflow for cytotoxicity screening of isoflavones.
Conclusion and Future Directions
The available data, although limited, suggests that isoflavones from Tephrosia maxima possess cytotoxic activity against cancer cell lines. Specifically, Maximaisoflavone D, G, and J exhibit varying degrees of cytotoxicity. The lack of data for this compound highlights a significant gap in the current research landscape.
Future studies should focus on:
-
The isolation and comprehensive biological evaluation of this compound to enable a direct comparison with other isoflavones from Tephrosia maxima.
-
Head-to-head comparative studies of all major isoflavones from Tephrosia maxima using a standardized panel of cancer cell lines and in vitro assays.
-
Elucidation of the specific molecular targets and signaling pathways modulated by each of these isoflavones to better understand their mechanisms of action.
Such research is crucial for identifying promising lead compounds for the development of novel anticancer and anti-inflammatory agents.
Comparative Analysis of Isoflavone Content in Different Tephrosia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Tephrosia is a rich source of various secondary metabolites, including a significant number of flavonoids, which are of great interest to the pharmaceutical and nutraceutical industries. Among these, isoflavones are a class of phytoestrogens that have garnered attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This guide provides a comparative analysis of the isoflavone content in different Tephrosia species, supported by experimental data and detailed methodologies to aid in further research and development.
Isoflavone Content in Tephrosia Species
The isoflavone profile and content can vary significantly among different species of Tephrosia and even within the same species depending on geographical location, harvesting time, and the plant part analyzed. Quantitative data remains limited in the scientific literature, highlighting a need for more comprehensive comparative studies. Below is a summary of available quantitative data on isoflavone content in selected Tephrosia species.
| Tephrosia Species | Plant Part | Isoflavone | Concentration (mg/100g Dry Weight) |
| Tephrosia purpurea | Aerial parts | Daidzein | 0.07 |
Experimental Protocols
The accurate quantification of isoflavones is critical for the comparative analysis of different plant species. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of isoflavones.
Sample Preparation and Extraction
A robust extraction method is essential to ensure the complete recovery of isoflavones from the plant matrix.
Materials:
-
Dried and powdered plant material (Tephrosia spp.)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the remaining plant pellet to ensure complete extraction.
-
Pool the supernatants from both extractions.
-
Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 25 60 40 30 10 90 35 10 90 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Quantification: Isoflavone concentrations are determined by comparing the peak areas of the samples with those of a calibration curve generated using certified reference standards of known isoflavones (e.g., daidzein, genistein, formononetin).
Mandatory Visualizations
Experimental Workflow for Isoflavone Analysis
Caption: Experimental workflow for the extraction and quantification of isoflavones from Tephrosia species.
Anti-inflammatory Signaling Pathway of Isoflavones
Caption: Inhibition of the NF-κB inflammatory pathway by Tephrosia isoflavones.
Validating the Anti-Proliferative Effects of Isoflavones in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of isoflavones, a class of naturally occurring compounds, against various cancer cell lines. Due to the limited public data on "Maxima isoflavone A," this document will focus on well-characterized isoflavones like Genistein and Biochanin A as representative examples. The performance of these isoflavones is compared with standard-of-care chemotherapy drugs, supported by experimental data and detailed protocols.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of isoflavones and standard chemotherapy drugs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The tables below summarize the IC50 values for selected isoflavones and chemotherapy agents across various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of Isoflavones in Cancer Cell Lines
| Isoflavone | Cancer Cell Line | IC50 (µM) | Reference |
| Genistein | HSC-41E6 (Stomach) | < 10 µg/ml (cytostatic) | [1] |
| > 20 µg/ml (cytotoxic) | [1] | ||
| HSC-45M2 (Stomach) | < 10 µg/ml (cytostatic) | [1] | |
| > 20 µg/ml (cytotoxic) | [1] | ||
| SH101-P4 (Stomach) | < 10 µg/ml (cytostatic) | [1] | |
| > 20 µg/ml (cytotoxic) | [1] | ||
| Biochanin A | HSC-41E6 (Stomach) | < 20 µg/ml (cytostatic) | [1] |
| > 40 µg/ml (cytotoxic) | [1] | ||
| HSC-45M2 (Stomach) | < 20 µg/ml (cytostatic) | [1] | |
| > 40 µg/ml (cytotoxic) | [1] |
Table 2: Common Standard-of-Care Chemotherapy Drugs for Selected Cancers
| Cancer Type | Chemotherapy Drugs |
| Breast Cancer | Doxorubicin (Adriamycin), Epirubicin (Ellence), Paclitaxel (Taxol), Docetaxel (Taxotere), 5-Fluorouracil (5-FU), Cyclophosphamide (Cytoxan), Carboplatin.[2][3][4][5][6] |
| Colon Cancer | 5-Fluorouracil (5-FU), Capecitabine (Xeloda), Irinotecan (Camptosar), Oxaliplatin.[7][8][9][10] |
| Prostate Cancer | Docetaxel, Cabazitaxel, Mitoxantrone, Estramustine, Carboplatin.[11][12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the anti-proliferative effects of compounds.
Cell Viability and Proliferation Assays
These assays are fundamental in assessing the efficacy of a potential anti-cancer agent.[16]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound, Genistein) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[17]
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay : This immunoassay measures DNA synthesis, a direct marker of cell proliferation.[18]
-
Cell Seeding and Treatment : Follow the same procedure as the MTT assay.
-
BrdU Labeling : Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation : Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation : Incubate the cells with an anti-BrdU antibody.
-
Secondary Antibody and Detection : Add a conjugated secondary antibody and a substrate to produce a colorimetric or fluorescent signal.
-
Measurement and Analysis : Measure the signal intensity to quantify cell proliferation.
-
Colony Formation Assay
This long-term assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.[19]
-
Cell Seeding : Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment : Treat the cells with the test compound at various concentrations.
-
Incubation : Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining : Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Quantification : Count the number of colonies (typically defined as having >50 cells) in each well.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which a compound exerts its anti-proliferative effects is critical. Isoflavones have been shown to modulate several key signaling pathways involved in cancer cell growth and survival.[20][21]
Signaling Pathway of Isoflavone-Induced Apoptosis
Caption: Isoflavones can inhibit the PI3K/Akt and STAT3 signaling pathways, leading to decreased cell proliferation and induction of apoptosis.
Experimental Workflow for Validating Anti-Proliferative Effects
Caption: A typical workflow for evaluating the anti-proliferative effects of a test compound on cancer cell lines.
Conclusion
Isoflavones, such as Genistein and Biochanin A, have demonstrated significant anti-proliferative effects in various cancer cell lines.[1][22][23] Their mechanism of action often involves the modulation of key signaling pathways that control cell growth and survival.[20][21][24] The experimental protocols and data presented in this guide provide a framework for researchers to validate the efficacy of novel isoflavone compounds like "this compound" and compare their performance against existing therapeutic agents. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology.
References
- 1. Antiproliferative effects of isoflavones on human cancer cell lines established from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 3. Breast Cancer Drugs [breastcancertrials.org]
- 4. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 5. macmillan.org.uk [macmillan.org.uk]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 8. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 9. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 10. macmillan.org.uk [macmillan.org.uk]
- 11. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 12. Chemotherapy - Types of Chemotherapy for Prostate Cancer [chemotherapy.prostateconditions.org]
- 13. prostatecanceruk.org [prostatecanceruk.org]
- 14. Prostate cancer - Wikipedia [en.wikipedia.org]
- 15. Chemotherapy for prostate cancer: Uses, types, side effects, and more [medicalnewstoday.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 19. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]
Comparative Analysis of Estrogen Receptor Binding Affinity: Isoflavones vs. 17β-Estradiol
A guide for researchers and drug development professionals on the relative binding affinities of isoflavones and the endogenous estrogen, 17β-estradiol, to estrogen receptors α (ERα) and β (ERβ).
Executive Summary
Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[1] Notably, many isoflavones, including genistein, demonstrate a preferential binding to ERβ over ERα.[2][3][4] This selective binding profile suggests that isoflavones may act as selective estrogen receptor modulators (SERMs), potentially eliciting tissue-specific estrogenic or anti-estrogenic effects.[4]
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to a receptor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. The relative binding affinity (RBA) is often calculated to compare the potency of a test compound to a reference compound, in this case, 17β-estradiol.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol | ERα | ~1-5 | 100 |
| ERβ | ~1-5 | 100 | |
| Genistein | ERα | ~20-100 | 1-5 |
| ERβ | ~5-20 | 20-100 | |
| Daidzein | ERα | >1000 | <0.1 |
| ERβ | ~100-500 | 0.5-2 |
*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The data presented in this guide is typically generated using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the in vitro binding affinity of a test compound (e.g., an isoflavone) to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (e.g., isoflavones)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound.
-
A fixed concentration of recombinant ERα or ERβ protein.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound fraction. This can be achieved by methods such as hydroxylapatite precipitation or filtration through glass fiber filters.
-
Quantification: Add a scintillation cocktail to the separated bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Perform a non-linear regression analysis to determine the IC50 value for each compound.
-
Calculate the Relative Binding Affinity (RBA) for each test compound relative to 17β-estradiol.
-
Visualizing the Experimental Workflow
The following diagram illustrates the principle of a competitive binding assay.
Caption: Competitive Binding Assay Workflow
Signaling Pathway Overview: Estrogen Receptor Action
Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to various physiological effects.
Caption: Estrogen Receptor Signaling Pathway
Conclusion
While specific binding data for Maxima isoflavone A remains elusive, the available evidence for other isoflavones provides a strong indication of their potential interaction with estrogen receptors. The lower binding affinity compared to 17β-estradiol, coupled with a preference for ERβ, suggests a modulatory role rather than a direct estrogenic agonism. This characteristic is of significant interest in the fields of nutrition, pharmacology, and drug development for hormone-related conditions. Further research is warranted to elucidate the specific binding profile and functional activity of this compound.
References
- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Soy Isoflavones on Measures of Estrogenicity: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Soy Isoflavones and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of common soy isoflavones, specifically genistein and daidzein, against well-established antioxidant standards: Vitamin C, Vitamin E, and Trolox. As "Maxima isoflavone A" is not a standard nomenclature in publicly available scientific literature, this document uses the extensively studied soy isoflavones, genistein and daidzein, as representative examples to facilitate a data-driven comparison. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antioxidant research and drug development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various in vitro assays. The following table summarizes the antioxidant activities of genistein, daidzein, and standard antioxidants from the DPPH, ABTS, and ORAC assays. It is important to note that the values presented are compiled from multiple studies. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, this table should be used as a general guide to understand the relative antioxidant potential of these compounds.
| Compound | Assay | IC50 (µg/mL) | ORAC (µmol TE/g or µmol TE/µmol) | Source |
| Genistein | ORAC | - | ~8-9 µmol TE/µmol | [1] |
| Daidzein | ORAC | - | 9.94 ± 0.45 µmol TE/µmol | [1] |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 µg/mL | - | [2] |
| Vitamin E (α-Tocopherol) | ORAC | - | 1,293 µmol TE/g | [3] |
| Trolox | DPPH | 3.77 ± 0.08 µg/mL | - | [1] |
| Trolox | ABTS | 2.93 ± 0.03 µg/mL | - | [1] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE), providing a relative measure of antioxidant capacity compared to Trolox, a water-soluble analog of Vitamin E.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample preparation: The test compounds (isoflavones, standard antioxidants) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a microplate well. A control is prepared by mixing the DPPH solution with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
Generation of ABTS radical cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Procedure:
-
Reagent preparation: A fluorescent probe (commonly fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are prepared in a phosphate buffer (pH 7.4).
-
Sample preparation: Test compounds are dissolved in the buffer.
-
Assay setup: In a 96-well microplate, the fluorescent probe, the sample or standard, and the buffer are mixed.
-
Initiation of reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or micromole of the sample.
Visualizing Antioxidant Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general signaling pathway of antioxidant action and a typical experimental workflow.
Caption: General mechanism of isoflavone antioxidant action.
Caption: Workflow for antioxidant capacity comparison.
References
Head-to-head comparison of different extraction techniques for Maxima isoflavone A
A comparative analysis of extraction techniques for Maxima isoflavone A is essential for researchers and drug development professionals seeking to optimize the isolation of this bioactive compound. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most efficient and suitable technique. The primary methods discussed include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE).
Comparison of Extraction Techniques
The selection of an extraction technique depends on various factors, including yield, efficiency, cost, and environmental impact. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the performance of different extraction methods for isoflavones.
| Table 1: Comparison of Isoflavone Extraction Yields and Conditions | |||||
| Extraction Technique | Plant Source | Key Parameters | Extraction Time | Yield/Recovery | Reference |
| Supercritical Fluid Extraction (SFE) | Soybeans | 55°C, 100 bar, 7.5% ethanol modifier | Not specified | 97.3% (daidzein), 98.0% (genistein) | [1] |
| Microwave-Assisted Extraction (MAE) | Soybeans | 50°C, 50% ethanol | 20 min | High reproducibility (>95%) | [2] |
| Soybean Flour | 75 W microwave power | 5 min | Total phenol content increased from 3.66 (maceration) and 4.67 (UAE) to 9.16 mg GAE/g dw | [3] | |
| Soy Flour | 73°C, 3:1 ethanol-to-soy flour ratio | 8 min | Total yield of isoflavones doubled compared to conventional method | [4][5] | |
| Ultrasound-Assisted Extraction (UAE) | Korean Soybean | 20 KHz frequency, 60% aqueous ethanol | 10 min | Three-fold greater yield than dipping method | [6] |
| Soy Beverages | 45°C, ethanol, sample:solvent ratio of 0.2:1 | 20 min | Quantitative extraction | [7] | |
| Soybeans | 60°C, 50% ethanol | 20 min | Quantitative extraction | [8] | |
| Enzyme-Assisted Extraction (EAE) | Soybean Flour | Protease, tannase, and cellulase mixture | Not specified | Daidzein increased from 29.0 to 158.2 µg/g; Genistein increased from 27.0 to 156.5 µg/g | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and availability.
Protocol:
-
Dried and ground plant material is packed into an extraction vessel.
-
Supercritical carbon dioxide, often mixed with a co-solvent like ethanol to increase the solubility of polar isoflavones, is pumped through the vessel.[1]
-
The optimal conditions for isoflavone extraction from soybeans have been reported as 55°C and 100 bar with 7.5% ethanol as a modifier.[1]
-
The supercritical fluid containing the dissolved isoflavones passes through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the isoflavones to precipitate.
-
The extracted isoflavones are then collected. This method offers the advantage of minimizing sample handling and eliminating the need for organic solvent cleanup steps.[1][10]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from the matrix.
Protocol:
-
The powdered plant material is mixed with a suitable solvent, such as aqueous ethanol, in a microwave-transparent vessel.
-
The vessel is placed in a microwave reactor.
-
Microwave irradiation is applied at a set power and for a specific duration. For instance, optimal conditions for isoflavone extraction from soybean flour were found to be an irradiation power of 75 W for 5 minutes.[3] Another study optimized conditions at 50°C for 20 minutes with 50% ethanol.[2]
-
The direct interaction of microwaves with the solvent and moisture within the plant cells leads to rapid heating and cell wall rupture, releasing the target compounds.[3]
-
After extraction, the mixture is filtered, and the supernatant containing the isoflavones is collected for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing cell wall disruption and mass transfer.
Protocol:
-
The plant material is suspended in an extraction solvent (e.g., 60% aqueous ethanol).
-
The mixture is subjected to ultrasonic waves using an ultrasonic bath or probe.
-
Key parameters include frequency, time, and temperature. A study on Korean soybean found the highest yield at a frequency of 20 KHz for 10 minutes.[6] For soy beverages, optimal conditions were 45°C for 20 minutes with ethanol.[7]
-
The acoustic cavitation facilitates the penetration of the solvent into the plant matrix and the release of isoflavones.
-
Following sonication, the extract is separated from the solid residue by filtration or centrifugation.
Enzyme-Assisted Extraction (EAE)
EAE is a green technology that uses specific enzymes to break down the plant cell wall components, such as cellulose, pectin, and hemicellulose, thereby facilitating the release of intracellular contents.
Protocol:
-
The plant material is suspended in an aqueous buffer at an optimal pH and temperature for the selected enzyme(s).
-
A specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase, protease) is added to the slurry.[9][11]
-
The mixture is incubated for a specific period to allow for enzymatic hydrolysis of the cell wall.
-
The enzymatic reaction enhances the release of isoflavones into the solvent. A study using a mixture of protease, tannase, and cellulase showed a significant increase in daidzein and genistein concentrations from soy flour.[9]
-
After incubation, the solid material is separated from the liquid extract, which contains the target isoflavones.
Visualizing the Methodologies
The following diagrams illustrate the general workflows of the described extraction techniques and a key signaling pathway affected by isoflavones.
General workflows for SFE, MAE, UAE, and EAE of isoflavones.
Isoflavones induce apoptosis by regulating multiple signaling pathways.
Conclusion
The choice of an extraction technique for this compound should be guided by the specific research or production goals.
-
Supercritical Fluid Extraction is a green and efficient method that yields clean extracts, though the initial equipment cost can be high.[1][10]
-
Microwave-Assisted Extraction offers rapid extraction times and high efficiency, making it suitable for high-throughput screening.[2][3][4][5]
-
Ultrasound-Assisted Extraction is another efficient and relatively low-cost method that can significantly improve yields compared to traditional solvent extraction.[6][7][8]
-
Enzyme-Assisted Extraction is a highly specific and environmentally friendly technique that can enhance the release of bioactive isoflavones by targeting cell wall components.[9]
Each of these modern techniques presents significant advantages over conventional solvent extraction methods in terms of efficiency, extraction time, and often, environmental impact. The provided data and protocols offer a solid foundation for selecting and optimizing an extraction strategy for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microwave assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Continuous microwave-assisted isoflavone extraction system: design and performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kiche.or.kr [kiche.or.kr]
- 7. Ultrasound-assisted extraction of isoflavones from soy beverages blended with fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of enzyme-assisted extraction on the profile and bioaccessibility of isoflavones from soybean flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Safety Analysis of Phytoestrogens: Benchmarking Against Maxima Isoflavone A
A comprehensive review of the safety profiles of prominent phytoestrogens is crucial for researchers and drug development professionals. While specific toxicological data for Maxima isoflavone A is not extensively available in the public domain, a comparative analysis with well-characterized phytoestrogens such as genistein, daidzein, and coumestrol can provide a valuable framework for safety assessment.
This guide offers a detailed comparison of the safety profiles of these phytoestrogens, focusing on cytotoxicity, genotoxicity, and endocrine-disrupting effects. The information presented is intended to serve as a benchmark for evaluating the safety of novel isoflavones like this compound.
Comparative Safety Data of Phytoestrogens
The following table summarizes key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the safety parameters of different phytoestrogens.
| Phytoestrogen | Assay Type | Cell Line / Animal Model | Concentration / Dose | Key Findings | Reference |
| Genistein | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | 1-100 µM | Weak cytotoxic effect observed at higher concentrations (<2.5% cytotoxicity at 100 µM).[1] | [1] |
| Genotoxicity (Micronucleus Assay) | MCF-7 (Human Breast Cancer) | Up to 100 µM | No significant genotoxic effects were observed.[1] | [1] | |
| Genotoxicity (Clastogenic Activity) | Cultured Mammalian Cells | Not Specified | Exhibits clastogenic activity.[2] | [2] | |
| Endocrine Disruption (ER Binding) | In vitro | Not Specified | Preferential binding to Estrogen Receptor β (ERβ).[3][4] | [3][4] | |
| Daidzein | Cytotoxicity | Not Specified | Not Specified | Generally considered safe at dietary levels.[5][6] | [5][6] |
| Genotoxicity (Clastogenic Activity) | Cultured Mammalian Cells | Not Specified | Does not exhibit clastogenic activity.[2] | [2] | |
| Endocrine Disruption (ER Binding) | In vitro | Not Specified | Binds to both ERα and ERβ, with a preference for ERβ.[5][6] | [5][6] | |
| Coumestrol | Bone Sparing Effects | Rat | Not Specified | Reported to have bone-sparing effects.[3] | [3] |
Key Experimental Protocols
Understanding the methodologies behind the safety data is critical for interpretation. Below are detailed protocols for key experiments commonly used in the safety assessment of phytoestrogens.
MTT Cytotoxicity Assay
Objective: To assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Methodology:
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test phytoestrogen (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Micronucleus Assay
Objective: To detect genotoxic damage by identifying the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.
Methodology:
-
Cell Culture and Treatment: MCF-7 cells are cultured and treated with the test phytoestrogen as described in the MTT assay protocol. A known genotoxic agent is used as a positive control.
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: After treatment, cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The slides are examined under a microscope to score the frequency of micronuclei in binucleated cells.
-
Data Analysis: The number of micronucleated cells per 1000 binucleated cells is determined for each treatment group and compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the safety assessment of phytoestrogens.
References
- 1. In vitro estrogenic, cytotoxic, and genotoxic profiles of the xenoestrogens 8-prenylnaringenine, genistein and tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative metabolism and genotoxic potential of major isoflavone phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pros and cons of phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine disruption by dietary phyto-oestrogens: impact on dimorphic sexual systems and behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Metabolomics of Tephrosia maxima Under Different Growth Conditions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected metabolomic changes in Tephrosia maxima when subjected to different environmental conditions. While direct experimental data on the comparative metabolomics of T. maxima under controlled stress conditions are limited, this document synthesizes information on known phytochemicals in the Tephrosia genus with established metabolic responses of plants to abiotic stress. The information presented herein serves as a foundational guide for designing experiments and for the targeted discovery of bioactive compounds.
Tephrosia maxima, a member of the Fabaceae family, is known to be rich in a variety of secondary metabolites, including flavonoids, isoflavonoids, and terpenoids.[1][2][3][4] The production of these compounds is often a response to environmental stimuli, making the study of its metabolome under different growth conditions a promising avenue for the discovery of novel, potent bioactive molecules.
Hypothetical Comparative Metabolomic Data
The following tables summarize the expected quantitative changes in the major classes of metabolites in Tephrosia maxima under simulated drought, salinity, and high light intensity conditions compared to a control group. These projections are based on typical plant responses to such stressors.[5][6][7][8]
Table 1: Hypothetical Relative Abundance of Primary Metabolites in Tephrosia maxima Under Abiotic Stress
| Metabolite Class | Drought | Salinity | High Light Intensity |
| Amino Acids | |||
| Proline | ↑↑↑ | ↑↑↑ | ↑ |
| Branched-Chain Amino Acids | ↑↑ | ↑ | ↑ |
| Aromatic Amino Acids | ↑ | ↑ | ↑↑ |
| Sugars | |||
| Sucrose | ↑↑ | ↑↑ | ↓ |
| Glucose | ↑ | ↑ | ↓ |
| Fructose | ↑ | ↑ | ↓ |
| Organic Acids | |||
| Malic Acid | ↓ | ↓ | ↔ |
| Citric Acid | ↓ | ↓ | ↔ |
Arrow indicators represent the expected change relative to control conditions: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the potential magnitude of the change.
Table 2: Hypothetical Relative Abundance of Secondary Metabolites in Tephrosia maxima Under Abiotic Stress
| Metabolite Class | Drought | Salinity | High Light Intensity |
| Flavonoids | |||
| Flavones | ↑↑ | ↑ | ↑↑↑ |
| Flavonols (e.g., Quercetin) | ↑↑ | ↑↑ | ↑↑↑ |
| Isoflavones | ↑↑ | ↑↑ | ↑ |
| Phenolic Acids | ↑↑ | ↑ | ↑↑↑ |
| Terpenoids | ↑ | ↑ | ↑↑ |
| Alkaloids | ↑ | ↑ | ↑ |
| Tannins | ↑↑ | ↑ | ↑ |
Arrow indicators represent the expected change relative to control conditions: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the potential magnitude of the change.
Experimental Protocols
A generalized experimental protocol for a comparative metabolomics study of Tephrosia maxima using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below.
1. Plant Cultivation and Stress Treatment:
-
T. maxima plants are cultivated under controlled optimal growth conditions (e.g., 25°C, 16h light/8h dark cycle, adequate watering).
-
For stress treatments, a subset of plants is subjected to:
-
Drought: Water is withheld for a specified period until a defined physiological response is observed.
-
Salinity: Plants are irrigated with a saline solution (e.g., 150 mM NaCl).
-
High Light Intensity: Plants are exposed to a higher photosynthetically active radiation (PAR) than the control group.
-
-
A control group is maintained under optimal conditions.
2. Sample Collection and Preparation: [9][10][11][12][13]
-
Leaf or root tissues are harvested from both control and stressed plants.
-
Samples are immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
A specific weight of the powdered tissue (e.g., 50 mg) is used for metabolite extraction.
3. Metabolite Extraction: [14][15]
-
An extraction solvent (e.g., 80% methanol) is added to the powdered tissue.
-
The mixture is vortexed and then sonicated in an ice bath to ensure thorough extraction.
-
The samples are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
The supernatant containing the metabolites is carefully transferred to a new tube.
-
The supernatant is filtered through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS Analysis: [14][16][17]
-
An aliquot of the filtered extract is injected into an LC-MS system (e.g., a UPLC system coupled to a Q-TOF mass spectrometer).
-
Metabolites are separated on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS and MS/MS spectra.
5. Data Processing and Analysis:
-
The raw LC-MS data is processed using specialized software to perform peak picking, alignment, and normalization.
-
Metabolites are putatively identified by comparing their accurate mass and fragmentation patterns with online databases (e.g., METLIN, PubChem) and in-house libraries.
-
Statistical analysis (e.g., PCA, OPLS-DA) is performed to identify metabolites that are significantly different between the control and stress groups.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative metabolomics of Tephrosia maxima.
Flavonoid and Isoflavonoid Biosynthesis Pathway
Flavonoids and isoflavonoids, key secondary metabolites in Tephrosia, are synthesized via the phenylpropanoid pathway.[18][19][20][21][22] Abiotic stress can upregulate key enzymes in this pathway, leading to the accumulation of these protective compounds.
Caption: Simplified flavonoid and isoflavonoid biosynthesis pathway in plants.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scispace.com [scispace.com]
- 3. Natural Products from the Genus Tephrosia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Metabolomics and Molecular Approaches Reveal Drought Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 11. Sample preparation for plant metabolomics [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation for plant metabolomics [agris.fao.org]
- 13. organomation.com [organomation.com]
- 14. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 15. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
- 16. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flavonoids and Isoflavonoids: From Plant Biology to Agriculture and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 21. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
Validating the Purity of Synthesized Maxima Isoflavone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized Maxima isoflavone A. Given the limited publicly available data on this specific isoflavone, this document outlines standardized analytical techniques and compares its expected physicochemical properties and potential biological activities with well-characterized isoflavones, such as Genistein and Daidzein. The experimental protocols and data presentation formats provided herein are intended to serve as a robust starting point for researchers engaged in the synthesis and evaluation of novel isoflavones.
Introduction to this compound
This compound is a naturally occurring isoflavone found in Tephrosia maxima.[1] Its chemical structure is 7-(1,3-benzodioxol-5-yl)-[2][3]dioxolo[4,5-h]chromen-6-one, with a molecular formula of C17H10O6 and a molecular weight of 310.26 g/mol .[1] Like other isoflavones, it possesses a 3-phenylchromen-4-one core structure. Isoflavones are a class of phytoestrogens that have garnered significant interest for their potential therapeutic properties, including anticancer, anti-inflammatory, and estrogenic activities.[4][5][6] While the specific biological activities of this compound have not been extensively documented, its structural similarity to other bioactive isoflavones suggests it may exhibit a comparable pharmacological profile.
Analytical Validation of Synthesized this compound
The purity of a synthesized compound is paramount for its use in research and drug development. The following analytical techniques are recommended for the comprehensive purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of isoflavones.[7][8] A reversed-phase C18 column is typically employed with a gradient elution system.
Table 1: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Purity (%) | Impurities Detected (%) |
| Synthesized this compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Genistein Standard | [Experimental Data] | >99 | <1 |
| Daidzein Standard | [Experimental Data] | >99 | <1 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information on the molecular weight of the synthesized compound and any impurities, confirming the identity and purity of this compound.
Table 2: LC-MS Analysis for Molecular Weight Confirmation
| Compound | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Fragmentation Pattern |
| Synthesized this compound | 311.05 | [Experimental Data] | [Experimental Data] |
| Genistein | 271.06 | 271.06 | Consistent with literature |
| Daidzein | 255.06 | 255.06 | Consistent with literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound. The observed chemical shifts should be compared with predicted values and data from structurally similar compounds.
Table 3: Key ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton | Predicted for this compound | Observed for Synthesized this compound | Genistein (Reference) | Daidzein (Reference) |
| H-2 | ~8.4 | [Experimental Data] | ~8.3 | ~8.2 |
| H-5 | ~7.9 | [Experimental Data] | ~6.4 | ~7.9 |
| H-6' | ~7.0 | [Experimental Data] | ~7.4 | ~7.4 |
| H-2', H-6' | ~6.9 | [Experimental Data] | ~6.8 | ~6.8 |
| -O-CH₂-O- | ~6.1 | [Experimental Data] | N/A | N/A |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare 1 mg/mL stock solutions of Genistein and Daidzein standards in methanol.
-
Sample Preparation: Dissolve synthesized this compound in methanol to a final concentration of 1 mg/mL.
LC-MS Method for Identity Confirmation
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
NMR Spectroscopy
-
Solvent: DMSO-d₆.
-
Concentration: 5-10 mg of sample in 0.5 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Comparative Biological Activity Assessment (Proposed)
Due to the absence of specific biological data for this compound, a comparative assessment with well-studied isoflavones is proposed. The following assays can elucidate its potential therapeutic activities.
Estrogenic Activity Assay
Isoflavones are known to interact with estrogen receptors (ERα and ERβ).[5] An estrogen-responsive cell line, such as MCF-7 (breast cancer), can be used to evaluate the estrogenic or anti-estrogenic potential of this compound.
Table 4: Comparative Estrogenic Activity (E-Screen Assay)
| Compound | EC₅₀ (nM) for Cell Proliferation |
| 17β-Estradiol (Positive Control) | [Experimental Data] |
| Synthesized this compound | [Experimental Data] |
| Genistein | [Experimental Data] |
| Daidzein | [Experimental Data] |
Tyrosine Kinase Inhibition Assay
Many isoflavones, notably Genistein, are known inhibitors of protein tyrosine kinases, which are implicated in cancer cell signaling.[4]
Table 5: Comparative Tyrosine Kinase (e.g., EGFR) Inhibition
| Compound | IC₅₀ (µM) |
| Gefitinib (Positive Control) | [Experimental Data] |
| Synthesized this compound | [Experimental Data] |
| Genistein | [Experimental Data] |
| Daidzein | [Experimental Data] |
Visualizing Workflows and Pathways
Experimental Workflow for Purity Validation
Caption: Workflow for the analytical validation of synthesized this compound.
Postulated Signaling Pathway Inhibition by Isoflavones
The following diagram illustrates a generalized signaling pathway known to be inhibited by isoflavones like Genistein. It is hypothesized that this compound may exert similar effects.
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Conclusion
This guide provides a systematic approach to validating the purity of synthesized this compound. By employing a suite of standard analytical techniques and comparing the results with well-established isoflavones, researchers can confidently ascertain the quality of their synthesized compound. The proposed biological assays offer a pathway to characterizing the pharmacological profile of this compound, contributing to the broader understanding of isoflavone bioactivity and the development of novel therapeutic agents. Further research is warranted to elucidate the specific synthesis pathways and biological mechanisms of action of this compound.
References
- 1. tjpps.org [tjpps.org]
- 2. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 3. termedia.pl [termedia.pl]
- 4. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavone consumption reduces inflammation through modulation of phenylalanine and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maxima Isoflavone A: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Maxima isoflavone A, a compound used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Based on information for isoflavones, this compound may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Body Protection: A standard lab coat is required.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1][2]
-
Avoid the formation of dust when handling the solid compound.[2]
II. Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on the nature of the waste (solid, liquid solution, or empty container) and local regulations. The following steps provide a general guideline.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste:
-
Segregate solutions containing this compound from other chemical waste streams.
-
Do not mix with incompatible materials, such as strong oxidizing agents[3].
-
Collect in a sealable, chemical-resistant container. The container must be clearly labeled with "this compound Waste" and a list of all solvents present.
-
-
Empty Containers:
-
Triple-rinse the container with a suitable solvent in which this compound is soluble.[4]
-
The first rinseate is considered hazardous waste and must be collected with the liquid waste.[4]
-
Subsequent rinses can often be disposed of down the drain with copious amounts of water, but consult your institution's specific guidelines.[4]
-
Deface or remove the original label from the empty container before disposal or recycling.[5]
-
Step 2: Waste Collection and Storage
-
All waste containers must be kept securely closed except when adding waste.[5]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.[1]
Step 3: Final Disposal
-
The primary and recommended method for the final disposal of this compound waste is through an approved hazardous waste disposal contractor.[3][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Sewer Disposal: In general, the disposal of isoflavones down the sanitary sewer is not recommended. However, for very dilute aqueous solutions, some institutional guidelines may permit this. Always consult with your EHS office before considering this option.[7][8]
III. Quantitative Data for Disposal Considerations
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 5.5 - 9.0 | To prevent corrosion of plumbing and to comply with municipal wastewater regulations. |
| Concentration for Sewer Disposal | Institution-specific; generally very low ppm levels. | To minimize environmental impact and avoid interference with wastewater treatment processes. |
| Quantity of Solid Waste | No specific limit for collection; must be in a manageable container. | To ensure safe handling and transport by waste management personnel. |
IV. Experimental Protocols
Protocol for Decontamination of Glassware
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, DMSO). Collect the first rinse as hazardous liquid waste.
-
Washing: Wash the glassware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Personal protective equipment for handling Maxima isoflavone A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Maxima isoflavone A. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust particles and potential splashes. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes of chemical solutions. | |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents direct skin contact with the isoflavone powder. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times in the laboratory. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or when handling large quantities of powder. | Prevents inhalation of fine powder particles. |
Operational Plan: Safe Handling of this compound
Safe handling of this compound requires careful attention to procedure to minimize exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3]
-
Keep the container tightly closed when not in use.[2]
Weighing and Preparation of Solutions (Experimental Protocol)
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
-
Preparation of the Work Area :
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, and appropriate solvent.
-
-
Weighing the Powder :
-
Perform all manipulations of the powder inside a chemical fume hood to prevent inhalation of airborne particles.
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
-
If too much powder is dispensed, do not return the excess to the original container. Dispose of it as chemical waste.
-
Record the final weight.
-
-
Dissolving the Powder :
-
Carefully transfer the weighed powder into a beaker.
-
Add the desired solvent to the beaker to dissolve the powder.
-
If necessary, gently stir the solution with a magnetic stirrer until the powder is fully dissolved.
-
-
Post-Procedure :
-
Tightly cap the stock solution container and label it clearly with the chemical name, concentration, date, and your initials.
-
Clean all equipment used, including the spatula and beaker, with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated materials, including weighing paper and gloves, in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste :
-
Dispose of unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled hazardous chemical waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a designated hazardous waste container for liquid chemical waste.
-
Do not pour any solutions containing this compound down the drain.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste stream.
-
Quantitative Data for Isoflavones
| Data Point | Value | Source/Compound |
| Acute Oral Toxicity (Mouse) | TDLO: 2,940 mg/kg | Isoflavone (general) |
| Genotoxicity | Metabolites of daidzein (an isoflavone) have shown genotoxic potential in vitro. | Daidzein Metabolites[4] |
Note: This data is for general isoflavones and may not be representative of this compound. Handle with caution.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
